molecular formula C6H2Br2ClN3 B1448293 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine CAS No. 1255097-94-9

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Cat. No.: B1448293
CAS No.: 1255097-94-9
M. Wt: 311.36 g/mol
InChI Key: KKCWGKVPPONVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine (CAS 1255097-94-9) is a versatile halogenated heterocycle with a molecular formula of C6H2Br2ClN3 and a molecular weight of 311.36 g/mol . This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the development of novel antibacterial agents. Its primary research value lies in its role as a key building block for the synthesis of imidazo[1,2-a]pyrazine derivatives . These derivatives have been explored as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system (T4SS) found in pathogens like Helicobacter pylori . Targeting this system represents a promising strategy for antibacterial drug discovery, as it may slow the development of resistance . The multiple halogen substituents on the core structure make it an excellent precursor for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to rapidly generate a diverse array of analogs for structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the relevant Material Safety Data Sheet (MSDS) prior to handling.

Properties

IUPAC Name

6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCWGKVPPONVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Significance of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse functionalization and interaction with various biological targets. Derivatives of this scaffold have shown promise as antibacterial, anti-inflammatory, and anticancer agents, among other therapeutic applications.[1]

This guide focuses on a specific, highly functionalized derivative: This compound . The presence of three halogen atoms on the core structure makes this compound a particularly valuable and versatile building block in synthetic chemistry. The differential reactivity of the chloro and bromo substituents offers chemists the ability to perform selective, site-specific modifications, such as cross-coupling and nucleophilic substitution reactions. This strategic functionalization is paramount in the construction of complex molecules, particularly in the burgeoning field of targeted protein degradation. One supplier has categorized this molecule as a "Protein Degrader Building Block," highlighting its potential in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3] The modular nature of PROTACs necessitates a toolbox of well-defined, reactive building blocks, and this compound is positioned as a key component in this toolbox.[4]

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, characterization, predicted reactivity, and potential applications, with the aim of enabling its effective use in research and drug development.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug discovery.

PropertyValueSource
CAS Number 1255097-94-9[2][5]
Molecular Formula C₆H₂Br₂ClN₃[2][5]
Molecular Weight 311.36 g/mol [2][5]
IUPAC Name This compound
SMILES ClC1=CN=C2N1C=C(Br)N=C2Br[5]
Physical Form Solid[6]
Melting Point Data not available. The precursor, 6,8-dibromoimidazo[1,2-a]pyrazine, has a melting point of 165.0-169.0 °C.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. The precursor is slightly soluble in water.
Storage Store in a dry, sealed place at room temperature.[7]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key piece of data for confirming the structure. A patent describing the synthesis of this compound reports the following ¹H NMR data (400 MHz, DMSO-d₆): δ 8.78 (s, 1H), 8.19 (s, 1H). The two singlets correspond to the two protons on the imidazo[1,2-a]pyrazine ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be the definitive method to confirm the elemental composition of the molecule. The expected [M+H]⁺ ion would show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. While specific data for this compound is not published, the analysis of related structures is a standard characterization technique.[8]

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic chlorination of its precursor, 6,8-dibromoimidazo[1,2-a]pyrazine. The imidazole ring of the imidazo[1,2-a]pyrazine system is electron-rich and therefore susceptible to electrophilic attack. The C3 position is the most nucleophilic and is the typical site of electrophilic substitution.

The following protocol is adapted from the experimental section of patent WO2011075646A1.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Precursor, 6,8-Dibromoimidazo[1,2-a]pyrazine

While the patent details the chlorination step, the synthesis of the dibrominated precursor is also a critical first step. This is typically achieved by the condensation of a di-substituted aminopyrazine with a halo-acetaldehyde, followed by bromination, or by direct bromination of the imidazo[1,2-a]pyrazine core.

Step 2: Chlorination of 6,8-Dibromoimidazo[1,2-a]pyrazine

  • Reagents and Materials:

    • 6,8-dibromoimidazo[1,2-a]pyrazine

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile (ACN)

    • Stir bar and appropriate glassware

    • Heating mantle or oil bath

    • Rotary evaporator

    • Purification apparatus (e.g., flash chromatography system)

  • Procedure:

    • To a solution of 6,8-dibromoimidazo[1,2-a]pyrazine (1.0 equivalent) in acetonitrile, add N-chlorosuccinimide (1.1 equivalents).

    • Heat the reaction mixture to 60 °C.

    • Stir the reaction at 60 °C for 2 hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Purify the resulting residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

  • Self-Validation and Causality:

    • The choice of N-chlorosuccinimide (NCS) as the chlorinating agent is due to its mild and selective nature for electrophilic chlorination of electron-rich heterocycles.

    • Acetonitrile is a suitable polar aprotic solvent that dissolves the starting materials and facilitates the reaction.

    • Heating the reaction to 60 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition.

    • The use of a slight excess of NCS (1.1 equivalents) ensures the complete consumption of the starting material.

    • Purification by column chromatography is essential to remove the succinimide byproduct and any unreacted starting material, yielding the pure product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product start_A 6,8-dibromoimidazo[1,2-a]pyrazine conditions Acetonitrile (Solvent) 60 °C, 2 hours start_A->conditions start_B N-Chlorosuccinimide (NCS) start_B->conditions workup Solvent Evaporation conditions->workup Reaction Completion purification Silica Gel Chromatography workup->purification product This compound purification->product Isolation

Caption: Synthetic workflow for the preparation of this compound.

Predicted Chemical Reactivity

The three halogen atoms on the this compound ring system are key to its utility as a synthetic building block. The different halogens (bromine and chlorine) and their positions on the bicyclic system allow for selective and orthogonal chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituents at the C6 and C8 positions are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide.[7] It is anticipated that the C-Br bonds at positions 6 and 8 will be more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond at position 3. This differential reactivity allows for selective coupling at the brominated positions while leaving the chloro group intact for subsequent transformations. By carefully controlling the reaction conditions (catalyst, ligand, base, and temperature), it may be possible to achieve selective mono- or di-arylation/alkenylation at the C6 and C8 positions.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C3 position, being on the electron-rich imidazole part of the ring system, is generally less reactive towards nucleophilic aromatic substitution. However, the pyrazine ring is electron-deficient, which can activate adjacent positions to nucleophilic attack. The chloro and bromo substituents on the pyrazine ring (C6 and C8) would be susceptible to SNAr reactions with strong nucleophiles, such as amines, thiols, and alkoxides. The relative reactivity of the C6-Br, C8-Br, and C3-Cl bonds in SNAr reactions would depend on the specific nucleophile and reaction conditions. For substitutions on electron-deficient heterocyclic systems like pyrazine, these reactions are often feasible.[2]

Electrophilic Aromatic Substitution

Further electrophilic substitution on the this compound ring is unlikely to be a favorable reaction. The presence of three electron-withdrawing halogen atoms deactivates the ring system towards electrophilic attack.

Reactivity_Diagram cluster_suzuki Suzuki Coupling cluster_snar Nucleophilic Aromatic Substitution main This compound suzuki_prod C6/C8 Arylated/Alkenylated Product main->suzuki_prod Pd(0) catalyst, Boronic acid, Base (at C6/C8) snar_prod C6/C8 Aminated/Alkoxylated Product main->snar_prod Nucleophile (e.g., R-NH2) (at C6/C8)

Caption: Predicted reactivity pathways for this compound.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Building Block for Targeted Protein Degraders (PROTACs)

As previously mentioned, this compound is marketed as a "Protein Degrader Building Block".[2] PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ligase, and a linker connecting the two.[3] The tri-halogenated nature of this compound allows for its elaboration into either the target protein ligand, the E3 ligase ligand, or the linker itself, with multiple attachment points for diversification.

For instance, one of the bromo groups could be used as an attachment point for a linker, while the other bromo and the chloro group could be functionalized to create a novel ligand for a protein of interest. This modular approach is central to the development of PROTAC libraries for screening against various disease targets.

Scaffold for Kinase Inhibitors and Other Biologically Active Molecules

The imidazo[1,2-a]pyrazine scaffold is present in a number of kinase inhibitors and other biologically active compounds. The ability to selectively functionalize the 6, 8, and 3 positions of this building block allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds. By using sequential cross-coupling and nucleophilic substitution reactions, researchers can rapidly generate a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. Its key chemical properties, including the presence of three differentially reactive halogen atoms, make it an ideal starting material for the construction of complex molecular architectures. While a complete experimental characterization dataset is not yet publicly available, the known synthetic route and the predictable reactivity of the imidazo[1,2-a]pyrazine core provide a solid foundation for its use in the laboratory. As the field of targeted protein degradation continues to expand, the demand for such well-defined and reactive chemical tools is expected to grow, positioning this compound as a valuable asset for medicinal chemists.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Tsi Journals. Available at: [Link]

  • PubChem. 6,8-Dibromoimidazo[1,2-a]pyrazine. National Center for Biotechnology Information. Available at: [Link]

  • National Library of Medicine. Citing Medicine: The NLM Style Guide for Authors, Editors, and Publishers. Available at: [Link]

  • ResearchGate. Citation Impact was Highly Variable For Reporting Guidelines of Health Research: A Citation Analysis. Available at: [Link]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]

  • Royal Society of Chemistry. Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. Available at: [Link]

  • Wikipedia. Pyrazine. Available at: [Link]

  • CP Lab Safety. 6, 8-dibromo-3-chloroimidazo[1, 2-a]pyrazine, min 97%, 1 gram. Available at: [Link]

  • National Institutes of Health. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Available at: [Link]

Sources

Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine (CAS 1255097-94-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will delve into its chemical properties, a plausible synthetic route with mechanistic insights, its critical role as a versatile scaffold in the development of targeted protein degraders, and essential safety and handling protocols.

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as antibacterial, anti-inflammatory, and cardiotonic agents. More recently, the imidazo[1,2-a]pyrazine framework has gained significant attention as a component of novel therapeutics in oncology, particularly as potent and selective inhibitors of enzymes like ENPP1, which is implicated in cancer immunotherapy.[1][2] The rigid, planar structure and the strategic placement of nitrogen atoms make it an excellent scaffold for creating molecules that can effectively interact with biological targets.

This compound emerges as a particularly valuable derivative. Its tri-halogenated structure presents multiple, differentially reactive sites for chemical modification, making it an ideal starting point for the construction of complex molecular architectures, most notably in the burgeoning field of Targeted Protein Degradation (TPD).[1]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1255097-94-9[1][3]
Molecular Formula C₆H₂Br₂ClN₃[1][3]
Molecular Weight 311.36 g/mol [1][3]
Appearance Solid (likely off-white to yellow)Inferred from similar compounds
Purity Typically ≥95% - 97%[1]
Storage Store at 2-8°C or room temperature in a dry, dark place under an inert atmosphere.[3]
SMILES ClC1=CN=C2N1C=C(Br)N=C2Br[3]
InChI Key Inferred from structure

Synthesis and Mechanistic Insights

The proposed synthesis involves a multi-step process starting from commercially available 2-aminopyrazine.

Proposed Synthetic Workflow

Synthesis_Workflow A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Bromination (NBS) C 6,8-Dibromoimidazo[1,2-a]pyrazine B->C Cyclization (Chloroacetaldehyde) D This compound C->D Chlorination (NCS)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Postulated)

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

  • Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0°C.

  • Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Mechanistic Insight: This step proceeds via an electrophilic aromatic halogenation mechanism. The pyrazine ring, while electron-deficient, is activated towards electrophilic substitution by the amino group. Bromination is expected to occur at the positions ortho and para to the activating amino group (C3 and C5).

Step 2: Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine

  • Reaction Setup: Dissolve 2-amino-3,5-dibromopyrazine (1.0 eq) in a solvent such as ethanol or a mixture of water and an alcohol. Add an aqueous solution of chloroacetaldehyde (approx. 1.2 eq).

  • Execution: Heat the mixture to reflux (around 80-100°C) for 4-8 hours, monitoring by TLC. A base, such as sodium bicarbonate, may be added to facilitate the final cyclization step.[5]

  • Work-up and Purification: After cooling, the reaction mixture can be concentrated, and the product extracted with ethyl acetate. The organic phase is washed, dried, and concentrated. Purification is typically achieved via recrystallization or column chromatography.

  • Mechanistic Insight: This is a classic condensation-cyclization reaction. The primary amine of the pyrazine attacks the aldehyde of chloroacetaldehyde to form a Schiff base intermediate. Subsequent intramolecular nucleophilic attack by the pyrazine ring nitrogen onto the carbon bearing the chlorine atom leads to the formation of the fused imidazole ring.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve 6,8-Dibromoimidazo[1,2-a]pyrazine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform.

  • Execution: Add N-chlorosuccinimide (NCS) (1.1 eq) and stir the reaction at room temperature for 6-12 hours.

  • Work-up and Purification: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by column chromatography to yield the desired compound with high purity.

  • Mechanistic Insight: The C3 position on the imidazo[1,2-a]pyrazine ring is electron-rich and thus susceptible to electrophilic attack. NCS provides an electrophilic chlorine source for this final halogenation step.

Application in Targeted Protein Degradation (TPD)

The primary utility of this compound is as a "Protein Degrader Building Block".[1] This positions it as a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

PROTACs: A Primer

PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell. They consist of three key components:

  • A ligand that binds to the target Protein of Interest (POI) .

  • A ligand that recruits an E3 Ubiquitin Ligase .

  • A linker that connects the two ligands.

This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The poly-ubiquitinated POI is then recognized and degraded by the cell's proteasome.[6]

PROTAC_Mechanism cluster_1 Degradation POI Target Protein (POI) PROTAC PROTAC (POI Ligand - Linker - E3 Ligand) POI->PROTAC Binds E3 E3 Ubiquitin Ligase POI_Ub Poly-ubiquitinated POI PROTAC->POI_Ub E3->PROTAC Recruited Proteasome 26S Proteasome POI_Ub->Proteasome Recognized & Degraded

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

The Role of this compound as a Scaffold

The tri-halogenated nature of this compound provides medicinal chemists with a versatile platform for creating libraries of PROTACs. The bromine and chlorine atoms can be selectively functionalized, typically through cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination.

  • Differential Reactivity: The C-Br bonds are generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for a stepwise and controlled elaboration of the molecule. For example, a linker could be attached at the C6 or C8 position via a Suzuki coupling, leaving the C3-Cl and the other C-Br bond available for the attachment of a POI-binding ligand or for further modification to modulate physicochemical properties.

  • Vectorial Diversity: The three distinct positions (C3, C6, C8) allow for the generation of PROTACs with different spatial arrangements of the linker and ligands. This "vectorial diversity" is critical, as the geometry of the resulting ternary complex (POI-PROTAC-E3 ligase) is a key determinant of degradation efficiency.

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, proper safety precautions are imperative when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related 6,8-Dibromoimidazo[1,2-a]pyrazine can be used to guide handling procedures.

Potential Hazards (Inferred):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain purity.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined structure, coupled with multiple points for synthetic diversification, makes it an exceptionally valuable building block for the construction of sophisticated molecules like PROTACs. For researchers in the field of targeted protein degradation, this compound offers a reliable and versatile scaffold to explore the complex structure-activity relationships that govern the efficacy of protein degraders. As the quest for targeting previously "undruggable" proteins continues, the strategic application of such meticulously designed building blocks will be paramount to success.

References

  • CP Lab Safety. (n.d.). 6, 8-dibromo-3-chloroimidazo[1, 2-a]pyrazine, min 97%, 1 gram. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1984). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Retrieved from [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • PubMed. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 6,8-Dibromoimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • NIH. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Retrieved from [Link]

  • PubMed Central (PMC). (2025). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Retrieved from [Link]

Sources

synthesis of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the , a key heterocyclic building block in modern drug discovery. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1][2] This document details a robust, three-step synthetic pathway, beginning with the accessible starting material 2-aminopyrazine. Each stage of the synthesis—dibromination, imidazo-ring cyclization, and regioselective chlorination—is elucidated with in-depth mechanistic explanations, detailed experimental protocols, and critical insights into reaction parameter selection. The guide is designed for researchers, medicinal chemists, and drug development professionals, offering a practical and reliable route to this valuable intermediate.

Introduction: The Strategic Importance of Imidazo[1,2-a]pyrazines

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing fused heterocycle of significant interest in the pharmaceutical sciences.[3] Its structural rigidity, combined with its capacity for diverse substitutions, has made it a cornerstone in the development of novel therapeutics. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[1][4] The scaffold's value is further enhanced by its role as a bioisostere for purines, allowing it to interact with a variety of biological targets.[1] The ability to strategically functionalize the imidazo[1,2-a]pyrazine core at various positions is crucial for modulating potency, selectivity, and pharmacokinetic properties, making reliable synthetic routes to substituted analogs highly sought after.[2][5][6]

Profile of this compound: A Versatile Synthetic Intermediate

The target molecule, this compound (CAS No. 1255097-94-9), is a trifunctionalized heterocyclic compound designed for maximum synthetic utility.[7] The bromine atoms at the C6 and C8 positions serve as versatile handles for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[8][9] The chlorine atom at the C3 position, the most electron-rich site of the imidazole ring, provides another point for modification, often through nucleophilic substitution or metal-catalyzed reactions.[10][11] This multi-halogenated pattern allows for orthogonal chemical transformations, making it an invaluable intermediate for building complex molecular architectures in drug discovery programs.

Retrosynthetic Analysis and Strategic Pathway

The is most logically approached through a linear sequence that builds complexity in a controlled, stepwise manner. The retrosynthetic analysis reveals a three-stage strategy starting from commercially available 2-aminopyrazine.

G Final_Product 6,8-Dibromo-3-chloro- imidazo[1,2-a]pyrazine Intermediate_2 6,8-Dibromo- imidazo[1,2-a]pyrazine Final_Product->Intermediate_2 C3-Chlorination Intermediate_1 2-Amino-3,5-dibromopyrazine Intermediate_2->Intermediate_1 Imidazo-ring formation (Cyclization) Starting_Material 2-Aminopyrazine Intermediate_1->Starting_Material Dibromination

Caption: Retrosynthetic pathway for the target molecule.

This strategy hinges on three key transformations:

  • Dibromination: Introduction of bromine atoms onto the pyrazine ring. This is performed first to activate the desired positions and prevent unwanted side reactions during cyclization.

  • Cyclization: Construction of the fused imidazole ring to form the 6,8-dibromo-imidazo[1,2-a]pyrazine core.

  • Chlorination: Regioselective installation of a chlorine atom at the C3 position of the bicyclic system.

Detailed Synthetic Pathway and Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

The initial step involves the electrophilic aromatic substitution of 2-aminopyrazine. The amino group is a powerful activating group, directing electrophiles to the ortho (C3) and para (C5) positions. To achieve dibromination, a sufficient stoichiometry of the brominating agent is required.

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over liquid bromine (Br₂).[12] NBS is a solid, making it significantly easier and safer to handle than the highly corrosive and volatile Br₂.[13][14] It provides a controlled, slow release of electrophilic bromine, often leading to cleaner reactions with higher yields and fewer byproducts.[15]

  • Solvent: Acetonitrile is an excellent solvent for this reaction as it effectively dissolves 2-aminopyrazine and NBS while remaining relatively inert to the reaction conditions.[15]

  • Reaction Control: The stoichiometry of NBS is critical. Using approximately 2.2 equivalents ensures the formation of the dibrominated product in high yield, while a lower stoichiometry (e.g., 1.1 equivalents) would favor the monobrominated product.[15] Microwave irradiation can be employed to significantly reduce reaction times and improve yields.[15][16]

Experimental Protocol: Dibromination of 2-Aminopyrazine

  • To a solution of 2-aminopyrazine (1.0 eq) in acetonitrile (ACN), add N-Bromosuccinimide (NBS) (2.2 eq).

  • The reaction mixture is stirred at room temperature or gently heated (e.g., in a microwave reactor at 100°C for a short period) until TLC or LC-MS analysis indicates complete consumption of the starting material.[15]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue is purified by silica gel column chromatography to afford 2-amino-3,5-dibromopyrazine as a solid.

Step 2: Cyclization to form 6,8-Dibromoimidazo[1,2-a]pyrazine

This step involves the construction of the five-membered imidazole ring via a condensation reaction between the dibrominated aminopyrazine and a two-carbon electrophile, typically chloroacetaldehyde or a synthetic equivalent.

Causality Behind Experimental Choices:

  • Mechanism: The reaction proceeds via an initial SN2 reaction where the exocyclic amino group of the pyrazine attacks the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular nucleophilic attack of the ring nitrogen onto the carbonyl carbon, forming a cyclic intermediate. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyrazine core.

  • Reagent: A 50% aqueous solution of chloroacetaldehyde is commonly used as it is commercially available and effective.

  • Solvent & Temperature: The reaction is typically performed in a protic solvent like ethanol or butanol and heated to reflux to drive the condensation and dehydration steps to completion.

Experimental Protocol: Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine

  • Suspend 2-amino-3,5-dibromopyrazine (1.0 eq) in n-butanol.

  • Add chloroacetaldehyde (approx. 1.2 eq, typically as a 50% aqueous solution) to the suspension.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., cold ethanol, diethyl ether) and dried under vacuum to yield 6,8-Dibromoimidazo[1,2-a]pyrazine.[8][9]

Step 3: Regioselective Chlorination to Yield this compound

The final step is the regioselective chlorination of the imidazo[1,2-a]pyrazine core. The C3 position of the imidazole ring is the most nucleophilic and electron-rich position of the bicyclic system, making it highly susceptible to electrophilic attack.[10]

Causality Behind Experimental Choices:

  • Chlorinating Agent: While various chlorinating agents exist, N-Chlorosuccinimide (NCS) is a mild and effective choice for this transformation. Alternatives like Chloramine-T have also been shown to be effective under solvent-free conditions.[17] The choice of reagent allows for controlled chlorination without disturbing the bromine atoms at C6 and C8.

  • Regioselectivity: The inherent electronic properties of the imidazo[1,2-a]pyrazine scaffold strongly direct the electrophilic chlorination to the C3 position, obviating the need for protecting groups or complex directing strategies.[10][18]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) is typically used to facilitate the reaction.

Experimental Protocol: Chlorination of 6,8-Dibromoimidazo[1,2-a]pyrazine

  • Dissolve 6,8-Dibromoimidazo[1,2-a]pyrazine (1.0 eq) in a suitable solvent such as DMF.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the final product, this compound.

Summary of Key Compounds and Data

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Aminopyrazine2-AminopyrazineC₄H₅N₃95.105049-61-6
2-Amino-3,5-dibromopyrazine2-Amino-3,5-dibromopyrazineC₄H₃Br₂N₃252.9024241-18-7
6,8-Dibromoimidazo[1,2-a]pyrazine6,8-Dibromoimidazo[1,2-a]pyrazineC₆H₃Br₂N₃276.9263744-22-9
This compound this compoundC₆H₂Br₂ClN₃ 311.36 1255097-94-9

Overall Synthetic Workflow Diagram

G Start 2-Aminopyrazine Int1 2-Amino-3,5- dibromopyrazine Start->Int1 NBS (2.2 eq) ACN, MW Int2 6,8-Dibromo- imidazo[1,2-a]pyrazine Int1->Int2 ClCH₂CHO n-BuOH, Reflux End 6,8-Dibromo-3-chloro- imidazo[1,2-a]pyrazine Int2->End NCS DMF

Caption: Stepwise synthesis of the target compound.

Safety and Handling Considerations

The synthesis described involves the use of hazardous materials that require appropriate safety precautions.

  • N-Halosuccinimides (NBS, NCS): These reagents are irritants to the skin, eyes, and respiratory system. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Brominated Compounds: Many organobromine compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.[8]

  • Solvents: Acetonitrile, DMF, and butanol are flammable and have associated toxicities. All handling should be performed in a fume hood, away from ignition sources.

Conclusion and Future Perspectives

This guide outlines a logical, efficient, and well-documented synthetic route to this compound. The three-step sequence is based on established and reliable chemical transformations, providing a high degree of confidence in its reproducibility. The causality-driven explanations for reagent and condition selection are intended to empower researchers to not only replicate the synthesis but also to adapt it for the creation of novel analogs. The final product is a highly valuable and versatile building block, primed for use in medicinal chemistry campaigns targeting the discovery of new therapeutic agents. Its orthogonally placed halogen atoms are ideal for constructing libraries of complex molecules through sequential, site-selective cross-coupling reactions.[9]

References

  • MolPort. (n.d.). Synthesis of 3-chloro-8-(1-piperazinyl)-imidazo[1,2-a]pyrazine hydrochloride salt. MolPort.[Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.[Link]

  • Vaskó, D., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 108, 623-643. [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6,8-Dibromoimidazo[1,2-a]pyrazine: Comprehensive Overview and Applications. Nbinno.[Link]

  • ResearchGate. (n.d.). The bromination of 2-aminopyridine in the gas phase at 500°. ResearchGate.[Link]

  • ResearchGate. (n.d.). Chlorination of imidazo[1,2-a]pyridines. ResearchGate.[Link]

  • Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 71(8), 2798-2800. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]

  • Knochel, P., et al. (2016). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Communications, 52(65), 10044-10047. [Link]

  • Ali, M. A., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(4), 4063-4070. [Link]

  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.[Link]

  • ResearchGate. (n.d.). Approaches to chlorination of imidazo[1,2‐α]pyridines. ResearchGate.[Link]

  • Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35967-35981. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.[Link]

  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • Fancelli, D., et al. (2011). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3996-4000. [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.[Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. ResearchGate.[Link]

  • The Baran Laboratory, Scripps Research. (n.d.). Bromination - Common Conditions. Scripps Research.[Link]

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.[Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.[Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Wikipedia.[Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.[Link]

  • Slepukhin, P. A., et al. (2002). SIMPLE SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINES. Chemistry of Heterocyclic Compounds, 38(9), 1142. [Link]

  • Google Patents. (n.d.). US2609372A - Halogenation of 2-aminopyrimidines.
  • ResearchGate. (n.d.). (PDF) Imidazo[1,2-a]pyrazines. ResearchGate.[Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • BMC Chemistry. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.[Link]

Sources

An In-depth Technical Guide to the Spectral Characteristics of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of the heterocyclic compound 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine. Due to the limited availability of public domain experimental data for this specific molecule, this guide leverages established principles of mass spectrometry and nuclear magnetic resonance spectroscopy, supported by comparative data from structurally related analogs, to present a comprehensive theoretical framework for its spectral identification and characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by offering insights into the anticipated spectral behavior of this halogenated imidazo[1,2-a]pyrazine core, a scaffold of significant interest in the development of novel therapeutics.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity, making halogenated derivatives particularly attractive in drug design.

This guide focuses on the spectral characterization of this compound, a molecule that combines the imidazo[1,2-a]pyrazine core with a specific pattern of halogenation. Understanding its spectral properties is crucial for its unambiguous identification, purity assessment, and structural elucidation in research and development settings.

Molecular Structure and Properties

This compound is a polyhalogenated aromatic heterocycle. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 1255097-94-9[1]
Molecular Formula C₆H₂Br₂ClN₃[1][2]
Molecular Weight 311.36 g/mol [2]
SMILES ClC1=CN=C2N1C=C(Br)N=C2Br[1]

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; C7 [label="C", pos="2.4,0!"]; N8 [label="N", pos="-2.4,0!"]; C9 [label="C", pos="0,0!"];

// Substituent nodes Br6 [label="Br", pos="2.4, 2!"]; Br8 [label="Br", pos="-3.6, 1!"]; Cl3 [label="Cl", pos="-2.4, -1.75!"]; H2[label="H", pos="-2, 1.5!"]; H5[label="H", pos="2, -1.5!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- N4 [label=""]; N4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C6 -- C7 [label=""]; C7 -- N8 [label=""]; N8 -- C3 [label=""]; C9 -- N1 [style=invis]; C9 -- N4 [style=invis]; C9 -- C2 [style=invis]; C9 -- C3 [style=invis]; C9 -- C5 [style=invis]; C9 -- C6 [style=invis];

// Substituent bonds C6 -- Br6 [label=""]; N8 -- Br8 [style=invis]; C3 -- Cl3 [label=""]; C2 -- H2[label=""]; C5 -- H5[label=""]; }

Caption: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to be highly characteristic due to the presence of multiple halogen isotopes.

Expected Isotopic Pattern

The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive isotopic cluster for the molecular ion (M⁺). The theoretical distribution for the [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks, arising from the different combinations of these isotopes, provides a high-confidence confirmation of the elemental formula.

IonTheoretical m/zExpected Relative Abundance (%)Isotopic Composition
[M]⁺308.84~50C₆H₂⁷⁹Br₂³⁵ClN₃
[M+2]⁺310.84~100C₆H₂(⁷⁹Br⁸¹Br)³⁵ClN₃ / C₆H₂⁷⁹Br₂³⁷ClN₃
[M+4]⁺312.84~65C₆H₂⁸¹Br₂³⁵ClN₃ / C₆H₂(⁷⁹Br⁸¹Br)³⁷ClN₃
[M+6]⁺314.83~15C₆H₂⁸¹Br₂³⁷ClN₃

Note: The m/z values are for the most abundant isotopes. The relative abundances are approximate and serve for pattern recognition.

Fragmentation Pathway

While a detailed fragmentation analysis requires experimental data, a logical fragmentation pathway can be proposed based on the structure. Under electron ionization (EI), common fragmentation would involve the loss of halogen atoms and potentially the cleavage of the imidazopyrazine ring system.

fragmentation_pathway M [M]⁺ m/z ≈ 309 M_minus_Br [M-Br]⁺ M->M_minus_Br - Br• M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - Cl• M_minus_Br_minus_HCN [M-Br-HCN]⁺ M_minus_Br->M_minus_Br_minus_HCN - HCN M_minus_Cl_minus_HCN [M-Cl-HCN]⁺ M_minus_Cl->M_minus_Cl_minus_HCN - HCN

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectrum

The structure of this compound contains two protons attached to the heterocyclic core. Their chemical shifts will be influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and halogen substituents.

  • H-2 and H-5 Protons: The molecule has two aromatic protons at positions 2 and 5. Due to the deshielding effect of the adjacent nitrogen atoms and halogens, these protons are expected to resonate in the downfield region of the spectrum, likely between 7.5 and 9.0 ppm. The specific chemical shifts will depend on the combined electronic effects of the substituents. Given the electron-withdrawing nature of the bromine and chlorine atoms, both protons will be shifted downfield compared to the unsubstituted imidazo[1,2-a]pyrazine.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-28.0 - 8.5Singlet
H-58.5 - 9.0Singlet

Note: These are estimated chemical shift ranges. The actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The molecule has six distinct carbon atoms.

  • C-2 and C-5: These carbons, being bonded to protons, will appear as doublets in a proton-coupled ¹³C spectrum. Their chemical shifts will be in the aromatic region, influenced by the adjacent nitrogen atoms.

  • C-3, C-6, and C-8: These carbons are directly attached to electron-withdrawing halogen atoms (Cl and Br). This will cause a significant downfield shift for C-3 and C-6, and a less pronounced effect on C-8 due to the nature of the C-Br bond.

  • Bridgehead Carbon (C-8a): This quaternary carbon will likely appear in the downfield region of the aromatic carbons.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2115 - 125
C-3125 - 135
C-5135 - 145
C-6110 - 120
C-8120 - 130
C-8a140 - 150

Note: These are estimated chemical shift ranges and are subject to solvent and experimental variations.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely synthetic approach would involve the cyclization of a substituted 2-aminopyrazine with a suitable three-carbon electrophile, followed by halogenation.

synthesis_pathway start 2-Aminopyrazine step1 Bromination (NBS, H₂SO₄) start->step1 intermediate1 3,5-Dibromo-2-aminopyrazine step1->intermediate1 step2 Cyclization (Chloroacetaldehyde) intermediate1->step2 intermediate2 6,8-Dibromoimidazo[1,2-a]pyrazine step2->intermediate2 step3 Chlorination (NCS, Acetonitrile) intermediate2->step3 product This compound step3->product

Caption: A proposed synthetic route for this compound.

General Experimental Protocol for Halogenation

The following is a generalized protocol for the halogenation of an imidazo[1,2-a]pyrazine core, which would be a key step in the proposed synthesis.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting imidazo[1,2-a]pyrazine derivative in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Halogenating Agent: Add the halogenating agent (e.g., N-chlorosuccinimide (NCS) for chlorination or N-bromosuccinimide (NBS) for bromination) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the spectral analysis of this compound. The predicted mass spectrum, with its characteristic isotopic pattern, and the anticipated ¹H and ¹³C NMR spectra, offer a robust basis for the identification and structural confirmation of this compound. The proposed synthetic route and general experimental protocols further aid researchers in the practical aspects of working with this and related molecules. As experimental data becomes publicly available, this guide can be further refined to provide an even more precise and empirically validated resource for the scientific community.

References

  • CP Lab Safety. 6, 8-dibromo-3-chloroimidazo[1, 2-a]pyrazine, min 97%, 1 gram. [Link]

Sources

A Technical Guide to Determining the Solubility of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C₆H₂Br₂ClN₃ and a molecular weight of approximately 311.36 g/mol .[1][2] As with many novel chemical entities in the drug discovery and development pipeline, understanding its physicochemical properties is paramount. Among these, aqueous solubility is a critical determinant of a compound's behavior in biological systems, influencing everything from in vitro assay reliability to in vivo absorption and bioavailability.[3][4][5] More than 40% of new chemical entities are practically insoluble in water, making solubility a major challenge for formulation scientists.[6]

This guide provides a comprehensive technical overview of the principles and methodologies for accurately determining the aqueous solubility of this compound. We will delve into the theoretical underpinnings of solubility, differentiate between key solubility measurements, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assays. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this and similar molecules.

Theoretical Framework: Understanding Solubility

Solubility is defined as the maximum amount of a substance (solute) that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[6][7] For pharmaceutical compounds, this seemingly simple property is a complex interplay of factors including the compound's solid-state properties (e.g., crystallinity, polymorphism), the nature of the solvent, and the solution's pH.

Kinetic vs. Thermodynamic Solubility

A crucial distinction in early drug discovery is between kinetic and thermodynamic solubility.[8][9]

  • Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution.[10] It is typically determined by adding a concentrated stock solution of the compound (usually in an organic solvent like DMSO) to an aqueous buffer.[11] The resulting value is often higher than the thermodynamic solubility because the compound may not have had sufficient time to form a stable crystal lattice and may precipitate as an amorphous solid.[8] Kinetic solubility assays are high-throughput and well-suited for the early stages of drug discovery to quickly rank compounds.[10][12]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[12] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period (e.g., 24 hours or more).[7][10] This "shake-flask" method is considered the gold standard for solubility measurement and is critical for lead optimization and formulation development.[9][10]

The difference between these two values can be significant and provides insight into the compound's precipitation behavior. A large difference may suggest that the compound is prone to forming supersaturated solutions, which can have implications for formulation strategies.

The Influence of pH on the Solubility of Ionizable Compounds

The imidazo[1,2-a]pyrazine core of the target molecule contains nitrogen atoms that can be protonated. This means that this compound is likely an ionizable compound, and its solubility will be highly dependent on the pH of the solution.[12][13]

For a basic compound, solubility increases as the pH decreases because the compound becomes protonated and forms a more soluble salt.[13][14][15] Conversely, for an acidic compound, solubility increases with increasing pH.[11][13] This relationship is governed by the Henderson-Hasselbalch equation and the compound's pKa (the pH at which 50% of the compound is ionized).[15] Therefore, determining the solubility of this compound at different pH values (e.g., simulating the conditions of the gastrointestinal tract) is essential for predicting its oral absorption.[3][5]

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the kinetic and thermodynamic solubility of this compound.

Protocol 1: High-Throughput Kinetic Solubility Assay via Turbidimetry

This protocol is designed for rapid screening and ranking of compounds in early discovery. It relies on detecting the formation of a precipitate as turbidity.

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Plate reader with turbidimetric or nephelometric detection capabilities[4]

2. Experimental Workflow:

G cluster_prep Stock Solution Preparation cluster_dilution Serial Dilution cluster_assay Aqueous Addition & Measurement cluster_analysis Data Analysis A Dissolve compound in DMSO to create a 10 mM stock solution B Perform serial dilutions of the stock solution in a 96-well plate using DMSO A->B Transfer C Add aqueous buffer (e.g., PBS, pH 7.4) to each well B->C Transfer to assay plate D Incubate briefly with shaking C->D E Measure turbidity (absorbance at ~620 nm) or light scattering using a plate reader D->E F Plot turbidity vs. concentration E->F G Determine the concentration at which a significant increase in turbidity occurs F->G H Report this concentration as the kinetic solubility G->H

Caption: Workflow for the turbidimetric kinetic solubility assay.

3. Causality and Self-Validation:

  • Why DMSO? DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it an ideal starting point.[11]

  • Why Turbidimetry? This method is rapid and does not require separation of the solid from the liquid phase, lending itself to high-throughput automation.[9]

  • Controls: It is crucial to include wells with only DMSO and buffer to determine the background signal. A known compound with established solubility (e.g., Nicardipine) should be used as a positive control to validate the assay's performance.[12]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive measure for late-stage discovery and development.[9]

1. Materials and Reagents:

  • This compound (solid)

  • Aqueous buffers of various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

2. Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add an excess amount of solid compound to vials containing aqueous buffer of a specific pH B Seal vials and place on an orbital shaker A->B C Incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium B->C D Allow the solution to settle C->D E Filter an aliquot of the supernatant through a syringe filter to remove undissolved solids D->E F Analyze the filtrate using a validated HPLC-UV or LC-MS method E->F G Determine the concentration of the dissolved compound against a standard curve F->G H Report this concentration as the thermodynamic solubility G->H

Sources

An In-depth Technical Guide to the Reactivity of the Imidazo[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural resemblance to purines have made it a versatile core for the development of novel therapeutic agents targeting a wide range of biological targets, including kinases, phosphodiesterases, and receptors involved in various disease pathways.[3][4][5][6] This guide provides a comprehensive overview of the synthesis and reactivity of the imidazo[1,2-a]pyrazine core, offering insights into its functionalization and manipulation for the rational design of new chemical entities.

The Imidazo[1,2-a]pyrazine Core: Structure and Electronic Landscape

The imidazo[1,2-a]pyrazine system is a bicyclic heteroaromatic compound formed by the fusion of an imidazole and a pyrazine ring. This fusion results in a unique distribution of electron density that dictates its reactivity. The pyrazine ring, being electron-deficient, deactivates the fused system towards electrophilic attack, similar to pyridine.[7][8] Conversely, the imidazole ring is electron-rich and is the primary site for electrophilic substitution.

Theoretical calculations and experimental data have shed light on the electronic properties of this scaffold.[9][10] The nitrogen atoms in the pyrazine ring withdraw electron density, making the carbon atoms in this ring (C5, C6, and C8) less susceptible to electrophilic attack. The imidazole ring, particularly the C3 position, is the most electron-rich and, therefore, the most reactive site for electrophilic substitution.[7][8]

Synthesis of the Imidazo[1,2-a]pyrazine Scaffold

The construction of the imidazo[1,2-a]pyrazine core is typically achieved through the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound, a reaction analogous to the well-established synthesis of imidazo[1,2-a]pyridines.[11] More recent and efficient methods, such as one-pot three-component reactions, have also been developed.

A notable iodine-catalyzed, one-pot, three-component condensation reaction allows for the efficient synthesis of imidazo[1,2-a]pyrazines from an aryl aldehyde, 2-aminopyrazine, and an isocyanide.[4][5][12] This method offers good yields and proceeds at room temperature, making it an attractive approach for generating libraries of substituted imidazo[1,2-a]pyrazines.[4]

Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines[4]
  • To a solution of 2-aminopyrazine (1.0 mmol) and an appropriate aryl aldehyde (1.0 mmol) in a suitable solvent, add iodine (catalytic amount).

  • Stir the mixture at room temperature for a designated period.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to afford the desired imidazo[1,2-a]pyrazine derivative.

Reactivity and Functionalization of the Imidazo[1,2-a]pyrazine Core

The functionalization of the imidazo[1,2-a]pyrazine core is crucial for modulating its physicochemical and biological properties. The reactivity of the different positions on the bicyclic system varies significantly, allowing for regioselective modifications.

Electrophilic Aromatic Substitution

As previously mentioned, electrophilic aromatic substitution (EAS) predominantly occurs on the electron-rich imidazole ring.

Halogenation, particularly bromination and chlorination, is a key transformation for introducing a handle for further functionalization, such as cross-coupling reactions.

  • Bromination: N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of the imidazo[1,2-a]pyrazine core at the C3 position.[3] The reaction proceeds via an electrophilic aromatic halogenation mechanism at the site of highest electron density.[3]

  • Chlorination: Similar to bromination, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) or sodium chlorite under acidic conditions.[13][14]

The stability of the intermediate formed upon electrophilic attack dictates the regioselectivity. Attack at C3 results in a more stable intermediate where the aromaticity of the six-membered pyrazine ring is maintained.[7][8]

Diagram: Regioselectivity of Electrophilic Bromination

G cluster_0 Electrophilic Attack at C3 (Favored) cluster_1 Electrophilic Attack at C2 (Disfavored) imidazo_pyrazine Imidazo[1,2-a]pyrazine intermediate_C3 Stable Intermediate (Aromaticity of Pyrazine Ring Preserved) imidazo_pyrazine->intermediate_C3 + Br+ product_C3 3-Bromo-imidazo[1,2-a]pyrazine intermediate_C3->product_C3 - H+ imidazo_pyrazine2 Imidazo[1,2-a]pyrazine intermediate_C2 Less Stable Intermediate (Aromaticity Disrupted) imidazo_pyrazine2->intermediate_C2 + Br+ product_C2 2-Bromo-imidazo[1,2-a]pyrazine intermediate_C2->product_C2 - H+

Caption: Mechanism of electrophilic bromination on the imidazo[1,2-a]pyrazine core.

Friedel-Crafts acylation of the imidazo[1,2-a]pyrazine core can be achieved, typically at the C3 position, using acylating agents in the presence of a Lewis acid catalyst.[15] This reaction provides a direct route to introduce ketone functionalities.

Nucleophilic Substitution

Nucleophilic substitution reactions are more prevalent on the electron-deficient pyrazine ring, particularly when a good leaving group, such as a halogen, is present.

Substitutions at the C8 position have been successfully performed by reacting 8-bromo-imidazo[1,2-a]pyrazine derivatives with various nucleophiles, including cyclic and acyclic secondary amines.[3] These reactions often proceed under simple heating conditions without the need for a catalyst.[3]

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,2-a]pyrazine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Following halogenation, typically at the C3 or C8 positions, Suzuki-Miyaura cross-coupling with boronic acids or esters is a common strategy to introduce aryl or heteroaryl substituents.[9]

  • Negishi Coupling: Organozinc reagents can be coupled with halogenated imidazo[1,2-a]pyrazines in the presence of a palladium catalyst to afford functionalized derivatives.[9] This has been demonstrated for the substitution of a chlorine atom at the C6 position.[9]

Metalation and Functionalization via Organometallic Intermediates

Recent advancements have utilized organometallic intermediates for the regioselective functionalization of the imidazo[1,2-a]pyrazine core.[9][16] The use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl, allows for selective deprotonation at specific positions, followed by quenching with various electrophiles.[9][16]

Interestingly, the choice of the metalating agent can lead to a complete switch in regioselectivity. For instance, with 6-chloroimidazo[1,2-a]pyrazine, TMPMgCl·LiCl leads to magnesiation at the C3 position, while TMP2Zn·2MgCl2·2LiCl results in zincation at the C5 position.[9]

Table 1: Summary of Functionalization Reactions on the Imidazo[1,2-a]pyrazine Core

PositionReaction TypeReagents and ConditionsProduct TypeReference(s)
C3 Electrophilic BrominationNBS, Ethanol, rt3-Bromo derivatives[3]
C3 Electrophilic ChlorinationNaClO₂, AcOH, Toluene, 60 °C3-Chloro derivatives[13]
C3 Metalation (Magnesiation)TMPMgCl·LiCl, THF, -60 °C; then Electrophile3-Substituted derivatives[9]
C5 Metalation (Zincation)TMP₂Zn·2MgCl₂·2LiCl, THF, -20 °C; then Electrophile5-Substituted derivatives[9][16]
C6 Negishi Cross-CouplingOrganozinc reagent, Pd-PEPPSI-iPr6-Substituted derivatives[9]
C8 Nucleophilic SubstitutionSecondary amine, heating, 120 °C8-Amino derivatives[3]

Applications in Drug Discovery

The versatility of the imidazo[1,2-a]pyrazine core and the ability to introduce diverse substituents at various positions have made it a valuable scaffold in drug discovery. Derivatives have shown a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5][12] The insights into the reactivity of this core are instrumental for medicinal chemists to design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

The imidazo[1,2-a]pyrazine core possesses a rich and tunable reactivity, governed by the electronic interplay between the fused imidazole and pyrazine rings. A thorough understanding of its reactivity patterns allows for the strategic and regioselective introduction of functional groups, which is paramount for the development of new molecules with desired properties. The methodologies outlined in this guide, from classical electrophilic and nucleophilic substitutions to modern metal-catalyzed cross-couplings and directed metalations, provide a robust toolbox for researchers in organic synthesis and drug discovery to explore the full potential of this important heterocyclic scaffold.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PMC - NIH. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. NIH. [Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and. RSC Publishing. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]

  • Chlorination of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Electronic and photovoltaic properties of new materials based on Imidazo[1.2-a]pyrazine. ResearchGate. [Link]

  • The Friedel‐Crafts acetylation of imidazo[1,2‐a]pyridines 7. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. ResearchGate. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC - PubMed Central. [Link]

Sources

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Imidazo[1,2-a]pyrazines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its diverse pharmacological activities. The functionalization of this core structure through electrophilic aromatic substitution (EAS) is a critical strategy for the synthesis of novel derivatives with tailored biological properties. This in-depth technical guide provides a comprehensive overview of the principles, mechanisms, and practical methodologies governing the electrophilic aromatic substitution on imidazo[1,2-a]pyrazines. We will delve into the inherent reactivity and regioselectivity of this bicyclic system, explore the influence of substituents, and present detailed protocols for key electrophilic substitution reactions, including halogenation, nitration, and formylation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of imidazo[1,2-a]pyrazine-based compounds.

Introduction: The Imidazo[1,2-a]pyrazine Core - A Scaffold of Medicinal Importance

The imidazo[1,2-a]pyrazine ring system is a fused bicyclic heterocycle comprising an imidazole ring fused to a pyrazine ring. This structural framework is present in a variety of biologically active molecules, exhibiting a wide spectrum of therapeutic properties, including but not limited to, antiviral, anticancer, and anti-inflammatory activities. The ability to selectively introduce functional groups onto the imidazo[1,2-a]pyrazine core via electrophilic aromatic substitution is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

Electronic Properties and Regioselectivity of Electrophilic Aromatic Substitution

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack.[1][2] Conversely, the imidazole moiety is an electron-rich five-membered ring. In the fused imidazo[1,2-a]pyrazine system, the imidazole ring is the primary site of electrophilic attack.

Computational studies and experimental evidence consistently demonstrate that electrophilic aromatic substitution on the unsubstituted imidazo[1,2-a]pyrazine core occurs preferentially at the C3 position .[3] This pronounced regioselectivity can be rationalized by examining the stability of the Wheland intermediates (also known as sigma complexes) formed upon electrophilic attack at the different positions of the imidazole ring.

Mechanistic Rationale for C3-Selectivity

Attack of an electrophile (E+) at the C3 position results in the formation of a carbocation intermediate where the positive charge can be delocalized over the imidazole ring without disrupting the aromaticity of the pyrazine ring.[3][4] This resonance stabilization is crucial for lowering the activation energy of the reaction, thus favoring the C3-substitution pathway.

In contrast, electrophilic attack at the C2 position would lead to a less stable intermediate. The resonance structures for the C2-attacked intermediate would either disrupt the aromatic sextet of the pyrazine ring or place a positive charge on the adjacent nitrogen atom, both of which are energetically unfavorable.

G cluster_0 Electrophilic Attack at C3 cluster_1 Electrophilic Attack at C2 start Imidazo[1,2-a]pyrazine intermediate Wheland Intermediate (Aromatic Pyrazine Ring Preserved) start->intermediate + E+ product 3-Substituted Product intermediate->product - H+ start2 Imidazo[1,2-a]pyrazine intermediate2 Wheland Intermediate (Aromaticity Disrupted/Unfavorable Charge) start2->intermediate2 + E+ product2 2-Substituted Product (minor/not observed) intermediate2->product2 - H+

Figure 1: Simplified workflow illustrating the preferential electrophilic attack at the C3 position of the imidazo[1,2-a]pyrazine core, leading to a more stable intermediate and the major product.

Influence of Substituents on Reactivity and Regioselectivity

The presence of substituents on either the imidazole or the pyrazine ring can significantly influence the rate and regioselectivity of electrophilic aromatic substitution.

  • Electron-donating groups (EDGs) on the pyrazine ring, such as alkoxy or amino groups, increase the electron density of the entire heterocyclic system, thereby activating it towards electrophilic attack and generally increasing the reaction rate.[1][5]

  • Electron-withdrawing groups (EWGs) on the pyrazine ring, such as nitro or cyano groups, further deactivate the ring system, making electrophilic substitution more challenging and often requiring harsher reaction conditions.[5]

The directing effect of substituents on the pyrazine ring is a critical consideration. For instance, an electron-donating group at the C6 position would be expected to enhance the nucleophilicity of the imidazole ring, further favoring substitution at the C3 position. Conversely, an electron-withdrawing group at the same position would decrease the overall reactivity.

Key Electrophilic Aromatic Substitution Reactions and Protocols

This section provides an overview of common electrophilic aromatic substitution reactions performed on the imidazo[1,2-a]pyrazine scaffold, including detailed, field-proven experimental protocols.

Halogenation

Halogenation, particularly bromination and chlorination, is a fundamental transformation for introducing a versatile handle for further functionalization, such as cross-coupling reactions.

4.1.1. Bromination

N-Bromosuccinimide (NBS) is a commonly used and efficient reagent for the regioselective bromination of imidazo[1,2-a]pyrazines at the C3 position.[4]

Experimental Protocol: 3-Bromo-2-phenylimidazo[1,2-a]pyrazine

  • To a solution of 2-phenylimidazo[1,2-a]pyrazine (1.0 mmol) in a suitable solvent such as chloroform or acetonitrile (10 mL) at 0 °C, add N-bromosuccinimide (1.05 mmol) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-phenylimidazo[1,2-a]pyrazine.

Substrate Reagent Solvent Temp (°C) Time (h) Yield (%) Reference
2-Phenylimidazo[1,2-a]pyrazineNBSCHCl₃0 to rt295[4]
2-Methyl-6-phenylimidazo[1,2-a]pyrazineNBSCH₃CNrt188[4]

Table 1: Representative examples of C3-bromination of imidazo[1,2-a]pyrazines.

Nitration

Nitration of imidazo[1,2-a]pyrazines introduces a nitro group, a versatile functional group that can be reduced to an amine or used as a directing group. Due to the electron-deficient nature of the pyrazine ring, harsh nitrating conditions are often required.

Experimental Protocol: 3-Nitro-2-phenylimidazo[1,2-a]pyrazine

  • To a cooled (0 °C) mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (1 mL), slowly add 2-phenylimidazo[1,2-a]pyrazine (1.0 mmol) while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-nitro-2-phenylimidazo[1,2-a]pyrazine.

Substrate Reagents Temp (°C) Time (h) Yield (%)
2-Phenylimidazo[1,2-a]pyrazineH₂SO₄, fuming HNO₃0-51.575

Table 2: Typical conditions for the nitration of 2-phenylimidazo[1,2-a]pyrazine.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[6][7] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile. This reaction provides a direct route to 3-formyl-imidazo[1,2-a]pyrazines, which are valuable intermediates in medicinal chemistry.

G cluster_0 Vilsmeier-Haack Formylation Workflow reagent_prep 1. Vilsmeier Reagent Formation (DMF + POCl₃) reaction 2. Electrophilic Attack (Imidazo[1,2-a]pyrazine + Vilsmeier Reagent) reagent_prep->reaction hydrolysis 3. Hydrolysis reaction->hydrolysis product 4. 3-Formyl-imidazo[1,2-a]pyrazine hydrolysis->product

Figure 2: A schematic workflow of the Vilsmeier-Haack formylation of imidazo[1,2-a]pyrazines.

Experimental Protocol: 3-Formyl-2-phenylimidazo[1,2-a]pyrazine

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5 mL) and cool to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 mmol) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-phenylimidazo[1,2-a]pyrazine (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain 3-formyl-2-phenylimidazo[1,2-a]pyrazine.

Conclusion and Future Perspectives

The electrophilic aromatic substitution of imidazo[1,2-a]pyrazines is a cornerstone for the synthesis of novel derivatives with significant potential in drug discovery. The inherent C3-regioselectivity provides a reliable and predictable means of functionalization. Understanding the electronic effects of substituents on the pyrazine ring is crucial for modulating the reactivity and achieving desired transformations. The protocols outlined in this guide offer a practical foundation for the synthesis of a wide array of substituted imidazo[1,2-a]pyrazines.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods for electrophilic substitutions, including the use of milder reagents and conditions. Furthermore, a deeper computational and experimental investigation into the subtle interplay of substituent effects will undoubtedly lead to more precise control over the functionalization of this important heterocyclic scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Pyrazines.
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available from: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. 2023.
  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermedi
  • Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

Sources

The Ascendant Scaffold: Unlocking Therapeutic Potential with Halogenated Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The imidazo[1,2-a]pyrazine core is a recognized "privileged structure" in medicinal chemistry, forming the foundation of numerous bioactive agents.[1] Its rigid, planar geometry and nitrogen-rich composition make it an ideal scaffold for engaging with a variety of biological targets. The strategic introduction of halogens (F, Cl, Br, I) onto this core represents a critical evolution in its therapeutic application. Halogenation provides a powerful tool to modulate physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity, often leading to significant enhancements in potency and selectivity. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of halogenated imidazo[1,2-a]pyrazines, with a focus on their roles as kinase inhibitors in oncology, modulators of CNS targets for neurodegenerative diseases, and novel antimicrobial agents.

The Imidazo[1,2-a]pyrazine Core: A Foundation for Drug Design

The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged heterocyclic compound that serves as a versatile template in drug discovery.[2] Its structural similarity to purines allows it to function as a bioisostere, interacting with enzymes and receptors that recognize purine-based ligands.

The Strategic Imperative of Halogenation

The incorporation of halogen atoms is a cornerstone of modern medicinal chemistry. Far from being simple bulky substituents, halogens exert profound effects on a molecule's profile through a combination of steric and electronic influences.

  • Potency and Selectivity: Halogens, particularly chlorine and bromine, can form specific, high-affinity interactions with biological targets through halogen bonding—a non-covalent interaction where the electropositive crown of the halogen interacts with a Lewis base (e.g., a carbonyl oxygen or nitrogen atom in a protein backbone). This can anchor a ligand in a binding pocket, dramatically increasing potency and selectivity. For instance, a 3-chloro substituent was found to be critical for the potent activity of certain imidazo[1,2-a]pyrazine derivatives against Aurora-A kinase.[3]

  • Pharmacokinetic Modulation: Halogenation directly impacts a compound's lipophilicity (logP). Increasing lipophilicity can enhance membrane permeability and oral absorption, but must be carefully balanced to avoid issues with solubility and metabolic clearance. Furthermore, introducing a halogen at a potential site of metabolism (e.g., an aromatic ring) can block oxidative processes, thereby increasing the compound's half-life.

  • Conformational Control: The steric bulk of halogens can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits more precisely into the target's binding site.

Synthetic Pathways to Halogenated Imidazo[1,2-a]pyrazines

The construction of the core scaffold is typically achieved through the condensation of an α-aminopyrazine with an α-halocarbonyl compound. Halogenation can be accomplished either by using halogenated starting materials or by direct halogenation of the pre-formed imidazo[1,2-a]pyrazine ring.

General Synthetic Workflow

A common and flexible route involves an initial condensation to form the bicyclic core, followed by regioselective halogenation. The C3 position is particularly susceptible to electrophilic substitution. Subsequent functionalization, often via palladium-catalyzed cross-coupling reactions like the Suzuki coupling, allows for the introduction of diverse substituents to explore the structure-activity landscape.[4]

G cluster_start Starting Materials cluster_core Core Formation & Halogenation cluster_diversification Diversification A 2-Amino-3-chloropyrazine C Condensation (e.g., reflux in MeCN) A->C B α-Haloacetophenone B->C D Imidazo[1,2-a]pyrazine Core C->D E Electrophilic Halogenation (e.g., NBS, CH₂Cl₂) D->E F 3-Bromo-imidazo[1,2-a]pyrazine Intermediate E->F G Suzuki Coupling (R-B(OH)₂, Pd catalyst) F->G H Final Halogenated Derivative G->H

Caption: General workflow for the synthesis of halogenated imidazo[1,2-a]pyrazines.

Therapeutic Applications: From Oncology to Infectious Disease

The versatility of the halogenated imidazo[1,2-a]pyrazine scaffold has led to its exploration in a wide array of therapeutic areas.

Kinase Inhibitors in Oncology

Kinases are a major class of drug targets in oncology due to their frequent dysregulation in cancer. The imidazo[1,2-a]pyrazine scaffold has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.

  • Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. A structure-based design approach led to the development of 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine, a potent inhibitor of Aurora-A kinase.[3] The chlorine atom at the C3 position was shown to be a key interaction point within the kinase hinge region.

  • Phosphoinositide 3-Kinases (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell growth and survival that is often hyperactivated in cancer.[5] Halogenated imidazo[1,2-a]pyrazines have been identified as potent inhibitors of PI3K, demonstrating significant potential as anticancer therapeutics.[6]

  • Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcriptional elongation and an attractive target for cancer therapy. Novel imidazo[1,2-a]pyrazine derivatives have shown potent CDK9 inhibitory activity, with one benzyl-substituted compound exhibiting an IC50 of 0.16 µM and potent cytotoxicity against multiple cancer cell lines.[7]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTORC1 Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Halogenated Imidazo[1,2-a]pyrazine Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR pathway, a key target for imidazo[1,2-a]pyrazine inhibitors.

Target KinaseCompound SeriesKey Halogen SubstitutionReported Potency (IC₅₀)Reference
Aurora-A3-Chloro-8-amino derivatives3-ClSub-micromolar[3]
PI3Kδ8-Morpholinyl derivativesVariesAs low as 2.8 nM[6]
CDK92,3-Disubstituted derivativesNone specified in potent examples0.16 µM[7]
ENPP1Phenyl-substituted derivatives3-Cl5.70 nM[8]
Modulators for Neurodegenerative Diseases

The central nervous system (CNS) represents a challenging but highly rewarding area for drug development. The physicochemical properties of halogenated imidazo[1,2-a]pyrazines make them attractive candidates for CNS-penetrant drugs.

One key area of investigation is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). These receptors are critical for fast synaptic transmission in the CNS. Imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of AMPARs associated with the TARP γ-8 auxiliary subunit, which is predominantly expressed in the hippocampus.[4] This selectivity offers a potential therapeutic avenue for conditions involving hippocampal hyperexcitability, such as certain forms of epilepsy. The synthetic route to these modulators prominently features 3-bromo intermediates, underscoring the role of halogenation in their development.[4]

Antimicrobial and Antiviral Agents

The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial agents with new mechanisms of action.

  • Antibacterial: A series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the VirB11 ATPase HP0525, a critical component of the bacterial type IV secretion system.[9] This system is used by many Gram-negative bacteria to inject virulence factors into host cells. Inhibiting this system represents a novel anti-infective strategy.

  • Antiviral: Imidazo[1,2-a]pyrazine derivatives have also demonstrated promising antiviral activity. Certain compounds were evaluated against human coronavirus 229E, with one derivative showing an IC50 of 56.96 µM.[7] Docking studies suggested that these compounds may act by inhibiting the main protease of the virus.[7]

Key Experimental Protocols

Protocol: Synthesis of a 3-Bromo-8-chloro-imidazo[1,2-a]pyrazine Intermediate

This protocol is adapted from methodologies used in the development of AMPAR modulators.[4]

  • Condensation: To a solution of 2-amino-3-chloropyrazine (1.0 eq) in acetonitrile, add the desired α-haloacetophenone (1.1 eq).

  • Cyclization: Reflux the mixture for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Collect the resulting precipitate by filtration, wash with cold acetonitrile, and dry under vacuum to yield the crude imidazo[1,2-a]pyrazine core.

  • Bromination: Dissolve the cyclized product (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure 3-bromo intermediate.

Protocol: In Vitro Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the halogenated imidazo[1,2-a]pyrazine compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Future Perspectives and Conclusion

Halogenated imidazo[1,2-a]pyrazines represent a remarkably fruitful scaffold for modern drug discovery. The strategic placement of halogens has proven instrumental in optimizing potency, selectivity, and pharmacokinetic profiles across a range of biological targets. The most significant advances have been in oncology, particularly in the domain of kinase inhibition, where these compounds continue to yield highly potent drug candidates.[3][8][10]

Future research will likely focus on:

  • Expanding the Target Space: Exploring new biological targets beyond kinases, particularly in the areas of immunology and metabolic diseases.

  • Fine-Tuning Selectivity: Developing derivatives with exquisite selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Advanced Drug Delivery: Incorporating these potent molecules into targeted delivery systems or antibody-drug conjugates to maximize efficacy while reducing systemic exposure.

References

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.
  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed.
  • Imidazo[1,2-a] pyrazines as novel PI3K inhibitors | Request PDF.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • (PDF) Imidazo[1,2-a]pyrazines.
  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed.
  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.

Sources

The Diverse Biological Landscape of Imidazo[1,2-a]pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The imidazo[1,2-a]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of imidazo[1,2-a]pyrazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of their anticancer, antiviral, anti-inflammatory, and central nervous system activities, supported by detailed experimental protocols and field-proven insights to empower your drug discovery endeavors.

I. Anticancer Activity: Disrupting Cellular Proliferation at its Core

Imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines, including melanoma, laryngeal, hepatocellular, and breast cancer.[1][2] A key mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3][4]

Mechanism of Action: Tubulin Polymerization Inhibition

Certain imidazo[1,2-a]pyrazine derivatives exert their antiproliferative effects by binding to the colchicine site on β-tubulin. This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4] This mechanism is a clinically validated strategy for cancer therapy, and the unique structural features of the imidazo[1,2-a]pyrazine scaffold offer opportunities for developing novel tubulin inhibitors with improved efficacy and safety profiles.

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

imidazo_pyrazine Imidazo[1,2-a]pyrazine Derivative tubulin β-Tubulin (Colchicine Binding Site) imidazo_pyrazine->tubulin Binding microtubule_disruption Microtubule Dynamic Instability tubulin->microtubule_disruption Inhibition of Polymerization mitotic_arrest G2/M Phase Arrest microtubule_disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Imidazo[1,2-a]pyrazine derivatives can induce apoptosis by inhibiting tubulin polymerization.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
TB-25 HCT-116 (Colon)0.023[4]
Compound 10b Hep-2 (Laryngeal)20[5]
Compound 10b HepG2 (Hepatocellular)18[5]
Compound 10b MCF-7 (Breast)21[5]
Compound 10b A375 (Melanoma)16[5]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess the in vitro cytotoxicity of imidazo[1,2-a]pyrazine derivatives.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyrazine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyrazine derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Workflow: MTT Assay

cell_seeding Seed Cells in 96-well plate incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with Imidazo[1,2-a]pyrazine Derivatives incubation_24h->compound_treatment incubation_48h Incubate 48-72h compound_treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h solubilization Solubilize Formazan incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Caption: Workflow for determining the cytotoxicity of imidazo[1,2-a]pyrazine derivatives using the MTT assay.

II. Antiviral Activity: Targeting Influenza Virus Replication

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Imidazo[1,2-a]pyrazine derivatives have shown promising activity against influenza A viruses, including oseltamivir-resistant strains.

Mechanism of Action: Neuraminidase Inhibition

While some antiviral imidazo[1,2-a]pyrazines may act through various mechanisms, a key target for many anti-influenza drugs is the viral neuraminidase (NA) enzyme. NA is crucial for the release of progeny virions from infected cells. By inhibiting NA, these compounds can prevent the spread of the virus.

Signaling Pathway: Neuraminidase Inhibition

imidazo_pyrazine Imidazo[1,2-a]pyrazine Derivative neuraminidase Viral Neuraminidase imidazo_pyrazine->neuraminidase Inhibition virion_release Progeny Virion Release neuraminidase->virion_release Facilitates viral_spread Viral Spread virion_release->viral_spread Blocked animal_grouping Animal Grouping compound_admin Administer Compound/ Vehicle/Control animal_grouping->compound_admin initial_paw_vol Measure Initial Paw Volume (V₀) compound_admin->initial_paw_vol carrageenan_injection Inject Carrageenan initial_paw_vol->carrageenan_injection paw_vol_measurement Measure Paw Volume (Vt) over time carrageenan_injection->paw_vol_measurement data_analysis Calculate % Inhibition of Edema paw_vol_measurement->data_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory activity of imidazo[1,2-a]pyrazine derivatives.

IV. Central Nervous System Activity: Modulating Neuronal Function

The imidazo[1,2-a]pyrazine scaffold is also found in compounds with significant central nervous system (CNS) activity. For instance, some derivatives have been identified as selective negative modulators of AMPA receptors, suggesting their potential in treating neurological disorders such as epilepsy. [6][7]The closely related imidazo[1,2-a]pyridine scaffold is present in the well-known hypnotic agent, zolpidem, highlighting the potential of this chemical class to modulate CNS function. [8]

High-Throughput Screening for CNS Activity: The Zebrafish Model

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput screening of CNS-active compounds due to its genetic homology with humans, rapid development, and transparent larvae, which allows for automated behavioral analysis. [9][10][11]

Experimental Protocol: Zebrafish Larval Locomotor Activity Assay

This protocol provides a high-throughput method to assess the sedative or stimulant effects of imidazo[1,2-a]pyrazine derivatives on the locomotor activity of zebrafish larvae.

Principle: Changes in the swimming behavior of zebrafish larvae upon exposure to a test compound can indicate its potential CNS activity. Automated tracking systems can quantify various parameters of larval movement.

Materials:

  • Wild-type zebrafish larvae (5-7 days post-fertilization)

  • 96-well plates

  • Imidazo[1,2-a]pyrazine derivative stock solution (in DMSO)

  • Embryo medium

  • Automated behavioral tracking system

Procedure:

  • Larval Preparation:

    • Place one zebrafish larva per well in a 96-well plate containing embryo medium.

    • Acclimatize the larvae in the tracking system for at least 30 minutes.

  • Compound Exposure:

    • Prepare dilutions of the imidazo[1,2-a]pyrazine derivative in embryo medium.

    • Add the compound dilutions to the wells. Include a vehicle control (embryo medium with DMSO).

  • Behavioral Tracking:

    • Record the locomotor activity of the larvae over a defined period (e.g., 60 minutes) using the automated tracking system. The system can be programmed to include alternating periods of light and darkness to assess photomotor response.

  • Data Analysis:

    • The tracking software will provide data on various parameters, such as total distance moved, velocity, and time spent active.

    • Compare the locomotor activity of the compound-treated groups to the vehicle control group to identify significant sedative or stimulant effects.

V. Synthesis of the Imidazo[1,2-a]pyrazine Scaffold: A General Approach

A common and efficient method for the synthesis of imidazo[1,2-a]pyrazines is the one-pot, three-component condensation reaction. [4][5]

Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis

Principle: This reaction involves the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide, catalyzed by molecular iodine.

Materials:

  • 2-Aminopyrazine

  • Substituted aldehyde

  • tert-Butyl isocyanide

  • Iodine (catalyst)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-aminopyrazine (1 mmol) and the aldehyde (1 mmol) in the solvent.

    • Add tert-butyl isocyanide (1.2 mmol) to the mixture.

    • Add a catalytic amount of iodine (10 mol%).

  • Reaction:

    • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench with aqueous sodium thiosulfate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis Workflow

reactants 2-Aminopyrazine + Aldehyde + Isocyanide reaction Stir at Room Temperature reactants->reaction catalyst Iodine (Catalyst) catalyst->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification product Imidazo[1,2-a]pyrazine Derivative purification->product

Caption: General workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.

VI. Conclusion and Future Perspectives

The imidazo[1,2-a]pyrazine scaffold represents a highly promising starting point for the development of novel therapeutics across multiple disease areas. The diverse biological activities, coupled with synthetic accessibility, make this an attractive core for medicinal chemists. Future research should focus on elucidating the structure-activity relationships for each biological target, optimizing pharmacokinetic properties, and exploring novel therapeutic applications. The in-depth protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource to accelerate these endeavors and unlock the full therapeutic potential of this remarkable class of compounds.

VII. References

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439–36454. [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]

  • IZSVe. (n.d.). Influenza - Neuraminidase Inhibition Test. [Link]

  • Gao, J., Couzens, L., & Eichelberger, M. C. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of Visualized Experiments, (115), 54573. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]

  • ResearchGate. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Sîrbu, R., Oprea, T. I., & Vlase, L. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35245–35263. [Link]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101314. [Link]

  • Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 777, 15-30. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439–36454. [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]

  • Reuman, M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(12), 1226–1231. [Link]

  • ZeClinics. (2026). Behavioral phenotyping in zebrafish for CNS drug testing. [Link]

  • Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]

  • Nicholson, A. N., & Pascoe, P. A. (1986). Hypnotic activity of an imidazo-pyridine (zolpidem). British Journal of Clinical Pharmacology, 21(2), 205–211. [Link]

  • Wang, Y., et al. (2019). A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. Analytica Chimica Acta, 1058, 155–165. [Link]

  • ResearchGate. (2025). Imidazo[1,2-a]pyrazines. [Link]

  • Kalueff, A. V., et al. (2023). Understanding CNS Effects of Antimicrobial Drugs Using Zebrafish Models. Pharmaceuticals, 16(2), 195. [Link]

  • Mennuni, L., et al. (2000). 8-Methylureido-10-amino-10-methyl-imidazo[1,2-a]indeno[1,2-e] pyrazine-4-ones: Highly in Vivo Potent and Selective AMPA Receptor Antagonists. Bioorganic & Medicinal Chemistry, 8(8), 2211–2217. [Link]

  • Al-Ostath, A. I., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(10), 1459. [Link]

  • Kalueff, A. V., et al. (2023). Understanding CNS Effects of Antimicrobial Drugs Using Zebrafish Models. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reuman, M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ResearchGate. [Link]

  • Kalueff, A. V. (2021). Exploring CNS Effects of American Traditional Medicines using Zebrafish Models. Authorea Preprints. [Link]

  • Chevillard, C., et al. (1999). Antiproliferative effects of imidazo[1,2-a]pyrazine derivatives on the Dami cell line. General Pharmacology: The Vascular System, 32(1), 135-140. [Link]

Sources

Methodological & Application

Application Note: Strategic Suzuki-Miyaura Coupling for the Selective Functionalization of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its versatile biological activities necessitate efficient and selective methods for structural elaboration. This application note provides a comprehensive guide and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction on the polyhalogenated substrate, 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine. We delve into the principles of site-selectivity, offering a robust methodology for the strategic introduction of aryl or heteroaryl substituents, thereby enabling rapid library synthesis for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine core is a key pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities.[3] The ability to precisely modify this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura coupling stands out as one of the most powerful and widely used C-C bond-forming reactions in pharmaceutical research, celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[4][5]

The substrate, this compound[6][7], presents a unique opportunity for sequential and site-selective functionalization. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) under palladium catalysis allows for a controlled and predictable synthetic strategy. Typically, the order of reactivity in oxidative addition, the rate-determining step of the catalytic cycle, is C-I > C-Br > C-Cl.[8] This inherent chemoselectivity enables the preferential coupling at the more reactive C-Br positions while leaving the C-Cl bond intact for subsequent transformations.

This guide provides a validated starting protocol for researchers aiming to exploit this reactivity difference for the mono- or di-arylation of the imidazo[1,2-a]pyrazine core.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Coupling

Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (Ar-X) of the imidazo[1,2-a]pyrazine, forming a Pd(II) complex. This is generally the rate-limiting step, and its rate is highly dependent on the nature of the halogen (Br > Cl).

  • Transmetalation: The organoboronic acid (R-B(OH)₂) is activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This species then transfers its organic group (R) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar and R) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)L₂-R (Transmetalation Complex) pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Ar-R (Coupled Product) pd2_tm->product reagents_oa Ar-X (Imidazo[1,2-a]pyrazine) reagents_oa->pd2_oa reagents_tm R-B(OH)₂ + Base reagents_tm->pd2_tm

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Site-Selectivity on the Imidazo[1,2-a]pyrazine Core

For this compound, the two C-Br bonds are significantly more reactive than the C-Cl bond. Therefore, selective coupling at the bromine-substituted positions is expected. The relative reactivity of the C6-Br versus the C8-Br is more nuanced. In related nitrogen-containing heterocycles, the electronic environment dictated by the position relative to the nitrogen atoms plays a key role.[10] For the imidazo[1,2-a]pyrazine system, C6 is adjacent to a pyrazine nitrogen, which may render it more electron-deficient and potentially more susceptible to oxidative addition compared to C8. However, steric factors from the boronic acid coupling partner can also influence selectivity. For many applications, di-substitution at both C6 and C8 is desired, which can be achieved by using excess boronic acid.

Experimental Protocol: Selective Di-Arylation

This protocol is optimized for the di-arylation of the this compound at the C6 and C8 positions. For mono-arylation, reducing the equivalents of the boronic acid to ~1.0-1.2 is a recommended starting point, though this may result in a mixture of starting material, mono-substituted, and di-substituted products.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound>95%ChemShuttle[6]
Arylboronic Acid (e.g., Phenylboronic acid)>97%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst GradeSigma-Aldrich
Sodium Carbonate (Na₂CO₃)Anhydrous, >99.5%Fisher Scientific
1,4-DioxaneAnhydrous, >99.8%Acros Organics
Deionized WaterHPLC Grade-
Ethyl AcetateACS GradeVWR
Brine (Saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)-VWR
Silica Gel230-400 meshSorbent Tech.
Reaction Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents & Add to Flask prep_inert Seal Flask & Purge with N₂/Ar prep_reagents->prep_inert prep_solvents Add Degassed Solvents prep_inert->prep_solvents react_heat Heat to 80-90 °C prep_solvents->react_heat Start Reaction react_monitor Monitor by TLC/LC-MS (6-12 hours) react_heat->react_monitor react_cool Cool to Room Temp. react_monitor->react_cool workup_quench Quench with Water react_cool->workup_quench Begin Workup workup_extract Extract with Ethyl Acetate workup_quench->workup_extract workup_dry Dry Organic Layer (MgSO₄) & Filter workup_extract->workup_dry workup_concentrate Concentrate in vacuo workup_dry->workup_concentrate workup_purify Purify by Silica Gel Chromatography workup_concentrate->workup_purify

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 311 mg), the desired arylboronic acid (2.5 mmol, 2.5 equiv.), and sodium carbonate (3.0 mmol, 318 mg).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%, 58 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (12 mL) and degassed deionized water (3 mL). The solution should be thoroughly sparged with an inert gas for at least 20 minutes prior to addition.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours. Look for the disappearance of the starting material.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to elute the product.

Summary of Key Reaction Parameters

ParameterRecommended ValueRationale
SubstrateThis compoundPolyhalogenated core for selective functionalization.
Boronic Acid2.2 - 2.5 equivalentsEnsures complete di-substitution at the C-Br positions.
CatalystPd(PPh₃)₄ (3-5 mol%)A robust, commercially available Pd(0) catalyst effective for many heteroaryl couplings.[8]
BaseNa₂CO₃ or K₂CO₃ (3.0 equiv.)Mild inorganic base required to activate the boronic acid for transmetalation.[5]
Solvent System1,4-Dioxane / H₂O (4:1)A common, effective solvent mixture that facilitates solubility of both organic and inorganic reagents.
Temperature80 - 100 °CProvides sufficient thermal energy to drive the reaction, especially the oxidative addition step.
Reaction Time6 - 18 hoursDependent on the reactivity of the specific boronic acid used.

Conclusion

This application note provides a reliable and scientifically grounded protocol for the Suzuki-Miyaura coupling of this compound. By leveraging the inherent chemoselectivity of the carbon-halogen bonds, this method allows for the strategic and selective synthesis of di-arylated 3-chloroimidazo[1,2-a]pyrazine derivatives. The remaining chloro-substituent serves as a synthetic handle for further diversification, making this protocol a valuable tool for medicinal chemists and drug development professionals exploring this important heterocyclic class. Researchers are encouraged to use this protocol as a starting point and optimize conditions based on the specific reactivity of their chosen boronic acid coupling partners.

References

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-5. [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 11-19. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 15(18), 4814-4817. [Link]

  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(28), 6613-6649. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3666-3687. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Molecules, 26(11), 3295. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 14(30), 7170-7194. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37033-37041. [Link]

Sources

Buchwald-Hartwig amination of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Regioselective Mono-Amination of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine via Buchwald-Hartwig C-N Cross-Coupling

Abstract The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2] The functionalization of this core, particularly the introduction of amino groups, is crucial for modulating pharmacokinetic and pharmacodynamic properties. This document provides a detailed guide for the regioselective Buchwald-Hartwig amination of the polyhalogenated substrate, this compound. We address the inherent challenge of selectivity among three distinct halogenated positions (C3-Cl, C6-Br, C8-Br) and present an optimized protocol that favors mono-amination at the more reactive C-Br positions. This guide is intended for researchers in synthetic organic chemistry and drug development, offering both a robust experimental procedure and the underlying strategic considerations for catalyst and condition selection.

The Challenge: Regioselectivity in a Polyhalogenated Heterocycle

The primary obstacle in the functionalization of this compound is controlling the site of reaction. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, generally follows the trend: I > Br > Cl.[3][4] This established principle is the cornerstone of our strategy.

  • C-Br vs. C-Cl Bonds: The carbon-bromine bonds at the C6 and C8 positions are significantly more susceptible to oxidative addition to a Pd(0) catalyst compared to the more robust carbon-chlorine bond at the C3 position.[5] This differential reactivity allows for a thermodynamic and kinetic window where amination can occur selectively at the brominated sites while leaving the C3-Cl position intact for potential subsequent transformations.

  • Electronic Environment: The imidazo[1,2-a]pyrazine system is an electron-deficient heterocycle. This electronic nature can influence the rate of oxidative addition and reductive elimination. The selection of a highly active catalyst system is therefore paramount to achieve efficient coupling under mild conditions that preserve the kinetic selectivity between the C-Br and C-Cl bonds.[6][7]

Mechanistic & Strategic Considerations

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8][9] The reaction proceeds via a catalytic cycle involving a palladium complex.[10][11] Understanding this cycle is key to rationalizing the choice of reagents and conditions.

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar)Pd(II)(X)L₂ pd0->oa_complex Ar-X (Oxidative Addition) amine_complex Amine Complex [(Ar)Pd(II)(HNR¹R²)L₂]⁺X⁻ oa_complex->amine_complex + HNR¹R² - X⁻ amido_complex Amido Complex (Ar)Pd(II)(NR¹R²)L₂ amine_complex->amido_complex + Base - [Base-H]⁺X⁻ amido_complex->pd0 Reductive Elimination Ar-NR¹R²

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Parameters: A Guided Rationale
  • Ligand Selection (The "Brain" of the Catalyst): The ligand is the most critical component for achieving high reactivity and selectivity. For electron-deficient heterocycles and for discriminating between different halides, bulky and electron-rich phosphine ligands are superior.[5][11]

    • Monodentate Biarylphosphines (Buchwald Ligands): Ligands like RuPhos, XPhos, or SPhos are designed to promote the crucial, often rate-limiting, reductive elimination step and stabilize the active monoligated Pd(0) species. Their steric bulk facilitates C-N bond formation and can prevent catalyst decomposition.[12]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, often conferring high thermal stability and activity.[6][13] They are excellent choices for challenging couplings, including those involving aryl chlorides, but for C-Br/C-Cl selectivity, a finely-tuned phosphine ligand is often preferred.

    • Our Choice (RuPhos): We select RuPhos for its demonstrated efficacy in coupling a wide range of amines with heteroaryl halides under relatively mild conditions.

  • Base Selection: The base plays a multifaceted role: it deprotonates the amine (or the amine-Pd complex) to generate the nucleophilic amido species required for the catalytic cycle.[14] Strong, non-nucleophilic bases are required.

    • Alkoxides: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. NaOtBu is a potent base suitable for a wide range of amines.

    • Carbonates: Weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures. They are beneficial when the substrate or product is sensitive to strong alkoxides.

    • Our Choice (NaOtBu): We select NaOtBu for its high reactivity, which allows the reaction to proceed at a lower temperature, thereby enhancing the selectivity for C-Br over C-Cl activation.

  • Solvent: Aprotic, non-polar, or polar aprotic solvents capable of dissolving the reactants and stabilizing the catalytic species are necessary. Toluene and 1,4-dioxane are standard choices.[15] We select toluene for its high boiling point and proven effectiveness in these couplings.

Application Protocol: Selective Mono-amination

This protocol details the coupling of this compound with a representative secondary amine, morpholine.

Materials & Equipment
  • Substrate: this compound (MW: 311.36 g/mol )[16]

  • Amine: Morpholine (MW: 87.12 g/mol )

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene, anhydrous

  • Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, inert gas (Argon or Nitrogen) line, heating mantle or oil bath, TLC plates, standard glassware for work-up, rotary evaporator, silica gel for column chromatography.

Experimental Procedure (Step-by-Step)

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere using standard Schlenk techniques.

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 311 mg).

  • Reagent Addition: In sequence, add Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%), RuPhos (0.04 mmol, 18.6 mg, 4 mol%), and NaOtBu (1.4 mmol, 135 mg, 1.4 equiv.).

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol, 105 µL, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexanes eluent system). The reaction is typically complete within 12-18 hours. Look for the consumption of the starting material and the appearance of a new, less polar product spot.

  • Quenching & Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to isolate the mono-aminated product.

  • Characterization: Characterize the purified product (expected to be a mixture of 6- and 8-morpholino isomers) by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Analysis & Expected Results

The protocol is designed to favor mono-amination. The primary product will be a mixture of the C6- and C8-aminated isomers, with minimal formation of the di-aminated or C3-aminated products.

Parameter Condition Expected Outcome Rationale
Ligand RuPhosHigh yield of mono-aminated product (>75%)Promotes efficient coupling at the C-Br position.[12]
Base NaOtBuFast reaction, good selectivityStrong base enables lower reaction temperature, preserving C-Cl bond.[14]
Temperature 100 °CSelective C-Br activationSufficient energy for C-Br coupling without significant C-Cl activation.
Stoichiometry 1.2 equiv. AmineMinimizes di-substitutionA slight excess drives the reaction to completion without promoting a second amination.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis reagents 1. Add Solids to Schlenk Flask (Substrate, Pd(OAc)₂, RuPhos, NaOtBu) atmosphere 2. Evacuate & Backfill (Inert Atmosphere) reagents->atmosphere liquids 3. Add Liquids via Syringe (Toluene, Amine) atmosphere->liquids heat 4. Heat to 100 °C (12-18 h) liquids->heat monitor 5. Monitor by TLC heat->monitor workup 6. Quench & Aqueous Work-up monitor->workup purify 7. Column Chromatography workup->purify char 8. Characterize Product (NMR, HRMS) purify->char

Caption: A visual workflow for the selective amination protocol.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture contamination).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use freshly opened, high-purity reagents.2. Switch to a stronger base like LiHMDS.3. Increase the temperature incrementally to 110-120 °C, but be aware this may reduce selectivity.
Formation of Di-aminated Product 1. Excess amine used.2. Reaction run for too long after completion of mono-amination.1. Reduce the amine stoichiometry to 1.05-1.1 equivalents.2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Loss of Chlorine at C3 1. Reaction temperature is too high.2. A highly aggressive catalyst system was used.1. Lower the reaction temperature to 80-90 °C (this may require a longer reaction time).2. Screen other ligands; a slightly less active ligand might provide better selectivity.
Product Decomposition 1. Substrate or product is sensitive to the strong base.2. High temperature.1. Switch to a milder base like K₃PO₄ or Cs₂CO₃ and increase the temperature if necessary.2. Lower the reaction temperature.

References

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands in palladium catalysis. Chemical Society Reviews, 40(10), 5151-5169. [Source: ResearchGate, URL: https://www.researchgate.
  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Source: RSC Publishing, URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra07842f]
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Source: Organic Chemistry Portal, URL: https://www.organic-chemistry.org/abstracts/lit2/194.shtm]
  • Organic Reactions. (2014). The Buchwald-Hartwig Amination. Organic Reactions. [Source: Organic Reactions, URL: https://organicreactions.org/index.
  • Zhang, T., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4). [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/34773313/]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Source: Chemistry LibreTexts, URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/23%3A_Organometallic_Compounds/23.12%3A_The_Heck_Suzuki_and_Buchwald-Hartwig_Reactions]
  • Maes, B., et al. (2003). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine. The Journal of Organic Chemistry, 68(23), 9037-9043. [Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/Selective-Palladium-Catalyzed-Aminations-on-and-Maes-Loones/5a226786c5f77b78f8c0e251121d451240a58a9e]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Source: Organic Chemistry Portal, URL: https://www.organic-chemistry.
  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Source: TSI Journals, URL: https://www.tsijournals.
  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Source: RSC Publishing, URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07842f]
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Source: ResearchGate, URL: https://www.researchgate.net/publication/271221711_ChemInform_Abstract_Buchwald-Hartwig_Amination_of_Heteroaryl_Chlorides_by_Employing_MorDalPhos_under_Aqueous_and_Solvent-Free_Conditions]
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 93, 01001. [Source: BIO Web of Conferences, URL: https://www.bio-conferences.org/articles/bioconf/abs/2024/07/bioconf_biviv_2024_01001/bioconf_biviv_2024_01001.html]
  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Source: YouTube, URL: https://www.youtube.
  • ResearchGate. (2008). Imidazo[1,2-a]pyrazines. [Source: ResearchGate, URL: https://www.researchgate.
  • Chemical Reviews. (2015). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews, 115(12), 5349-5435. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/26039294/]
  • ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl-Pyrazole-Based Phosphine Ligands. [Source: ResearchGate, URL: https://www.researchgate.net/publication/377508003_Palladium-Catalyzed_Chemoselective_Amination_of_Chloroheteroaryl_Triflates_Enabled_by_Alkyl-Pyrazole-Based_Phosphine_Ligands]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Source: Wikipedia, URL: https://en.wikipedia.
  • So, C. M., et al. (2024). Palladium-Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl-Pyrazole-Based Phosphine Ligands. Advanced Synthesis & Catalysis, 366(7), 1565-1574. [Source: PolyU Scholars Hub, URL: https://research.polyu.edu.
  • ScienceDirect. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(21), 5030-5035. [Source: ScienceDirect, URL: https://www.sciencedirect.com/science/article/pii/S0960894X1401036X]
  • ResearchGate. (2018). The Role of the Base in Buchwald-Hartwig Amination. [Source: ResearchGate, URL: https://www.researchgate.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Source: ACS GCI Pharmaceutical Roundtable, URL: https://www.acsgcipr.
  • Nature. (2023). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Scientific Reports, 13(1), 18012. [Source: Nature, URL: https://www.
  • YouTube. (2023). Buchwald-Hartwig amination. [Source: YouTube, URL: https://www.youtube.
  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Source: Wiley Analytical Science, URL: https://analyticalscience.wiley.com/do/10.1002/sepspec.2109rossiasespotlight]
  • National Center for Biotechnology Information. (n.d.). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. [Source: NCBI, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8485208/]
  • National Center for Biotechnology Information. (n.d.). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. [Source: NCBI, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8378099/]
  • ChemShuttle. (n.d.). This compound. [Source: ChemShuttle, URL: https://www.chemshuttle.com/product-6-8-dibromo-3-chloroimidazo-1-2-a-pyrazine-cas-no-1255097-94-9-171287.html]
  • National Center for Biotechnology Information. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. [Source: NCBI, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883713/]
  • BLDpharm. (n.d.). 1255097-94-9|this compound. [Source: BLDpharm, URL: https://www.bldpharm.com/products/1255097-94-9.html]
  • PubChem. (n.d.). 6-Bromo-8-chloroimidazo[1,2-a]pyrazine. [Source: PubChem, URL: https://pubchem.ncbi.nlm.nih.gov/compound/45789829]

Sources

Application Notes and Protocols for the Regioselective Functionalization of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the selective functionalization of the 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine scaffold, a key building block in medicinal chemistry and drug discovery. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for achieving regioselective Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these procedures.

Introduction: The Versatility of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anti-cancer, and antiviral activities. The strategic placement of multiple halogen atoms on the this compound core offers a versatile platform for the synthesis of diverse compound libraries through sequential and regioselective functionalization. The differential reactivity of the bromine and chlorine substituents is the cornerstone of the synthetic strategies outlined in this guide.

Understanding the Regioselectivity: A Tale of Two Halogens

The successful functionalization of this compound hinges on the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > OTf > Cl.[1] Consequently, the bromine atoms at the C6 and C8 positions are anticipated to be significantly more reactive than the chlorine atom at the C3 position. This reactivity difference allows for the selective functionalization of the C6 and C8 positions while leaving the C3-chloro group intact for subsequent transformations.

Furthermore, the electronic nature of the imidazo[1,2-a]pyrazine ring system, with its electron-deficient pyrazine moiety, can influence the reactivity of the halogen substituents. This electron deficiency can enhance the rate of oxidative addition at the C-Br bonds in cross-coupling reactions and may also render the C3-chloro position susceptible to nucleophilic aromatic substitution (SNAr) under appropriate conditions.

Section 1: Selective Functionalization of the C6 and C8 Positions via Palladium-Catalyzed Cross-Coupling Reactions

The initial functionalization of the this compound scaffold should target the more reactive C-Br bonds at the C6 and C8 positions. Suzuki, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for introducing aryl, heteroaryl, amino, and alkynyl moieties at these positions.

Regioselective Suzuki-Miyaura Coupling at C6/C8

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[2] By carefully controlling the stoichiometry of the boronic acid or ester, it is possible to achieve either mono- or di-arylation at the C6 and C8 positions.

Rationale for Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh3)4 is a reliable choice, though more advanced catalyst systems employing bulky, electron-rich phosphine ligands like XPhos or SPhos can offer improved reactivity, especially for less reactive aryl bromides.[3]

  • Base: A base is required to activate the boronic acid. Inorganic bases such as Na2CO3 or K2CO3 are commonly used in a biphasic solvent system to facilitate the reaction.[4]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.[5]

Experimental Protocol: Mono-arylation at C6/C8

  • To a microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), Pd(PPh3)4 (0.05 equiv.), and Na2CO3 (2.0 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of dioxane and water.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the mono-arylated product.

Note: The reaction will likely yield a mixture of C6- and C8-arylated isomers, which may require careful chromatographic separation. For di-arylation, increase the amount of arylboronic acid to 2.5 equivalents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Source Pd(PPh3)4, PdCl2(dppf)Readily available and effective for aryl bromides.
Ligand (if using Pd(OAc)2)XPhos, SPhos
Base Na2CO3, K2CO3, Cs2CO3Activates the boronic acid for transmetalation.
Solvent Dioxane/H2O, DME/H2O, Toluene/H2OBiphasic system to dissolve all reactants.
Temperature 80-120 °CProvides sufficient energy for oxidative addition and reductive elimination.
Regioselective Buchwald-Hartwig Amination at C6/C8

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[6][7]

Rationale for Experimental Choices:

  • Catalyst System: This reaction typically requires a palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2) and a specialized phosphine ligand. Bulky, electron-rich biarylphosphine ligands such as Xantphos or Josiphos are often employed to facilitate the reductive elimination step.[8][9]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Experimental Protocol: Mono-amination at C6/C8

  • To a dry Schlenk tube, add this compound (1.0 equiv.), Pd2(dba)3 (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene, followed by the desired amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale
Palladium Source Pd2(dba)3, Pd(OAc)2Common and effective palladium precursors.
Ligand Xantphos, Josiphos, BINAPBulky ligands promote the formation of the active catalyst and facilitate reductive elimination.[6]
Base NaOtBu, K3PO4, Cs2CO3Strong, non-nucleophilic base for amine deprotonation.
Solvent Toluene, DioxaneAnhydrous, aprotic solvent.
Temperature 100-110 °CNecessary to drive the catalytic cycle.
Regioselective Sonogashira Coupling at C6/C8

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide.[1][11] This reaction is typically co-catalyzed by palladium and copper(I).

Rationale for Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, often generated in situ from PdCl2(PPh3)2, and a copper(I) co-catalyst, such as CuI, are used. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the alkyne.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, though co-solvents like THF or DMF can be used.

Experimental Protocol: Mono-alkynylation at C6/C8

  • To a Schlenk tube, add this compound (1.0 equiv.), PdCl2(PPh3)2 (0.03 equiv.), and CuI (0.06 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed triethylamine, followed by the terminal alkyne (1.2 equiv.).

  • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH4Cl and brine.

  • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by column chromatography on silica gel.

Table 3: Representative Conditions for Sonogashira Coupling

ParameterConditionRationale
Palladium Catalyst PdCl2(PPh3)2A standard and effective catalyst for this transformation.
Copper Co-catalyst CuIActivates the alkyne for coupling.[1]
Base TEA, DIPAActs as a base and often as the solvent.
Solvent TEA, THF, DMFAnhydrous, degassed solvents are crucial.
Temperature Room Temperature to 60 °CGenerally milder conditions compared to other cross-coupling reactions.

Section 2: Functionalization of the C3-Chloro Position

After selective functionalization of the C6 and/or C8 positions, the less reactive C3-chloro group can be targeted. This can be achieved through either palladium-catalyzed cross-coupling under more forcing conditions or via nucleophilic aromatic substitution.

Cross-Coupling Reactions at C3

To achieve cross-coupling at the C3-chloro position, more forcing conditions are generally required compared to the C-Br bonds. This can include higher temperatures, longer reaction times, and the use of more active catalyst systems.

Rationale for More Forcing Conditions: The C-Cl bond is stronger and less readily undergoes oxidative addition to the palladium catalyst compared to the C-Br bond. To overcome this higher activation barrier, increased thermal energy and more catalytically active species are necessary. The use of bulky, electron-rich phosphine ligands is particularly important for the coupling of aryl chlorides.[13]

Nucleophilic Aromatic Substitution (SNAr) at C3

The electron-deficient nature of the pyrazine ring in the imidazo[1,2-a]pyrazine scaffold can activate the C3-chloro substituent towards nucleophilic aromatic substitution.[14][15] This provides an alternative and often complementary method to cross-coupling for introducing nucleophiles at this position.

Rationale for SNAr: The presence of the nitrogen atoms in the pyrazine ring withdraws electron density, making the carbon atoms of the ring electrophilic. The C3 position is particularly activated towards nucleophilic attack. The reaction proceeds through an addition-elimination mechanism via a Meisenheimer-like intermediate.[16]

Experimental Protocol: SNAr with an Amine

  • To a sealed tube, add the C6/C8-functionalized 3-chloroimidazo[1,2-a]pyrazine (1.0 equiv.) and the desired amine (3.0-5.0 equiv.).

  • Add a high-boiling polar aprotic solvent such as DMF, DMA, or NMP.

  • Optionally, a non-nucleophilic base like K2CO3 or DBU can be added to scavenge the HCl byproduct.

  • Seal the tube and heat the reaction mixture at 120-150 °C for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Visualizing the Synthetic Pathways

Diagram 1: Sequential Functionalization Workflow

G A This compound B Mono-functionalization at C6/C8 (Suzuki, Buchwald-Hartwig, Sonogashira) A->B 1.1 equiv. reagent C Di-functionalization at C6 & C8 (Suzuki, Buchwald-Hartwig, Sonogashira) A->C >2.2 equiv. reagent D Functionalization at C3 (Cross-coupling or SNAr) B->D More forcing conditions or SNAr C->D More forcing conditions or SNAr E Tri-functionalized Product D->E

Caption: A logical workflow for the sequential functionalization of the target scaffold.

Diagram 2: Palladium-Catalyzed Cross-Coupling Cycle

G cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)(X)L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Nu-M PdII_Nu R-Pd(II)(Nu)L2 Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 R-Nu

Caption: A simplified representation of a generic palladium-catalyzed cross-coupling cycle.

Conclusion

The this compound scaffold is a highly valuable starting material for the synthesis of diverse and complex molecules. By leveraging the principles of differential halogen reactivity and the power of modern cross-coupling and nucleophilic substitution reactions, researchers can selectively functionalize this core at the C3, C6, and C8 positions. The protocols and rationale provided in this guide are intended to serve as a strong foundation for the exploration of this versatile chemical space in the pursuit of novel therapeutic agents.

References

  • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. MDPI. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Institutes of Health. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]

  • K2S2O8-Mediated halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides as the halogen sources. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Sonogashira Reaction: Synthesis of Novel Derivatives of 3‐Aryl‐Substituted 6‐Chloroimidazo[2, 1‐a]phthalazines Catalyzed by Pd‐Cu in Water. ResearchGate. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Royal Society of Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. ResearchGate. Available at: [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. Available at: [Link]

  • Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. ResearchGate. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold

Protein kinases are fundamental regulators of cellular signaling pathways; their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as one of the most critical classes of drug targets. Within the vast landscape of medicinal chemistry, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold"—a molecular framework that is consistently found in biologically active compounds, particularly potent and selective kinase inhibitors.[1][3] Its rigid, bicyclic structure provides an excellent foundation for positioning key pharmacophoric elements within the ATP-binding site of a target kinase.

This guide focuses on a particularly versatile starting material for kinase inhibitor synthesis: 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine . The strategic placement of three distinct halogen atoms on this scaffold is its key advantage. The differential reactivity of the bromine atoms at the C6 and C8 positions versus the chlorine atom at the C3 position allows for a controlled, sequential, and site-selective diversification.[4][5] This enables medicinal chemists to systematically build molecular complexity and fine-tune the structure-activity relationship (SAR) to achieve high potency, selectivity, and desirable drug-like properties.[6][7] This document provides a detailed overview of the core chemical strategies and step-by-step protocols for utilizing this powerful building block in a drug discovery program.

Core Chemistry: The Logic of Sequential Cross-Coupling

The synthetic utility of this compound is rooted in the principles of modern palladium-catalyzed cross-coupling reactions. The carbon-bromine bonds are significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine bond. This reactivity differential is the cornerstone of the synthetic strategy, allowing for the selective functionalization of the C6 and C8 positions while leaving the C3 position intact for later-stage modification or as a key interaction point itself.

The primary transformations employed are:

  • Suzuki-Miyaura Coupling : This reaction is the method of choice for creating carbon-carbon bonds, typically to install aryl or heteroaryl moieties that can occupy hydrophobic pockets or form specific interactions within the kinase active site.[8][9]

  • Buchwald-Hartwig Amination : Essential for forming carbon-nitrogen bonds, this reaction introduces amine-containing groups that frequently serve as crucial hydrogen bond donors or acceptors, often targeting the "hinge region" of the kinase.

  • Sonogashira Coupling : Used to introduce alkyne functionalities, which can act as linkers or probe deeper pockets within the enzyme.[10][11]

By orchestrating a sequence of these reactions, researchers can systematically and independently vary the substituents at each position, providing a powerful platform for optimizing inhibitor performance.

Application Protocol I: Synthesis of a Disubstituted Imidazo[1,2-a]pyrazine Core Targeting Aurora Kinase

This protocol details a representative two-step synthesis of a core structure suitable for inhibiting kinases such as Aurora A, a key regulator of mitosis and a validated oncology target.[7][12] The strategy involves a sequential Suzuki coupling at the C8 position followed by a Buchwald-Hartwig amination at the C6 position.

Experimental Workflow: Sequential Functionalization

G cluster_0 Step 1: C8-Selective Suzuki Coupling cluster_1 Step 2: C6-Selective Buchwald-Hartwig Amination A 6,8-Dibromo-3-chloro- imidazo[1,2-a]pyrazine C Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C A->C B Pyridine-3-boronic acid B->C D 6-Bromo-3-chloro-8-(pyridin-3-yl)- imidazo[1,2-a]pyrazine C->D F Pd2(dba)3, XPhos, NaOtBu Toluene, 100°C D->F E 4-Morpholinoaniline E->F G Final Product: N-(4-morpholinophenyl)-3-chloro-8-(pyridin-3-yl)- imidazo[1,2-a]pyrazin-6-amine F->G

Caption: Synthetic workflow for a disubstituted kinase inhibitor core.

Step 1: Selective C8-Arylation via Suzuki-Miyaura Coupling

Rationale: The first step installs a heteroaryl group at the C8 position. A pyridine ring is a common motif in kinase inhibitors, often involved in forming hydrogen bonds or occupying a solvent-exposed region. We use a standard palladium catalyst and inorganic base for this transformation.

Methodology:

  • To a reaction vessel, add this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-Bromo-3-chloro-8-(pyridin-3-yl)imidazo[1,2-a]pyrazine .

Step 2: Selective C6-Amination via Buchwald-Hartwig Amination

Rationale: This step introduces a substituted aniline at the remaining C6-bromo position. The morpholino group enhances solubility and can form additional interactions. C-N bond formation requires a more specialized catalyst system, typically a palladium source with a bulky, electron-rich phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base.[13]

Methodology:

  • To a dry reaction vessel, add the product from Step 1, 6-Bromo-3-chloro-8-(pyridin-3-yl)imidazo[1,2-a]pyrazine (1.0 eq), 4-morpholinoaniline (1.1 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Add the palladium precatalyst components: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and the ligand, XPhos (0.08 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add anhydrous, degassed toluene as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring progress by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final compound, N-(4-morpholinophenyl)-3-chloro-8-(pyridin-3-yl)imidazo[1,2-a]pyrazin-6-amine .

Summary of Synthetic Protocol
StepReaction TypeKey Reagents & CatalystSolventTemp. (°C)Expected Yield
1Suzuki-Miyaura CouplingPyridine-3-boronic acid, Pd(PPh₃)₄, Na₂CO₃Dioxane/H₂O9065-80%
2Buchwald-Hartwig Amination4-Morpholinoaniline, Pd₂(dba)₃/XPhos, NaOtBuToluene10055-75%

Application Protocol II: Biological Characterization

Once synthesized, the novel compound must be evaluated for its biological activity. The primary goal is to determine its potency against the target kinase, in this case, Aurora Kinase A.

Mechanism of Action: ATP-Competitive Inhibition

The synthesized inhibitor is designed to function as an ATP-competitive inhibitor. The core imidazo[1,2-a]pyrazine scaffold acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction mimics the adenine portion of ATP. The substituents at C6 and C8 project into adjacent hydrophobic and solvent-exposed regions of the ATP-binding pocket, providing the basis for both high-affinity binding (potency) and discrimination against other kinases (selectivity).[7] The C3-chloro group can also form a key halogen bond with the protein backbone.

cluster_pathway Aurora A Signaling in Mitosis cluster_inhibition Mechanism of Inhibition G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Aurora A Activation Metaphase Metaphase Prophase->Metaphase Centrosome Maturation & Spindle Assembly Anaphase Anaphase Metaphase->Anaphase Spindle Checkpoint Inhibitor Synthesized Inhibitor AuroraA Aurora A Kinase Inhibitor->AuroraA Binds to ATP Pocket Block Mitotic Arrest & Apoptosis AuroraA->Block Inhibition leads to

Caption: Inhibition of Aurora A kinase disrupts mitosis, leading to cell death.

Protocol: In Vitro Kinase Assay (ADP-Glo™ Assay)

Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity. It quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity, and therefore, the light signal generated is inversely correlated with the inhibitory activity of the compound.

Methodology:

  • Reagent Preparation : Prepare serial dilutions of the synthesized inhibitor in DMSO, followed by a final dilution in kinase buffer. Prepare solutions of Aurora A kinase, a suitable peptide substrate (e.g., Kemptide), and ATP at the desired concentrations.

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of the inhibitor solution (or DMSO for control). Add 2.5 µL of a 2x kinase/substrate mixture.

  • Initiation : To initiate the reaction, add 5 µL of a 2x ATP solution. The final reaction volume is 10 µL. Incubate at room temperature for 60 minutes.

  • ADP Detection : Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation : Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence signal using a plate reader.

  • Data Analysis : Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Representative Biological Data
CompoundTarget KinaseIC₅₀ (nM)Notes
Synthesized Inhibitor Aurora A15Potent activity demonstrated.
Alisertib (MLN8237) Aurora A12Reference compound, a known clinical inhibitor of Aurora A.

Conclusion and Future Outlook

This compound stands out as a highly valuable and strategically designed starting material for the synthesis of kinase inhibitors. Its capacity for selective, sequential functionalization via robust and well-understood cross-coupling methodologies provides an efficient pathway to generate diverse chemical libraries. The protocols outlined here demonstrate a logical and field-proven approach to synthesizing and evaluating potent inhibitors, using Aurora Kinase A as a representative target.

The versatility of this scaffold extends far beyond a single kinase family. The same synthetic principles can be applied to develop inhibitors against other important targets, such as PI3K, IKK-β, and c-Met, by modifying the nature of the substituents introduced at the C6 and C8 positions.[14][15][16] Future work will undoubtedly focus on leveraging this scaffold to tackle challenges of acquired drug resistance and to develop inhibitors with finely tuned selectivity profiles and superior pharmacokinetic properties.

References

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines.European Journal of Medicinal Chemistry.
  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors.Bioorganic & Medicinal Chemistry Letters.
  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells.Bioorganic & Medicinal Chemistry Letters.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • CAS 63744-22-9: 6,8-Dibromoimidazo[1,2-a]pyrazine.CymitQuimica.
  • 6,8-Dibromoimidazo[1,2-a]pyrazine | C6H3Br2N3.PubChem.
  • 6,8-Dibromoimidazo[1,2-a]pyrazine: Comprehensive Overview and Applic
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).Future Medicinal Chemistry.
  • This compound.ChemShuttle.
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide.BenchChem.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[6][12][14]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry.

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Sonogashira coupling.Wikipedia.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.

Sources

Application Notes & Protocols: Synthesis of PROTACs Utilizing the 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Role of Heterocyclic Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1][2][3] These heterobifunctional molecules consist of two key ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[4] The linker is not merely a spacer but plays a critical role in determining the physicochemical properties, cell permeability, and overall efficacy of the PROTAC by influencing the formation of a productive ternary complex between the POI and the E3 ligase.[3][5]

While traditional PROTAC linkers are often composed of flexible polyethylene glycol (PEG) or alkyl chains, there is a growing interest in the use of more rigid and structurally diverse heterocyclic scaffolds.[3] These linkers can offer improved conformational control, potentially leading to enhanced selectivity and potency. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[6][7][8] Its rigid, planar nature and defined exit vectors make it an attractive candidate for a PROTAC linker, offering the potential for precise spatial orientation of the two ligands.

This guide provides a comprehensive overview and detailed protocols for the synthesis of PROTACs incorporating the novel 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine linker. We will explore the strategic, stepwise functionalization of this tri-halogenated scaffold, leveraging the differential reactivity of the halogen atoms to enable the sequential attachment of a warhead (POI ligand) and an E3 ligase ligand.

The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation

PROTACs operate through a catalytic mechanism, where a single molecule can induce the degradation of multiple target protein molecules.[2] This process can be broken down into several key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

  • PROTAC Recycling: The PROTAC molecule is released from the complex and can then bind to another POI and E3 ligase, initiating another round of degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Proteasome 26S Proteasome POI->Proteasome Degradation Ternary POI-PROTAC-E3 Ub Ubiquitin Ub->POI Tags POI Amino Acids Amino Acids Proteasome->Amino Acids Recycled Ternary->PROTAC Recycling Ternary->Ub Ubiquitination

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Strategy: Stepwise Functionalization of the this compound Linker

The successful synthesis of a PROTAC using the this compound linker hinges on the selective and sequential functionalization of its three halogen atoms. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][9] This differential reactivity provides a strategic handle for orthogonal synthesis.

Based on established principles of heterocyclic chemistry and cross-coupling reactions, we propose the following reactivity hierarchy for the this compound scaffold:

Bromine at C8 > Bromine at C6 > Chlorine at C3

This proposed order is based on the electronic properties of the imidazo[1,2-a]pyrazine ring system, where the C8 position is often more activated towards certain transformations. This allows for a three-step synthetic approach to assemble the final PROTAC molecule.

Synthetic_Strategy Start 6,8-Dibromo-3-chloro- imidazo[1,2-a]pyrazine Step1 Step 1: Selective functionalization at C8 (e.g., Suzuki Coupling) Start->Step1 Intermediate1 Intermediate 1: Warhead or E3 Ligand at C8 Step1->Intermediate1 Step2 Step 2: Functionalization at C6 (e.g., Suzuki or Buchwald-Hartwig) Intermediate1->Step2 Intermediate2 Intermediate 2: Warhead and E3 Ligand Precursor at C6 Step2->Intermediate2 Step3 Step 3: Functionalization at C3 (e.g., Nucleophilic Aromatic Substitution) Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Figure 2: Proposed synthetic workflow for the stepwise functionalization of the linker.

Experimental Protocols

Materials and General Methods:

All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light or appropriate staining. Purification of intermediates and final products should be performed by flash column chromatography on silica gel. Characterization of all synthesized compounds should be done using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 1: Selective Functionalization at the C8 Position via Suzuki-Miyaura Coupling

This protocol describes the initial coupling of a boronic acid or ester derivative of either the POI ligand (warhead) or the E3 ligase ligand to the C8 position of the linker.

Reaction Scheme:

Procedure:

  • To a microwave vial, add this compound (1.0 eq), the desired boronic acid or ester (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a suitable solvent system, for example, a 3:1 mixture of dioxane and water.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to yield the C8-functionalized intermediate.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique often accelerates the rate of Suzuki-Miyaura couplings, leading to shorter reaction times and potentially higher yields compared to conventional heating.[1]

  • Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura reactions. Other palladium catalysts and ligands may also be screened for optimal performance.[1]

  • Base: The base is crucial for the transmetalation step in the catalytic cycle. Carbonates like K₂CO₃ are often effective and are generally well-tolerated by many functional groups.

Protocol 2: Functionalization at the C6 Position

This protocol can be adapted for either a second Suzuki-Miyaura coupling or a Buchwald-Hartwig amination, depending on the desired functionality to be introduced.

A. Suzuki-Miyaura Coupling at C6:

Procedure:

  • Follow the procedure outlined in Protocol 1, using the C8-functionalized intermediate as the starting material.

  • Use a different boronic acid or ester to introduce the second ligand (either the warhead or the E3 ligase ligand).

  • Optimization of the catalyst, ligand, and base may be necessary to achieve high yields for this second coupling reaction.

B. Buchwald-Hartwig Amination at C6:

This is suitable for introducing an amine-containing ligand or a linker extension with a terminal amine.

Procedure:

  • To an oven-dried Schlenk tube, add the C8-functionalized intermediate (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as Cs₂CO₃ (1.5 eq).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Degas the reaction mixture and then heat under an inert atmosphere at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction is a standard method for the formation of C-N bonds and is well-suited for coupling amines to aryl halides.

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos are often effective in promoting the catalytic cycle.

Protocol 3: Functionalization at the C3 Position via Nucleophilic Aromatic Substitution (SNAr)

The final step involves the displacement of the chloro group at the C3 position. The electron-deficient nature of the imidazo[1,2-a]pyrazine ring system can facilitate nucleophilic aromatic substitution.

Reaction Scheme:

Procedure:

  • To a reaction vessel, add the C8,C6-difunctionalized intermediate (1.0 eq) and the desired nucleophile (e.g., an amine-containing E3 ligase ligand or a linker with a terminal amine, 1.5-2.0 eq).

  • Add a high-boiling point polar aprotic solvent such as DMSO or NMP.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Heat the reaction mixture at 120-150 °C for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water to precipitate the product.

  • Collect the solid by filtration or extract the aqueous layer with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC to achieve high purity.

Causality Behind Experimental Choices:

  • SNAr Reaction: This method is often effective for the functionalization of electron-deficient heterocyclic rings bearing a leaving group.

  • High Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the addition-elimination mechanism.

  • Polar Aprotic Solvent: Solvents like DMSO and NMP can solvate the charged intermediate in the SNAr mechanism, thereby stabilizing it and accelerating the reaction.

Characterization and Data Presentation

The successful synthesis of the final PROTAC molecule and all intermediates must be confirmed through rigorous characterization.

Analysis Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation of covalent bond formation.Correct chemical shifts, integration, and coupling patterns for all protons and carbons in the molecule.
HRMS Determination of the exact mass and confirmation of the molecular formula.Measured mass should be within 5 ppm of the calculated mass.
(Optional) 2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of all proton and carbon signals, especially for complex structures.Correlation peaks confirming the connectivity of the molecule.
Preparative HPLC Purification of the final PROTAC to high purity.A single major peak in the chromatogram.
Analytical HPLC Assessment of the purity of the final PROTAC.Purity of >95% is generally required for biological assays.

Conclusion and Future Perspectives

The this compound scaffold offers a novel and versatile platform for the design and synthesis of PROTACs. The stepwise functionalization strategy outlined in these protocols, based on the differential reactivity of the halogen substituents, provides a clear and logical path to a diverse range of PROTAC molecules. The rigidity and defined geometry of the imidazo[1,2-a]pyrazine linker may lead to PROTACs with improved pharmacological properties. Further exploration of this and other heterocyclic linkers will undoubtedly expand the toolkit for medicinal chemists and accelerate the development of next-generation targeted protein degraders.

References

  • B. Sladek, J. Kolb, and T. G. G. M. A. Bureš, "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond," Molecules, vol. 23, no. 11, p. 2872, 2018. [Link]

  • D. P. D. T. Do, T. T. T. Nguyen, and T. P. T. Nguyen, "PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age," Frontiers in Chemistry, vol. 11, 2023. [Link]

  • R. I. Troup, C. Fallan, and M. G. Baud, "Current strategies for the design of PROTAC linkers: a critical review," Exploration of Targeted Anti-tumor Therapy, vol. 1, no. 4, pp. 273-312, 2020. [Link]

  • S. J. F. Gu, Y. Qin, and Y. Rao, "Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes," Journal of the American Chemical Society, vol. 144, no. 4, pp. 1779–1789, 2022. [Link]

  • A. D. A. G. G. de Oliveira, R. A. C. Leite, and T. M. de Aquino, "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines," Organic & Biomolecular Chemistry, vol. 11, no. 2, pp. 293–296, 2013. [Link]

  • X. Han, Y. Wang, and C. Wang, "Characteristic roadmap of linker governs the rational design of PROTACs," European Journal of Medicinal Chemistry, vol. 263, p. 115932, 2024. [Link]

  • D. K. Barshiliya, K. K. Sharma, and D. Kumar, "Transition metal-catalyzed functionalization of pyrazines," Organic & Biomolecular Chemistry, vol. 11, no. 22, pp. 3633-3657, 2013. [Link]

  • G. M. Adams, et al., "Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions," Chemistry – An Asian Journal, vol. 18, no. 9, 2023. [Link]

  • V. G. Nenajdenko, "Novel approaches for the rational design of PROTAC linkers," Exploration of Targeted Anti-tumor Therapy, vol. 1, no. 4, pp. 381-390, 2020. [Link]

  • M. David, et al., "Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach," Molecules, vol. 17, no. 9, pp. 10683-10707, 2012. [Link]

  • Proteolysis targeting chimera - Wikipedia. [Link]

  • S. El Kazzouli, et al., "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions," ChemistrySelect, vol. 6, no. 34, pp. 8985-9011, 2021. [Link]

  • S. R. Neufeldt, "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes," ACS Catalysis, vol. 12, no. 18, pp. 11466-11481, 2022. [Link]

  • F. Wang, et al., "Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines," Molecules, vol. 27, no. 19, p. 6271, 2022. [Link]

  • D. A. Watson, "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity," The Journal of Organic Chemistry, vol. 79, no. 11, pp. 4879-4887, 2014. [Link]

  • B. Schwärzer, et al., "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates," RSC Advances, vol. 13, no. 31, pp. 21535-21543, 2023. [Link]

  • H. T. T. Nguyen, et al., "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups," Synthesis, vol. 54, no. 23, pp. 5049-5066, 2022. [Link]

  • J. A. Bull, "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, vol. 11, no. 30, pp. 7834-7853, 2020. [Link]

  • J. H. Lee, et al., "Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission," RSC Advances, vol. 10, no. 11, pp. 6377-6383, 2020. [Link]

  • C. S. A. O'Donohue and D. A. Watson, "Cross-Coupling of Heteroatomic Electrophiles," The Journal of Organic Chemistry, vol. 80, no. 1, pp. 1-13, 2015. [Link]

  • A. A. Cant, et al., "ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes," ChemInform, vol. 46, no. 28, 2015. [Link]

  • D. A. Watson, "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity," The Journal of Organic Chemistry, vol. 79, no. 11, pp. 4879-4887, 2014. [Link]

  • T. F. W. T. T. T. Nguyen, et al., "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators," ACS Medicinal Chemistry Letters, vol. 9, no. 12, pp. 1256–1261, 2018. [Link]

  • "Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine," Chemistry Stack Exchange. [Link]

  • S. K. Guchhait, "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines," Organic & Biomolecular Chemistry, vol. 12, no. 37, pp. 7246-7261, 2014. [Link]

  • S. Sarveswari, "Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction," Journal of the Korean Chemical Society, vol. 57, no. 4, pp. 493-497, 2013. [Link]

  • M. Li, et al., "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity," RSC Advances, vol. 13, no. 51, pp. 35849-35858, 2023. [Link]

  • A. S. Kumar, et al., "Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations," Trade Science Inc., 2014. [Link]

  • Y. Aoyagi, et al., "PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES," HETEROCYCLES, vol. 41, no. 1, pp. 107-118, 1995. [Link]

  • A. K. Sharma, et al., "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications," Organic & Biomolecular Chemistry, vol. 18, no. 23, pp. 4334-4357, 2020. [Link]

  • A. L. Roberts, "Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - )," Environmental Science & Technology, vol. 36, no. 14, pp. 3017-3025, 2002. [Link]

  • National Center for Biotechnology Information. "6,8-Dibromoimidazo[1,2-a]pyrazine." PubChem Compound Database. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, frequently encountered in medicinal chemistry and drug discovery programs.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent pharmacophore for interacting with a variety of biological targets. Derivatives of this scaffold have shown a wide range of biological activities, including applications as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurological disorders.[2] The ability to precisely functionalize this core at various positions is therefore of paramount importance for generating molecular diversity and optimizing drug-like properties in structure-activity relationship (SAR) studies.

The subject of this guide, 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine, is a highly versatile building block designed for just this purpose. Possessing three distinct halogen atoms, it offers a platform for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on leveraging this substrate in key C-C and C-N bond-forming reactions. We will delve into the underlying principles of chemoselectivity and provide field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Understanding Chemoselectivity: A Game of Position and Reactivity

The primary challenge and opportunity in working with this compound lies in controlling which halogen atom reacts. The general reactivity trend for halides in palladium-catalyzed cross-coupling is I > Br > Cl > F.[3] This trend is primarily governed by the carbon-halogen bond dissociation energy; the weaker the bond, the more readily it undergoes oxidative addition to the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[3]

For our substrate, this principle suggests that the two bromine atoms at the C6 and C8 positions will be significantly more reactive than the chlorine atom at the C3 position. This inherent difference in reactivity is the cornerstone of our strategy for sequential functionalization. It allows for selective coupling at the C6 and/or C8 positions while leaving the C3-Cl bond intact for a subsequent, potentially more forceful, coupling step.

Between the two C-Br bonds at C6 and C8, the electronic environment of the imidazo[1,2-a]pyrazine ring system dictates further subtlety. The pyrazine ring is electron-deficient, and theoretical studies on related N-heterocycles suggest that C-X bonds adjacent to a nitrogen atom can have different reactivity profiles.[4] While a detailed computational analysis for this specific molecule is not publicly available, empirical data from related systems suggest that the C8 position is often more activated towards oxidative addition than the C6 position due to its proximity to the imidazole ring fusion and the N4 nitrogen. However, steric hindrance from coupling partners and the specific choice of palladium ligand can influence or even reverse this selectivity.[4]

This guide will provide protocols that primarily exploit the C-Br vs. C-Cl reactivity difference. Achieving selectivity between the C6-Br and C8-Br positions often requires careful optimization of ligands, temperature, and reaction times, and is a frontier for further investigation.

Core Reaction Mechanisms: The Palladium Catalytic Cycles

A foundational understanding of the catalytic cycles is crucial for troubleshooting and adapting the provided protocols. All three reactions discussed—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—operate through a similar sequence of elementary steps: oxidative addition, transmetalation (or a related step for amination), and reductive elimination.

Palladium Cross-Coupling Cycle cluster_inputs Inputs cluster_output Output Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X R-M R-M

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the imidazopyrazine substrate. This is typically the rate-limiting step and where selectivity is determined. The weaker C-Br bonds will react preferentially over the stronger C-Cl bond.

  • Transmetalation (Suzuki & Sonogashira): The organic group (R) is transferred from its carrier metal (Boron in Suzuki, Copper-activated alkyne in Sonogashira) to the palladium center, displacing the halide. For the Suzuki reaction, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic fragments (the imidazopyrazine and the newly introduced group) are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

Experimental Protocols and Application Notes

Safety Precaution: These protocols involve handling of palladium catalysts, organic solvents, and potentially toxic reagents. All experiments should be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Positions

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds between sp²-hybridized carbons.[3][6] In this protocol, we will selectively couple aryl or heteroaryl boronic acids at the more reactive C6 and C8 positions.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst for Suzuki couplings of aryl bromides.[1] For less reactive boronic acids or to achieve higher turnover numbers, more advanced catalyst systems using bulky, electron-rich phosphine ligands like SPhos or XPhos with a Pd(OAc)₂ or a pre-catalyst can be employed.

  • Base: A moderately strong base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[5] The choice of base can influence reaction rate and side reactions.

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is standard. Water is essential for the boronic acid activation and transmetalation steps.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Boronic Acid, and Base in a reaction vessel. B Evacuate and backfill with inert gas (N2 or Ar) 3x. A->B C Add degassed Solvent and Pd Catalyst. B->C D Heat the mixture to 80-100 °C with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to RT, dilute with EtOAc and water. E->F G Separate layers, extract aqueous phase with EtOAc. F->G H Combine organics, wash with brine, dry over Na2SO4, and concentrate. G->H I Purify by column chromatography. H->I

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (2.2-2.5 eq. for double coupling; 1.0-1.2 eq. for attempted mono-coupling), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume). The concentration should be approximately 0.1 M with respect to the starting substrate.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 - 0.10 eq.).

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at 90-100 °C.

  • Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6,8-diaryl-3-chloroimidazo[1,2-a]pyrazine.

Data Presentation:

EntryBoronic AcidPd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9012Est. 85-95%
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF/H₂O1008Est. 80-90%
3Pyridine-3-boronic acidXPhos Pd G3 (2)K₃PO₄THF/H₂O8016Est. 70-85%
Note: Yields are estimated based on typical outcomes for similar polyhalogenated N-heterocyclic systems. Actual yields will vary and require optimization.
Protocol 2: Selective Sonogashira Coupling at the C-Br Positions

The Sonogashira reaction is the premier method for installing alkyne functionalities onto aryl halides.[7][8] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[7]

Causality Behind Choices:

  • Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is highly effective for aryl bromides.[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst forms a copper-acetylide intermediate, which accelerates the transmetalation step.[10] Copper-free conditions exist but often require more specialized ligands or conditions.[11]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves both as a base to deprotonate the terminal alkyne and often as a solvent or co-solvent.[7]

  • Solvent: A polar aprotic solvent like THF or DMF is commonly used to ensure solubility of all components.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF).

  • Add the terminal alkyne (2.2-2.5 eq.), followed by the amine base (e.g., TEA, 4.0 eq.).

  • In a separate vial, weigh the catalysts: Pd(PPh₃)₂Cl₂ (0.03 - 0.05 eq.) and Copper(I) iodide (CuI, 0.06 - 0.10 eq.). Add them to the reaction flask under a positive pressure of inert gas.

  • Stir the reaction at room temperature or heat gently to 40-60 °C. The optimal temperature depends on the reactivity of the alkyne.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 6,8-dialkynyl-3-chloroimidazo[1,2-a]pyrazine.

Data Presentation:

EntryAlkynePd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)TEATHFRTEst. 80-95%
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPADMF50Est. 90-98%
31-HeptynePd(OAc)₂ (2) / SPhos (4)CuI (5)K₂CO₃/DIPADioxane60Est. 75-85%
Note: Yields are estimated based on typical outcomes for similar substrates. The use of TMS-acetylene is a common strategy to install a terminal alkyne after a subsequent deprotection step.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-Br Positions

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a vast array of primary and secondary amines.

Causality Behind Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BrettPhos, RuPhos, or Xantphos are commonly used. They promote the reductive elimination step, which is often challenging for C-N bond formation. Pre-catalysts (e.g., BrettPhos Pd G3) are often preferred for their air stability and high activity.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The base deprotonates the amine and facilitates the formation of the key palladium-amido complex.

  • Solvent: Anhydrous, apolar, aprotic solvents like toluene or 1,4-dioxane are essential to prevent side reactions.

Buchwald_Hartwig_Mechanism cluster_inputs Inputs cluster_output Output Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L)->Ar-NR2 Ar-X Ar-X HNR2 HNR2 Base Base

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Step-by-Step Protocol:

  • Inside a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 - 0.05 eq.), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 2.5 eq.) to an oven-dried reaction vial equipped with a stir bar.

  • Add the this compound (1.0 eq.).

  • Remove the vial from the glovebox. Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Add the amine (2.2 - 2.5 eq.) via syringe. If the amine is a solid, it should be added in the glovebox with the other solids.

  • Seal the vial and heat in a preheated oil bath or heating block to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Filter the mixture through a pad of Celite to remove insoluble salts and catalyst residues.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 6,8-diamino-3-chloroimidazo[1,2-a]pyrazine derivative.

Data Presentation:

EntryAminePd Pre-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholineBrettPhos Pd G3 (2)NaOtBuToluene100Est. 80-90%
2AnilineRuPhos Pd G3 (3)LiHMDSDioxane110Est. 75-85%
3BenzylamineXantphos/Pd₂(dba)₃ (4/2)Cs₂CO₃Toluene110Est. 70-80%
Note: Yields are estimated based on typical outcomes for similar substrates. Rigorous exclusion of air and moisture is critical for success.

Sequential Functionalization Strategy

The disparate reactivity of the C-Br and C-Cl bonds allows for a powerful sequential coupling strategy. First, a Suzuki, Sonogashira, or Buchwald-Hartwig reaction can be performed under conditions that selectively address the C6 and C8 positions. After purification of the 6,8-disubstituted-3-chloroimidazo[1,2-a]pyrazine intermediate, a second coupling reaction can be performed at the C3 position.

Coupling at the C3-Cl bond will require more forcing conditions. This typically involves:

  • Higher Temperatures: Often >120 °C.

  • Stronger Bases: Such as K₃PO₄ or LiHMDS.

  • Specialized Catalysts: Catalyst systems known for their high activity in aryl chloride coupling are necessary. This often means using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2]

This stepwise approach provides access to tri-substituted imidazo[1,2-a]pyrazines with three different, precisely installed functional groups, dramatically expanding the accessible chemical space for drug discovery.

Conclusion and Future Outlook

This compound is a potent and versatile building block for the synthesis of complex, multi-functionalized heterocyclic compounds. By understanding the principles of chemoselectivity and applying modern palladium-catalyzed cross-coupling methodologies, researchers can unlock its full potential. The protocols provided herein serve as a robust starting point for the selective functionalization of the C-Br positions, while the C-Cl bond remains available for subsequent transformations. This strategic approach enables the efficient construction of diverse libraries of novel imidazo[1,2-a]pyrazine derivatives, accelerating the pace of discovery in medicinal chemistry and materials science. Further exploration into achieving regioselectivity between the C6 and C8 positions through fine-tuning of catalyst and ligand systems represents an exciting avenue for future research.

References

  • (Reference placeholder for a specific protocol on a closely related dibromo-chloro N-heterocycle, if found).
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • D. Menche et al. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Molecules, 2007. [Link]

  • R. Chinchilla & C. Nájera. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • S. K. Guchhait et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 2023. [Link]

  • A. A. Khan et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2022. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • (Reference placeholder for Buchwald-Hartwig amin
  • (Reference placeholder for a paper on sequential coupling of polyhalogen
  • G. Guillaumet et al. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc, 2004. [Link]

  • J. F. Hartwig et al. General mechanism of Suzuki–Miyaura cross-coupling. Journal of the American Chemical Society, 2011. [Link]

  • C. M. So et al. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Asian Journal of Organic Chemistry, 2019. [Link]

  • (Reference placeholder for a Sonogashira on a rel
  • C. A. Merlic & K. N. Houk. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 2021. [Link]

  • (Reference placeholder for commercial availability of the starting m
  • S. R. Wisniewski et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 2022. [Link]

  • M. M. Heravi et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021. [Link]

  • (Reference placeholder for a detailed mechanistic study of Suzuki reaction).
  • (Reference placeholder for a specific Sonogashira protocol).
  • (Reference placeholder for a computational study on ligand-controlled regioselectivity).
  • M. A. Ali et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 2020. [Link]

  • (Reference placeholder for a specific Sonogashira of a bromo-dione).
  • (Reference placeholder for a recent review on Suzuki-Miyaura).
  • (Reference placeholder for a review on copper-free Sonogashira).
  • C. A. Merlic & K. N. Houk. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 2007. [Link]

  • C.-M. Lin et al. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Journal of Combinatorial Chemistry, 2007. [Link]

Sources

Mastering the Purification of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide to the purification techniques for 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine and its derivatives. This class of highly halogenated heterocyclic compounds presents unique challenges and opportunities in the drug discovery and development pipeline. Their purification is a critical step that directly impacts the reliability of biological data and the progression of potential drug candidates. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including as kinase inhibitors and antibacterial agents. The introduction of multiple halogen atoms, such as in the 6,8-dibromo-3-chloro substitution pattern, can significantly enhance biological potency and modulate physicochemical properties. However, this heavy halogenation also influences the molecule's polarity, solubility, and potential for non-specific interactions, making the choice and optimization of purification techniques paramount.

This guide will explore the most effective methods for purifying these complex molecules, with a focus on chromatographic and crystallization techniques. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Foundational Principles: Understanding the Molecule

The purification strategy for any compound is fundamentally dictated by its physicochemical properties. For this compound derivatives, the following characteristics are of primary importance:

  • Polarity: The presence of three halogen atoms (two bromine, one chlorine) and the nitrogen-containing heterocyclic core results in a molecule of moderate to low polarity. The specific nature of other substituents on the scaffold will further modulate this property.

  • Solubility: These derivatives are generally expected to have low solubility in aqueous media and higher solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone.[1]

  • Stability: While the imidazo[1,2-a]pyrazine core is generally stable, the presence of multiple halogens can influence its reactivity, particularly under harsh pH or temperature conditions.

A thorough understanding of these properties is the first step in designing a rational purification workflow.

The Workhorse of Purification: Column Chromatography

Column chromatography is the most versatile and widely used technique for the purification of imidazo[1,2-a]pyrazine derivatives. Both normal-phase and reverse-phase chromatography can be successfully employed, with the choice depending on the specific properties of the target molecule and the impurity profile.

Normal-Phase Chromatography: A Standard Approach

Normal-phase chromatography, utilizing a polar stationary phase (typically silica gel) and a non-polar mobile phase, is an excellent first-line approach for the purification of moderately polar compounds like the target derivatives.[1][2]

Causality Behind the Choice: The interaction between the slightly polar imidazo[1,2-a]pyrazine core and the polar silica gel allows for effective separation from non-polar impurities, which elute quickly, and more polar impurities, which are more strongly retained. The choice of eluent is critical for achieving optimal separation.

Workflow for Method Development:

Sources

Application Note: Accelerated Synthesis of Imidazo[1,2-a]pyrazine Libraries Using Microwave-Assisted Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity, including antifungal, antibacterial, and cytoprotective properties.[1] Traditional multi-step syntheses of these heterocycles are often hampered by long reaction times, harsh conditions, and limited yields. This guide details robust, high-throughput protocols for the synthesis of diverse imidazo[1,2-a]pyrazine libraries utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, these methods dramatically reduce reaction times from hours to minutes, improve yields, and promote greener chemistry by minimizing solvent use and byproducts.[2][3][4] We present detailed protocols for both two-component cyclocondensation and three-component Groebke-Blackburn-Bienaymé (GBB) reactions, providing researchers with a validated toolkit for rapid lead generation and drug discovery.

The Rationale: Why Microwave Synthesis for Heterocyclic Libraries?

Conventional thermal heating relies on conduction and convection, resulting in slow and uneven heat transfer through the reaction vessel. In contrast, microwave irradiation energizes the sample through direct interaction with polar molecules in the mixture.[4][5][6] This interaction, known as dielectric heating, occurs via two primary mechanisms: dipolar polarization and ionic conduction.[6]

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in these syntheses, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the sample.[5]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, generating heat through collisions.

This fundamental difference in heating mechanism provides transformative advantages for synthesizing libraries of N-heterocycles like imidazo[1,2-a]pyrazines.[7] The rapid, uniform heating overcomes the activation energy barriers of key cyclization steps far more efficiently, preventing the formation of degradation byproducts and leading to cleaner reactions with higher yields and significantly shorter completion times.[1][2] This makes MAOS an indispensable tool for high-throughput synthesis and the rapid exploration of chemical space.

Core Synthetic Strategies & Mechanisms

Two primary microwave-assisted strategies have proven exceptionally effective for generating imidazo[1,2-a]pyrazine libraries: a direct two-component cyclocondensation and the more versatile three-component Groebke-Blackburn-Bienaymé (GBB) reaction.

Strategy A: Two-Component Catalyst-Free Annulation

The most straightforward approach involves the direct cyclocondensation of a 2-aminopyrazine with an α-haloketone.[3] This method is often performed without a catalyst, relying on the inherent nucleophilicity of the aminopyrazine and the electrophilicity of the α-haloketone. Microwave irradiation is critical here, as it accelerates the SN2 and subsequent intramolecular cyclization/dehydration steps, enabling the reaction to complete in minutes with excellent yields.[3][8]

The mechanism proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular condensation between the exocyclic amine and the ketone carbonyl, which, after dehydration, yields the aromatic imidazo[1,2-a]pyrazine ring system.

G cluster_start Starting Materials reactant reactant intermediate intermediate product product condition condition A 2-Aminopyrazine MW1 Microwave (µω) Catalyst-Free (e.g., H₂O-IPA) B α-Haloketone I1 N-Alkylated Intermediate MW2 Intramolecular Condensation I2 Cyclized Hemiaminal MW3 Dehydration (-H₂O) P Imidazo[1,2-a]pyrazine MW1->I1 Sₙ2 Attack MW2->I2 MW3->P

Caption: Mechanism of Two-Component Annulation.
Strategy B: Three-Component Groebke-Blackburn-Bienaymé (GBB) Reaction

For generating maximum molecular diversity from simple building blocks, the Groebke-Blackburn-Bienaymé reaction (GBBR) is unparalleled.[9][10] This multicomponent reaction (MCR) combines a 2-aminopyrazine, an aldehyde, and an isocyanide in a single pot to rapidly construct highly substituted 3-aminoimidazo[1,2-a]pyrazines.[1][11][12] The reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., Sc(OTf)₃, NH₄Cl) which activates the aldehyde.[1][13][14]

The accepted mechanism begins with the condensation of the 2-aminopyrazine and the aldehyde to form a Schiff base (imine). The acid catalyst protonates the imine, activating it for nucleophilic attack by the isocyanide. This forms a nitrilium ion intermediate, which is then trapped intramolecularly by the endocyclic nitrogen of the pyrazine ring. A final proton transfer (tautomerization) yields the stable, aromatic product.[15] Microwave heating dramatically accelerates each of these steps, making library synthesis highly efficient.[1][16][17]

Caption: Mechanism of the GBB Three-Component Reaction.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis must be performed in a dedicated scientific microwave reactor using sealed vessels designed for elevated pressures.

Protocol 1: Two-Component Synthesis of 2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyrazine

This protocol is adapted from catalyst-free methodologies which demonstrate high efficiency under microwave irradiation.[3]

  • Principle: A substituted 2-aminopyrazine undergoes direct annulation with a substituted α-bromoketone in a green solvent system, accelerated by microwave heating.

  • Materials & Equipment:

    • 2-Amino-5-methylpyrazine (1.0 mmol, 109.1 mg)

    • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 mmol, 229.1 mg)

    • Isopropanol (IPA, 3.0 mL)

    • Deionized Water (1.0 mL)

    • 10 mL microwave process vial with stir bar

    • Monomodal microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • Silica gel for column chromatography

  • Procedure:

    • To the 10 mL microwave vial, add 2-amino-5-methylpyrazine, 2-bromo-1-(4-methoxyphenyl)ethan-1-one, and the magnetic stir bar.

    • Add isopropanol (3.0 mL) and deionized water (1.0 mL) to the vial.

    • Seal the vial securely with a cap.

    • Place the vial in the cavity of the microwave reactor.

    • Irradiate the mixture under the following conditions:

      • Temperature: 120 °C (use dynamic power control to hold temperature)

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

      • Stirring: High

    • After irradiation, allow the vessel to cool to room temperature (<50 °C) before carefully opening.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvents under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure product.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.

  • Expected Yield: >90%[3]

Protocol 2: Three-Component GBB Synthesis of N-cyclohexyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine

This protocol leverages a scandium triflate catalyst to efficiently assemble the product from three simple inputs.[1]

  • Principle: A Lewis acid-catalyzed three-component condensation of an aminopyrazine, an aldehyde, and an isocyanide is completed in minutes using microwave heating.

  • Materials & Equipment:

    • 2-Aminopyrazine (1.1 mmol, 104.6 mg)

    • 4-Fluorobenzaldehyde (1.0 mmol, 106 µL)

    • Cyclohexyl isocyanide (1.2 mmol, 148 µL)

    • Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 24.6 mg)

    • Dichloromethane (DCM, 1.5 mL)

    • Methanol (MeOH, 0.5 mL)

    • 10 mL microwave process vial with stir bar

    • Monomodal microwave reactor

  • Procedure:

    • To the 10 mL microwave vial, add scandium(III) triflate and the magnetic stir bar.

    • Add DCM (1.5 mL) and Methanol (0.5 mL). Swirl to dissolve the catalyst.

    • Add 4-fluorobenzaldehyde, followed by 2-aminopyrazine, and finally cyclohexyl isocyanide.

    • Seal the vial securely.

    • Place the vial in the microwave reactor and irradiate under the following conditions:

      • Temperature: 150 °C

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

      • Stirring: High

    • After cooling to room temperature, a precipitate may form. If so, filter the solid product and wash with cold methanol.

    • If no precipitate forms, concentrate the mixture under reduced pressure and purify by flash column chromatography (ethyl acetate/hexanes).

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.

  • Expected Yield: 80-95%[1]

Library Generation & Substrate Scope

The true power of these microwave-assisted methods lies in their broad applicability for library synthesis. By simply varying the starting materials in an array format, large libraries of diverse imidazo[1,2-a]pyrazines can be generated rapidly.

Caption: Workflow for Parallel Library Synthesis.

The following table summarizes representative examples, demonstrating the wide tolerance for various functional groups.

Strategy 2-Aminopyrazine Ketone / Aldehyde Isocyanide Conditions Time (min) Yield (%) Reference
2-Component2-Aminopyrazine2-Bromo-1-phenylethanoneN/Aµω, 120°C, H₂O-IPA1095[3]
2-Component2-Amino-5-chloropyrazine2-Bromo-1-(4-nitrophenyl)ethanoneN/Aµω, 120°C, H₂O-IPA1291[3]
2-Component2-Amino-6-methylpyrazine2-Bromo-1-(thiophen-2-yl)ethanoneN/Aµω, 120°C, H₂O-IPA1094[3]
GBB 3-Component2-Aminopyrazine4-ChlorobenzaldehydeCyclohexyl isocyanideµω, 150°C, Sc(OTf)₃1093[1]
GBB 3-Component2-AminopyrazineBenzaldehydetert-Butyl isocyanideµω, 60°C, NH₄Cl3089[16]
GBB 3-Component2-Aminopyridine*2-Chloroquinoline-3-carboxaldehydeBenzyl isocyanideµω, 60°C, NH₄Cl6067[17]

*Note: The GBB reaction is broadly applicable to other 2-aminoazines, such as 2-aminopyridines, demonstrating its versatility.

Conclusion

Microwave-assisted synthesis provides a superior, efficient, and scalable platform for the construction of imidazo[1,2-a]pyrazine libraries. The protocols outlined herein for two- and three-component reactions offer a significant acceleration over conventional methods, enabling medicinal chemists and drug development professionals to rapidly generate and screen diverse compound collections. The high yields, clean reaction profiles, and broad substrate scope underscore the power of MAOS as a core technology in modern heterocyclic chemistry and drug discovery.

References

  • Title: Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Microwave Assisted Organic Synthesis of Heterocyclic Compound Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry Source: Semantic Scholar URL: [Link]

  • Title: Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent Source: ACS Combinatorial Science URL: [Link]

  • Title: Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke–Blackburn–Bienaymé Reaction Source: MDPI URL: [Link]

  • Title: MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Synthesis of various imidazo[1,2‐a]pyridines by multi‐component approach Source: ResearchGate URL: [Link]

  • Title: Microwave synthesis: a green method for benzofused nitrogen heterocycles Source: Nanomedicine Research Journal URL: [Link]

  • Title: Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides Source: MDPI URL: [Link]

  • Title: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Source: RSC Advances URL: [Link]

  • Title: Microwave Assisted Groebke‐Blackburn‐Bienaymé Multicomponent Reaction to Synthesize Imidazo Fused Heterocycles via in‐situ Generated Isocyanides from N ‐formylamines Source: ResearchGate URL: [Link]

  • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW Source: MDPI URL: [Link]

  • Title: Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids Source: Bentham Science URL: [Link]

  • Title: Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction Source: MDPI URL: [Link]

  • Title: Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives Source: ResearchGate URL: [Link]

  • Title: The Groebke-Blackburn-Bienaymé Reaction Source: PubMed URL: [Link]

  • Title: Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines Source: Organic Chemistry Portal URL: [Link]

  • Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: PubMed Central URL: [Link]

Sources

One-Pot Synthesis of Substituted Imidazo[1,2-a]pyrazines: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[1][2] The development of efficient and versatile synthetic methods to access structurally diverse imidazo[1,2-a]pyrazines is therefore of paramount importance. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering atom economy, operational simplicity, and the ability to generate complex molecules from simple starting materials in a single step.[3] This guide provides a detailed overview of key one-pot methodologies for the synthesis of substituted imidazo[1,2-a]pyrazines, with a focus on the underlying mechanisms, practical experimental protocols, and insights into the structure-activity relationships of these important compounds.

Key Synthetic Strategies and Mechanistic Insights

Two of the most prominent and versatile one-pot methods for the synthesis of substituted imidazo[1,2-a]pyrazines are the Groebke-Blackburn-Bienaymé (GBB) reaction and iodine-catalyzed three-component reactions. Each offers distinct advantages and proceeds through unique mechanistic pathways.

The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a cornerstone of MCRs for the synthesis of 3-aminoimidazo[1,2-a]azines.[4][5] It involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, typically under acidic catalysis.

The choice of an acid catalyst is crucial for the success of the GBB reaction. The reaction is initiated by the acid-catalyzed formation of a Schiff base from the aminopyrazine and the aldehyde. The acid protonates the carbonyl oxygen of the aldehyde, rendering it more susceptible to nucleophilic attack by the amino group of the pyrazine. Subsequent dehydration leads to the formation of the reactive iminium ion. The isocyanide then undergoes a [4+1] cycloaddition with the iminium ion, followed by an intramolecular cyclization and tautomerization to yield the final 3-aminoimidazo[1,2-a]pyrazine product. Lewis acids, such as scandium triflate or boron trifluoride etherate, are often employed to enhance the reaction rate and yield by activating the aldehyde and stabilizing the intermediates.[5][6] The use of dehydrating agents can also drive the equilibrium towards product formation.[6]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Aminopyrazine Aminopyrazine Schiff_Base Schiff Base Formation Aminopyrazine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base H+ Isocyanide Isocyanide Cycloaddition [4+1] Cycloaddition Isocyanide->Cycloaddition Catalyst Acid Catalyst (H+) Catalyst->Aldehyde Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion -H2O Iminium_Ion->Cycloaddition Cyclization Intramolecular Cyclization Cycloaddition->Cyclization Product 3-Aminoimidazo[1,2-a]pyrazine Cyclization->Product Tautomerization

Figure 1: Generalized workflow of the Groebke-Blackburn-Bienaymé reaction.

Iodine-Catalyzed Three-Component Synthesis

Molecular iodine has emerged as an inexpensive, readily available, and environmentally benign catalyst for the one-pot synthesis of imidazo[1,2-a]pyrazines.[3][7] This method typically involves the reaction of an aminopyrazine, an aldehyde, and a terminal alkyne or a ketone.

In this reaction, iodine acts as a Lewis acid to activate the aldehyde, facilitating the formation of an imine intermediate with the aminopyrazine.[8] In the presence of a terminal alkyne, a subsequent hydroamination and cyclization cascade occurs. When a ketone is used, the reaction proceeds through an initial condensation to form an enamine, which then undergoes an iodine-mediated oxidative cyclization. The use of an oxidant, such as air, is often necessary to regenerate the active catalytic species and drive the reaction to completion.[9]

Iodine_Catalyzed_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Aminopyrazine Aminopyrazine Imine_Formation Imine Formation Aminopyrazine->Imine_Formation Aldehyde Aldehyde/Ketone Aldehyde->Imine_Formation Third_Component Alkyne/Enolizable Ketone Intermediate_A Key Intermediate Third_Component->Intermediate_A Iodine Iodine (I2) Iodine->Aldehyde Activation Imine_Formation->Intermediate_A Oxidative_Cyclization Oxidative Cyclization Intermediate_A->Oxidative_Cyclization I2, Oxidant Product Substituted Imidazo[1,2-a]pyrazine Oxidative_Cyclization->Product

Figure 2: Generalized workflow of the Iodine-catalyzed synthesis.

Experimental Protocols

The following protocols are provided as representative examples and should be optimized for specific substrates and desired products.

Protocol 1: Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine Derivative

This protocol is adapted from a scalable industrial process.[6]

Materials:

  • Aminopyrazine (1.0 equiv)

  • Aldehyde (1.05 equiv)

  • Isocyanide (1.1 equiv)

  • Boron trifluoride-acetonitrile complex (BF3·MeCN) (0.1 equiv)

  • Trimethyl orthoformate (1.5 equiv)

  • Acetonitrile (solvent)

Procedure:

  • To a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the aminopyrazine, aldehyde, and acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the trimethyl orthoformate, followed by the BF3·MeCN catalyst.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add the isocyanide dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).[1]

Troubleshooting:

  • Low Yield: Ensure all reagents are pure and dry. The reaction is sensitive to moisture. Consider increasing the catalyst loading or reaction time. The nucleophilicity of the aminopyrazine can affect the yield, with less nucleophilic substrates sometimes giving lower yields.[4]

  • Side Reactions: The formation of side products can occur, especially at higher temperatures.[10] Maintaining a controlled temperature is crucial.

Protocol 2: Iodine-Catalyzed Synthesis of a Substituted Imidazo[1,2-a]pyrazine

This protocol is based on an efficient and environmentally friendly method.[3]

Materials:

  • 2-Aminopyrazine (1.0 equiv)

  • Aryl aldehyde (1.0 equiv)

  • tert-Butyl isocyanide (1.2 equiv)

  • Iodine (I2) (10 mol%)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminopyrazine and the aryl aldehyde in ethanol.

  • Add the iodine catalyst to the mixture.

  • Stir the reaction at room temperature for 10-15 minutes.

  • Add the tert-butyl isocyanide to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be beneficial, although this may increase the risk of side product formation. Ensure adequate stirring to maintain a homogeneous reaction mixture.

  • Product Purification: The product can often be isolated in high purity after the work-up. If further purification is needed, column chromatography is effective.[3]

Data Summary and Structure-Activity Relationship (SAR) Insights

The substituents on the imidazo[1,2-a]pyrazine core play a critical role in determining the biological activity of the resulting compounds. The following table summarizes representative data on the anticancer and kinase inhibitory activities of substituted imidazo[1,2-a]pyrazines.

Compound IDR2 SubstituentR3 SubstituentBiological TargetIC50 (µM)Reference
1 4-Nitrophenyltert-ButylaminoMCF-7 (Breast Cancer)21[3]
2 4-(Dimethylamino)phenyltert-ButylaminoA375 (Melanoma)16[3]
3c Pyridin-4-ylBenzylCDK90.16[2]
10i --Aurora Kinase-[12]
17 --c-Met>0.1[13]

SAR Insights for Anticancer Activity:

  • The nature and position of substituents on the phenyl ring at the 2-position significantly influence anticancer activity. Electron-donating groups, such as dimethylamino, can enhance potency.[3]

  • Electron-withdrawing groups, like a nitro group at the meta position of the phenyl ring, can lead to decreased activity, possibly due to steric hindrance.[3]

  • The amino group at the C8 position appears to be important for good antioxidant activity, which can contribute to anticancer effects.[14]

SAR Insights for Kinase Inhibition:

  • For CDK9 inhibition, a pyridin-4-yl group at the 2-position and a benzyl group at the 3-position have been shown to be highly effective.[2]

  • In the case of c-Met kinase, the presence of an additional nitrogen atom in the imidazo[1,2-a]pyrazine ring, as compared to the imidazo[1,2-a]pyridine scaffold, can lead to a decrease in potency, suggesting that the electronic properties of the heterocyclic core are crucial for hinge binding.[13]

  • For Aurora kinase inhibitors, specific substitution patterns are required to achieve high potency, and a lead compound has been identified with a promising overall profile.[12]

Conclusion

One-pot syntheses, particularly the Groebke-Blackburn-Bienaymé reaction and iodine-catalyzed multicomponent reactions, provide powerful and efficient tools for the construction of diverse libraries of substituted imidazo[1,2-a]pyrazines. A thorough understanding of the reaction mechanisms allows for rational optimization of reaction conditions and catalyst selection. The provided protocols offer a solid starting point for researchers in academia and industry. The structure-activity relationship data underscores the importance of this scaffold in drug discovery and provides valuable guidance for the design of new and more potent therapeutic agents.

References

  • 1][4][10]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor.

Sources

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of Halo-Imidazopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of halo-imidazopyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this powerful yet sensitive C-N bond-forming reaction. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower your experimental design.

Imidazopyrazines are a privileged scaffold in medicinal chemistry, but their successful functionalization via Buchwald-Hartwig amination is often challenging.[1] The electron-deficient nature of the heterocyclic core and the presence of multiple nitrogen atoms, which can act as coordinating poisons to the palladium catalyst, necessitate carefully optimized conditions.[2][3] This guide provides a structured approach to troubleshooting common issues in a direct question-and-answer format.

Core Principles & Key Component Interactions

The success of the Buchwald-Hartwig amination hinges on the delicate interplay between five key components: the halo-imidazopyrazine substrate, the amine coupling partner, the palladium catalyst (pre-catalyst and ligand), the base, and the solvent. Understanding their relationship is the first step in effective troubleshooting.

G cluster_center Reaction_Outcome Reaction Outcome (Yield, Purity, Rate) Substrate Halo-Imidazopyrazine (Halogen, Sterics, Electronics) Substrate->Reaction_Outcome Oxidative Addition Rate Amine Amine Partner (pKa, Nucleophilicity, Sterics) Amine->Reaction_Outcome Nucleophilicity Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Reaction_Outcome Catalytic Efficiency Catalyst->Substrate Ligand choice is critical for electron-deficient heterocycles Base Base (Strength, Solubility, Compatibility) Base->Reaction_Outcome Deprotonation Rate Base->Amine Base must be strong enough to deprotonate amine Solvent Solvent (Polarity, BP, Solubility) Solvent->Reaction_Outcome Solubility & Temp Solvent->Base Affects base solubility and efficacy

Figure 1: Interplay of key reaction components.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion. Where do I start?

This is the most common issue. A systematic approach is crucial, as low conversion can stem from several factors.[4]

Initial Checks (The "Usual Suspects"):

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was rigorously degassed (e.g., 3x evacuate/backfill cycles with argon) and maintained under an inert atmosphere throughout.[4][5]

  • Reagent & Solvent Quality: Trace water or impurities can kill the catalyst. Use anhydrous, degassed solvents. Ensure the amine and halo-imidazopyrazine are pure. If your amine is a hydrochloride salt, you must add an extra equivalent of base. Liquid amines and aryl halides should be distilled and stored over molecular sieves prior to use.[6]

Systematic Troubleshooting Workflow:

If the initial checks don't solve the problem, follow this decision tree.

G start Low / No Conversion Detected check_basics Verify Inert Atmosphere & Reagent Purity start->check_basics catalyst_issue Is the Catalyst System Optimal? check_basics->catalyst_issue Basics OK base_issue Is the Base Effective? catalyst_issue->base_issue No optimize_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos, tBuXPhos) catalyst_issue->optimize_ligand Yes temp_sol_issue Review Temperature & Solvent Choice base_issue->temp_sol_issue No optimize_base Switch to Stronger, More Soluble Base (e.g., LHMDS, NaOtBu) base_issue->optimize_base Yes side_reactions Check for Side Products (e.g., Hydrodehalogenation) temp_sol_issue->side_reactions Still Low Yield optimize_temp Increase Temperature. Consider higher-boiling solvent (Toluene, Dioxane). temp_sol_issue->optimize_temp Yes address_side See Q2 & Q3 side_reactions->address_side Side Products Found optimize_ligand->base_issue optimize_base->temp_sol_issue optimize_temp->side_reactions

Figure 2: Troubleshooting workflow for low conversion.

Deep Dive into the Catalyst System:

The choice of ligand is paramount for coupling with N-heterocycles.[7][8] The imidazopyrazine core can coordinate to the palladium center, leading to catalyst deactivation. To counteract this, you need a ligand that is both sterically bulky and strongly electron-donating.[9]

  • Expertise: Bulky biaryl monophosphine ligands (the "Buchwald ligands") or N-heterocyclic carbenes (NHCs) are the gold standard here.[10][11] The bulkiness creates a "pocket" around the palladium that sterically disfavors coordination from the heterocycle's nitrogens, while the strong sigma-donating character increases electron density on the metal, facilitating the difficult oxidative addition step with the electron-poor halo-imidazopyrazine and promoting the final reductive elimination.[9][10]

Ligand ClassRecommended LigandsWhen to Use
Biarylphosphines XPhos, RuPhos, BrettPhos[12]General starting point. Excellent for primary and secondary amines. BrettPhos is often superior for primary amines.[12]
NHCs IPr, SIPr[10]Excellent for challenging couplings, including aryl chlorides. Often show high activity and stability.[10][13]
Ferrocenylphosphines tBuXPhos, tBuDavePhos[14]Very effective for coupling various N-heterocycles.[12][14]
Q2: I'm observing significant hydrodehalogenation (replacement of X with H). What causes this and how can I fix it?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[8]

Causality: This side reaction can occur via two main pathways:

  • From the Pd-H species: Reaction of the palladium catalyst with trace water or the amine can generate a palladium hydride species, which can then reductively eliminate with the coordinated aryl group.

  • β-Hydride Elimination: If the amine partner has a β-hydrogen, the palladium-amido intermediate can undergo β-hydride elimination to form an imine and a Pd-H species, which then leads to the side product.[8]

Solutions:

  • Use a Weaker Base: Strong alkoxide bases like NaOtBu can sometimes promote pathways leading to hydrodehalogenation. Switching to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can suppress this side reaction, though it may require higher temperatures or longer reaction times.[4]

  • Choose a Bulky Ligand: Sterically demanding ligands can disfavor the geometry required for β-hydride elimination and other decomposition pathways. If you are not already using one, switch to a ligand like XPhos or an NHC.

  • Use a Palladium Pre-catalyst: Using a well-defined pre-catalyst (e.g., XPhos Pd G3) instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can lead to cleaner reactions with fewer side products by ensuring more efficient generation of the active LPd(0) species.[7][15]

Q3: My starting material is consumed, but I get a complex mixture of products or a dark, tarry reaction mixture. What's happening?

This often points to catalyst decomposition or substrate instability.[3]

Causality: Imidazopyrazines, especially those with certain substituents, can be unstable to the strong bases and high temperatures often used in these reactions.[3] Base-mediated decomposition can generate fragments that act as potent catalyst poisons.[3] The appearance of a "palladium mirror" on the flask is a clear sign of catalyst decomposition into inactive Pd black.

Solutions:

  • Lower the Reaction Temperature: While higher temperatures increase reaction rates, they also accelerate decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Microwave-assisted protocols can sometimes provide rapid heating to the desired temperature, minimizing the time the substrate is exposed to harsh conditions.[16][17]

  • Screen Weaker Bases: This is a critical step. The instability of many heterocycles is base-mediated.[3] A screen of weaker inorganic bases is highly recommended.

BasepKa (of conjugate acid)Typical SolventsComments
NaOtBu ~19Toluene, Dioxane, THFVery strong, high reaction rates. Incompatible with many functional groups (e.g., esters, nitro groups).[7][12]
LHMDS ~26Toluene, THFVery strong, good for substrates with acidic protons (e.g., -OH, -NH₂).[12]
K₃PO₄ ~12.3Dioxane, Toluene, t-BuOHWeaker, better functional group tolerance. Often requires higher temperatures.
Cs₂CO₃ ~10.3Dioxane, TolueneMild base, excellent for base-sensitive substrates. May result in slower reactions.[4]
  • Check Solvent Choice: The solvent's primary role is to solubilize all components.[7] Poor solubility of the inorganic base is a common and underestimated cause of reaction failure.[4][7] While toluene and 1,4-dioxane are workhorses, sometimes a more polar solvent like THF or CPME can improve solubility and performance. Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the catalyst.[7]

Standardized Experimental Protocol

This protocol serves as a robust starting point. Optimization will likely be necessary for your specific substrate and amine.

Title: General Protocol for Buchwald-Hartwig Amination of 2-Chloro-imidazo[1,2-a]pyrazine

Materials:

  • 2-Chloro-imidazo[1,2-a]pyrazine (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration relative to the limiting reagent)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloro-imidazo[1,2-a]pyrazine, XPhos Pd G3 pre-catalyst, and NaOtBu.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed toluene via syringe. If the amine is a solid, add it with the other solids in step 1. If it is a liquid, add it now via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously. Note: Vigorous stirring is important to ensure the heterogeneous base is well-suspended.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

References

  • Michlik, S., & Organ, M. G. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link][10][18][19]

  • Nolan, S. P., & Organ, M. G. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4). [Link][2][13]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link][8]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][12]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link][15]

  • Fors, B. P., & Buchwald, S. L. (2014). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link][3]

  • Organ, M. G., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal. [Link][6]

  • Vaskó, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link][16]

  • Sharma, P., et al. (2019). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. [Link][17]

  • Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link][20]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link][21]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link][9]

  • Plouffe, D. M., et al. (2015). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. ACS Medicinal Chemistry Letters. [Link][1]

  • Singh, J., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – An Asian Journal. [Link][11]

  • Kanno, O., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules. [Link][14]

Sources

Technical Support Center: Synthesis of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes and minimize byproduct formation.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions based on established chemical principles.

Step 1: Cyclocondensation of 2-amino-3,5-dibromopyrazine with Chloroacetaldehyde

Issue 1: Low Yield of 6,8-dibromoimidazo[1,2-a]pyrazine

  • Question: I am getting a low yield of the desired 6,8-dibromoimidazo[1,2-a]pyrazine after reacting 2-amino-3,5-dibromopyrazine with chloroacetaldehyde. What could be the reasons, and how can I improve the yield?

  • Answer: A low yield in this cyclocondensation step can stem from several factors. Let's break down the likely culprits and their solutions:

    • Purity of Starting Materials:

      • 2-amino-3,5-dibromopyrazine: Impurities in the starting aminopyrazine can interfere with the reaction. Ensure it is pure and dry. If you synthesized it yourself, residual brominating agents or side products from the bromination of 2-aminopyrazine could be present. Recrystallization is recommended for purification.

      • Chloroacetaldehyde: Chloroacetaldehyde is prone to polymerization and hydrolysis, especially in its anhydrous form.[1] It is often supplied as an aqueous solution. Using a freshly opened bottle or a recently prepared solution is crucial. The presence of polymeric byproducts can significantly hinder the reaction. Consider using chloroacetaldehyde dimethyl acetal, which can be hydrolyzed in situ under acidic conditions to generate fresh chloroacetaldehyde, minimizing polymerization.[1]

    • Reaction Conditions:

      • Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition and the formation of tar-like substances. A moderate temperature, typically around 55-80°C, is often optimal.[2] Careful monitoring of the reaction temperature is essential.

      • Solvent: The choice of solvent is critical. While polar aprotic solvents like DMF can be used, alcohols like ethanol are also common.[2] The solvent should be dry to prevent hydrolysis of chloroacetaldehyde.

      • pH Control: The reaction is typically carried out under neutral to slightly basic conditions. The addition of a mild base like sodium bicarbonate can help to neutralize any HCl formed during the reaction, preventing potential side reactions.[2]

    • Work-up Procedure:

      • The product, 6,8-dibromoimidazo[1,2-a]pyrazine, may have some solubility in the aqueous phase, especially if the volume is large. Ensure thorough extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

Issue 2: Formation of a Dark, Tarry Substance in the Reaction Mixture

  • Question: My reaction mixture turned dark brown/black, and I have a significant amount of an insoluble tar-like substance. What is causing this, and can I prevent it?

  • Answer: The formation of dark, polymeric material is a common issue when working with chloroacetaldehyde.

    • Causality: Anhydrous chloroacetaldehyde is unstable and readily polymerizes.[1] This process is often accelerated by heat and the presence of acidic or basic impurities. The resulting polymers are typically dark and insoluble, complicating the isolation of the desired product.

    • Preventative Measures:

      • Use a Stabilized Form of Chloroacetaldehyde: As mentioned previously, using a fresh aqueous solution of chloroacetaldehyde or its dimethyl acetal derivative can significantly reduce polymerization.[1][3]

      • Controlled Addition: Instead of adding all the chloroacetaldehyde at once, a slow, dropwise addition to the heated solution of the aminopyrazine can help to maintain a low instantaneous concentration of the aldehyde, favoring the desired bimolecular reaction over polymerization.

      • Strict Temperature Control: Avoid overheating the reaction mixture. Use an oil bath and a reliable thermometer to maintain the target temperature.

Step 2: Chlorination of 6,8-dibromoimidazo[1,2-a]pyrazine with N-Chlorosuccinimide (NCS)

Issue 3: Incomplete Chlorination or Low Conversion to the 3-chloro Product

  • Question: After reacting 6,8-dibromoimidazo[1,2-a]pyrazine with NCS, I still have a significant amount of starting material. How can I drive the reaction to completion?

  • Answer: Incomplete chlorination is a frequent challenge in this step. Here's how to address it:

    • Reactivity of the Substrate: The imidazo[1,2-a]pyrazine ring system is electron-rich, and the C-3 position is the most nucleophilic and thus most susceptible to electrophilic substitution.[4] However, the two bromine atoms on the pyrazine ring are electron-withdrawing, which can slightly deactivate the ring system towards electrophilic attack.

    • Optimizing Reaction Conditions:

      • NCS Purity and Stoichiometry: Use freshly recrystallized NCS. Commercial NCS can contain succinimide, which is unreactive.[5] Ensure you are using at least a stoichiometric amount of NCS (1.0-1.2 equivalents) relative to the 6,8-dibromoimidazo[1,2-a]pyrazine.

      • Solvent: Acetic acid is a common solvent for this type of chlorination as it can help to activate the NCS.[6] Other solvents like acetonitrile can also be effective. The solvent must be dry.

      • Temperature: The reaction may require gentle heating (e.g., 50-60°C) to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS.

Issue 4: Formation of Multiple Products (Polychlorination)

  • Question: My product mixture shows multiple spots on TLC, and the mass spectrum suggests the presence of dichlorinated byproducts. How can I improve the selectivity for monochlorination at the C-3 position?

  • Answer: The formation of polychlorinated byproducts indicates that the reaction is not selective enough.

    • Mechanism and Regioselectivity: The C-3 position of the imidazo[1,2-a]pyrazine is the most electron-rich and therefore the most reactive towards electrophiles like the chloronium ion (or its equivalent) generated from NCS. However, if the reaction conditions are too harsh or the reaction is left for too long, further chlorination at other positions on the imidazole or pyrazine ring can occur.

    • Strategies for Improved Selectivity:

      • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of NCS. A slight excess is sometimes needed to drive the reaction to completion, but a large excess will promote polychlorination.

      • Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate but can significantly improve selectivity.

      • Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of over-chlorinated products.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of 2-amino-3,5-dibromopyrazine?

A1: The synthesis of 2-amino-3,5-dibromopyrazine from 2-aminopyrazine can lead to several byproducts:

  • 2-amino-5-bromopyrazine: This is the product of monobromination. Insufficient brominating agent or shorter reaction times can result in its formation.

  • 2-amino-3,5,6-tribromopyrazine: Over-bromination can lead to the introduction of a third bromine atom.[7]

  • Isomeric dibromopyrazines: While the 3 and 5 positions are the most activated for electrophilic substitution, trace amounts of other dibrominated isomers might form under certain conditions.

Q2: Can I use other chlorinating agents besides NCS for the final step?

A2: Yes, other electrophilic chlorinating agents can be used. However, NCS is often preferred due to its solid nature, ease of handling, and generally good selectivity. Other options include:

  • Sulfuryl chloride (SO₂Cl₂): This is a powerful chlorinating agent but can be less selective and may require more careful handling.

  • Chlorine gas (Cl₂): While effective, it is a hazardous gas and requires specialized equipment for safe handling. It can also be less selective, leading to over-chlorination.

Q3: How do I remove unreacted NCS and the succinimide byproduct from my final product?

A3: Succinimide, the byproduct of the NCS reaction, is soluble in water.

  • Aqueous Work-up: A standard aqueous work-up will remove the majority of succinimide. Washing the organic layer with a dilute solution of sodium bicarbonate or sodium hydroxide can help to remove any remaining acidic impurities and hydrolyze any unreacted NCS.

  • Recrystallization/Chromatography: If the succinimide is not completely removed during the work-up, it can often be separated from the desired product by recrystallization from a suitable solvent or by column chromatography.[5]

Q4: My final product, this compound, is difficult to purify. Any suggestions?

A4: The purification of halogenated heterocyclic compounds can be challenging due to their similar polarities.

  • Column Chromatography: A carefully performed column chromatography on silica gel is often the most effective method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is recommended.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material. Experiment with a range of solvents and solvent mixtures to find the optimal conditions.

III. Experimental Protocols

Protocol 1: Synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine

This protocol is a representative procedure for the cyclocondensation reaction.

  • To a solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).[2]

  • Add sodium bicarbonate (1.2 eq) to the mixture.

  • Heat the reaction mixture to 55-60°C and stir for 6-20 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound

This protocol outlines the chlorination of the intermediate.

  • Dissolve 6,8-dibromoimidazo[1,2-a]pyrazine (1.0 eq) in glacial acetic acid.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 55°C and stir for 7 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Data and Diagrams

Table 1: Summary of Potential Byproducts and Their Origin
Byproduct NameStructureStep of FormationReason for FormationMitigation Strategy
2-amino-5-bromopyrazineBromination of 2-aminopyrazineIncomplete bromination of the starting material.Use sufficient brominating agent and adequate reaction time.
Dimer of 2-amino-3,5-dibromopyrazineCyclocondensationSelf-condensation of the starting aminopyrazine under acidic conditions.Maintain neutral to slightly basic pH during the reaction.
Polymer of ChloroacetaldehydeCyclocondensationInherent instability of chloroacetaldehyde.Use a fresh aqueous solution or an acetal precursor of chloroacetaldehyde.
6,8-Dibromo-3,X-dichloroimidazo[1,2-a]pyrazineChlorinationOver-reaction with NCS.Use a controlled stoichiometry of NCS (1.0-1.1 eq), lower temperature, and shorter reaction time.
Diagrams

Byproduct_Formation cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination 2-amino-3,5-dibromopyrazine 2-amino-3,5-dibromopyrazine 6,8-dibromoimidazo[1,2-a]pyrazine 6,8-dibromoimidazo[1,2-a]pyrazine 2-amino-3,5-dibromopyrazine->6,8-dibromoimidazo[1,2-a]pyrazine + Chloroacetaldehyde Dimer Dimerization Byproduct 2-amino-3,5-dibromopyrazine->Dimer Self-condensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->6,8-dibromoimidazo[1,2-a]pyrazine Polymer Polymerization Byproduct Chloroacetaldehyde->Polymer Polymerization Intermediate 6,8-dibromoimidazo[1,2-a]pyrazine Final_Product This compound Intermediate->Final_Product + NCS (1.1 eq) NCS N-Chlorosuccinimide NCS->Final_Product Polychlorinated Polychlorinated Byproduct Final_Product->Polychlorinated + excess NCS

Caption: Potential byproduct formation pathways in the two-step synthesis.

V. References

  • PubChem. Chloroacetaldehyde. National Center for Biotechnology Information. [Link]

  • Wikipedia. Chloroacetaldehyde. [Link]

  • ResearchGate. How to purify/recrystallize N-chlorosuccinimide? [Link]

  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.

  • RSC Publishing. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. [Link]

  • Sci-Hub. ChemInform Abstract: Synthesis of 2,5‐Diaminopyrazine Derivatives via Dimerization of 2H‐Azirin‐3‐amines. [Link]

  • ResearchGate. The bromination of 2-aminopyridine in the gas phase at 500°. [Link]

  • Google Patents. US2609372A - Halogenation of 2-aminopyrimidines.

  • ResearchGate. (PDF) Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. [Link]

  • Sciencemadness Discussion Board. N-Halosuccinimide Solvents Workaround ??. [Link]

  • Google Patents. EP0247234B1 - Process for the manufacture of acetals of chloro- or bromoacetaldehyde.

  • ACS Publications. Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxyprazine. [Link]

  • ResearchGate. How to purify/recrystallize N-chlorosuccinimide? [Link]

  • Macsen Labs. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

  • Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

  • MDPI. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]

  • SciSpace. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subse. [Link]

  • ACS Publications. Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. [Link]

  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

  • ResearchGate. ChemInform Abstract: Transformations of the Pyrido(1,2-a)pyrazine Ring System into Imidazo( 1,2-a)pyridines, Imidazo(1,2-a)pyrimidines and 2-Oxa-6a,10c- diazaaceanthrylenes. [Link]

  • Scirp.org. TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines. [Link]

  • ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. [Link]

  • ResearchGate. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. [Link]

  • NIH. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

Sources

Technical Support Center: Synthesis of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on impurity management and troubleshooting. The information provided herein is based on established principles of heterocyclic chemistry and practical laboratory experience.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The core of the molecule is the imidazo[1,2-a]pyrazine scaffold, a privileged structure in medicinal chemistry. The synthetic strategy generally involves the initial formation of a dibrominated imidazo[1,2-a]pyrazine intermediate, followed by a regioselective chlorination at the C3 position.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Bromination (e.g., NBS) DMSO/H2O C 6,8-Dibromoimidazo[1,2-a]pyrazine B->C Cyclization (e.g., Chloroacetaldehyde) Reflux D This compound C->D Chlorination (e.g., NCS) Acetic Acid

Caption: Plausible synthetic route for this compound.

This guide will address potential issues at each stage of this synthesis, with a focus on the identification and management of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of the dibrominated intermediate?

A1: The most common starting material is 2-aminopyrazine. This is typically brominated to form 2-amino-3,5-dibromopyrazine, which then serves as the precursor for the imidazo[1,2-a]pyrazine ring system.

Q2: Which reagents are typically used for the bromination and chlorination steps?

A2: For bromination, N-Bromosuccinimide (NBS) is a common and effective reagent. For the subsequent chlorination, N-Chlorosuccinimide (NCS) is often employed. These reagents are favored for their relative safety and ease of handling compared to gaseous halogens.

Q3: What is the expected regioselectivity of the chlorination step?

A3: Electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine ring system preferentially occurs at the C3 position. This is due to the electronic nature of the heterocyclic system, where the C3 position is the most nucleophilic. Therefore, the desired 3-chloro product is the major isomer expected.

Q4: What are the most likely impurities to be formed during the synthesis?

A4: Potential impurities can arise from several sources:

  • Incomplete bromination: Starting material (2-aminopyrazine) or mono-brominated species.

  • Over-bromination: Tri-brominated species.

  • Incomplete cyclization: Unreacted 2-amino-3,5-dibromopyrazine.

  • Incomplete chlorination: The starting material for this step, 6,8-dibromoimidazo[1,2-a]pyrazine.

  • Over-chlorination: A dichloro-dibromo species.

  • Isomeric impurities: While C3 chlorination is preferred, minor isomers with chlorine at other positions might be formed under certain conditions.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing purity?

A5: A combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is highly recommended for reaction monitoring. For final product characterization and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), HPLC-MS, and elemental analysis are essential.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues, their causes, and recommended solutions.

Problem 1: Incomplete Bromination of 2-Aminopyrazine
Symptom Potential Cause Troubleshooting Steps & Rationale
TLC/HPLC analysis shows the presence of starting material (2-aminopyrazine) and/or mono-brominated species. 1. Insufficient NBS: The stoichiometry of the brominating agent is critical.1. Optimize NBS stoichiometry: Increase the equivalents of NBS incrementally (e.g., from 2.1 to 2.5 equivalents). The use of a slight excess of NBS can drive the reaction to completion.
2. Low reaction temperature or insufficient reaction time: Bromination may be slow at lower temperatures.2. Adjust reaction parameters: Monitor the reaction progress by TLC/HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can lead to side reactions.
3. Decomposition of NBS: NBS can decompose, especially in the presence of moisture or light.3. Use fresh, high-purity NBS: Ensure the reagent is of high quality and has been stored properly.
Problem 2: Formation of Over-brominated Impurities
Symptom Potential Cause Troubleshooting Steps & Rationale
Mass spectrometry indicates the presence of a tri-brominated species. 1. Excess NBS: Using a large excess of the brominating agent can lead to further substitution on the pyrazine ring.1. Careful control of NBS stoichiometry: Use a minimal excess of NBS (e.g., 2.1-2.2 equivalents) and add it portion-wise to the reaction mixture to maintain a low concentration at any given time.
2. Elevated reaction temperature: Higher temperatures can increase the rate of over-bromination.2. Maintain a controlled temperature: Perform the reaction at a lower temperature and monitor for completion.
Problem 3: Incomplete Cyclization to Form the Imidazo[1,2-a]pyrazine Ring
Symptom Potential Cause Troubleshooting Steps & Rationale
TLC/HPLC analysis of the crude product shows the presence of 2-amino-3,5-dibromopyrazine. 1. Insufficient chloroacetaldehyde: The stoichiometry of the cyclizing agent is important.1. Optimize chloroacetaldehyde stoichiometry: Ensure at least a stoichiometric amount of chloroacetaldehyde is used. A slight excess may be beneficial.
2. Low reaction temperature or insufficient reaction time: The cyclization reaction may require heating to proceed at a reasonable rate.2. Increase temperature and/or reaction time: Refluxing the reaction mixture is often necessary for this type of condensation. Monitor the reaction by TLC/HPLC until the starting material is consumed.
3. pH of the reaction medium: The reaction can be sensitive to pH.3. Adjust pH: The addition of a mild base may be necessary to facilitate the reaction.
Problem 4: Incomplete Chlorination of 6,8-Dibromoimidazo[1,2-a]pyrazine
Symptom Potential Cause Troubleshooting Steps & Rationale
TLC/HPLC analysis shows the presence of the starting material, 6,8-dibromoimidazo[1,2-a]pyrazine. 1. Insufficient NCS: The amount of chlorinating agent is crucial for complete conversion.1. Optimize NCS stoichiometry: Use a slight excess of NCS (e.g., 1.1-1.2 equivalents).
2. Low reaction temperature or short reaction time: The chlorination of the already halogenated and electron-deficient ring may be sluggish.2. Adjust reaction conditions: Gently heating the reaction mixture in a suitable solvent like acetic acid can increase the reaction rate. Monitor the reaction progress carefully to avoid over-chlorination.
3. Decomposition of NCS: NCS can be sensitive to moisture.3. Use fresh, dry NCS and anhydrous solvent: Ensure all reagents and solvents are dry to prevent decomposition of the chlorinating agent.
Problem 5: Formation of Over-chlorinated Impurities
Symptom Potential Cause Troubleshooting Steps & Rationale
Mass spectrometry indicates the presence of a di-chloro-dibromo species. 1. Excess NCS: Using a large excess of the chlorinating agent can lead to a second chlorination.1. Careful control of NCS stoichiometry: Add the NCS portion-wise and monitor the reaction closely by TLC/HPLC to stop the reaction once the starting material is consumed.
2. High reaction temperature or prolonged reaction time: Harsher conditions can promote over-chlorination.2. Optimize reaction conditions: Use the mildest conditions possible (lower temperature, shorter time) that still allow for the complete consumption of the starting material.

Purification Strategies

Effective purification is critical to obtaining high-purity this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial.

Impurity Type Recommended Solvent System Rationale
Less polar impurities (e.g., starting materials) A solvent system where the desired product has lower solubility at room temperature but good solubility at elevated temperatures.This allows the desired product to crystallize out upon cooling, leaving the more soluble impurities in the mother liquor.
More polar impurities (e.g., over-halogenated species) A solvent system where the desired product is more soluble than the polar impurities.This may be more challenging, and a multi-step purification might be necessary.

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is the method of choice.

Stationary Phase Mobile Phase (Eluent) Rationale
Silica Gel A non-polar/polar solvent gradient system (e.g., hexane/ethyl acetate or dichloromethane/methanol).The polarity of the eluent can be gradually increased to separate compounds based on their polarity. The desired product is expected to be moderately polar. Less polar impurities will elute first, followed by the product, and then more polar impurities.

General Column Chromatography Protocol:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent and load it onto the column.

  • Elute the column with a solvent system of increasing polarity.

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Analytical Characterization

Accurate characterization of the final product and any isolated impurities is essential.

Technique Expected Observations for this compound
¹H NMR The spectrum should show characteristic signals for the protons on the imidazo[1,2-a]pyrazine core. The integration of these signals should correspond to the number of protons. The absence of signals corresponding to the C3 proton of the dibromo-intermediate would confirm chlorination at this position.
¹³C NMR The spectrum will show the expected number of carbon signals for the molecule. The chemical shifts will be influenced by the presence of the halogen atoms.
HPLC-MS HPLC will provide a measure of the purity of the compound, with the desired product appearing as a single major peak. Mass spectrometry will confirm the molecular weight of the product, and the isotopic pattern will be characteristic of a compound containing two bromine atoms and one chlorine atom.

Visualizing Impurity Formation

The following diagram illustrates the potential pathways for the formation of key impurities during the synthesis.

Impurity_Formation cluster_bromination Bromination Stage cluster_cyclization Cyclization Stage cluster_chlorination Chlorination Stage A 2-Aminopyrazine B Mono-bromo species (Impurity) A->B Incomplete Bromination C 2-Amino-3,5-dibromopyrazine (Intermediate) A->C Desired Bromination D Tri-bromo species (Impurity) C->D Over-Bromination C2 2-Amino-3,5-dibromopyrazine (Unreacted Impurity) E 6,8-Dibromoimidazo[1,2-a]pyrazine (Intermediate) C->E Desired Cyclization E2 6,8-Dibromoimidazo[1,2-a]pyrazine (Unreacted Impurity) F This compound (Final Product) E->F Desired Chlorination G Di-chloro-dibromo species (Impurity) F->G Over-Chlorination

Caption: Potential impurity formation pathways during the synthesis.

By understanding these potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success of their synthesis of this compound.

References

  • Basiuk, V. A. (1997). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187–205. [Link]

  • Li, W., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(4), 3896–3903. [Link]

  • Yu, W., et al. (2016). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 6(92), 89634-89638. [Link]

  • Kumar, R., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Goel, R., & Luxami, V. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13(21), 5845-5861. [Link]

  • PubChem. (n.d.). 6,8-Dibromoimidazo[1,2-a]pyrazine. Retrieved from [Link]

Technical Support Center: Catalyst Selection for Cross-Coupling with Polyhalogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving polyhalogenated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these challenging yet powerful transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.

Introduction: The Challenge of Polyhalogenated Heterocycles

Polyhalogenated heterocycles are invaluable building blocks in medicinal chemistry and materials science. However, their use in cross-coupling reactions presents a significant challenge: achieving site-selectivity. When a molecule contains multiple, often identical, halogen atoms, controlling which position reacts is paramount to the success of the synthesis.[1][2][3] This guide will equip you with the knowledge to troubleshoot common issues and rationally select the optimal catalyst system for your desired outcome.

The core of selectivity in these reactions lies in the oxidative addition step of the catalytic cycle.[1][3][4] The palladium catalyst must selectively insert into one C-X bond over others. This selectivity is governed by a complex interplay of electronic and steric factors within the substrate, as well as the nature of the catalyst, ligands, and reaction conditions.[5][6]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to directly address problems you may be encountering at the bench.

Q1: My Suzuki-Miyaura reaction on a di-chloro-pyridine is giving me a mixture of mono- and di-arylated products, with low conversion of the starting material. How can I favor mono-arylation?

Answer:

Achieving selective mono-arylation requires careful tuning of your reaction conditions to disfavor the second coupling event. Here’s a breakdown of the causative factors and potential solutions:

  • Underlying Issue - Catalyst Reactivity and Stability: The initial mono-arylated product is often more electron-rich than the starting di-chloro-pyridine. This can sometimes make the second oxidative addition faster than the first, or competitive, leading to di-substitution. Conversely, the newly introduced group can also sterically hinder the second coupling. The key is to find a balance.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Higher temperatures can provide the activation energy needed for the second, more challenging coupling.[1] By reducing the temperature, you may find a window where the first coupling proceeds efficiently while the second is kinetically disfavored.

    • Reduce Catalyst Loading: High catalyst concentrations can increase the rate of both coupling events. While seemingly counterintuitive when dealing with low conversion, using a lower catalyst loading (e.g., 0.5-1 mol%) can sometimes improve selectivity for the mono-coupled product.

    • Choose a Bulky Ligand: Sterically hindered ligands can prevent the catalyst from accessing the second, now more crowded, reaction site. Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) are excellent starting points as their bulk can disfavor the formation of the di-substituted product.[7][8]

    • Use a Milder Base: Strong bases can sometimes promote side reactions or catalyst degradation. Switching from a strong base like NaOtBu to a milder one such as K₃PO₄ or Cs₂CO₃ might improve selectivity and overall yield.[9]

    • Control Stoichiometry: While seemingly obvious, ensure you are using a slight excess (1.0-1.2 equivalents) of the boronic acid. Using a large excess will drive the reaction towards di-substitution.

Q2: I'm attempting a Buchwald-Hartwig amination on a polyhalogenated pyrimidine, and I'm observing significant dehalogenation (hydrodehalogenation) of my starting material instead of the desired C-N coupling.

Answer:

Dehalogenation is a common side reaction in cross-coupling, particularly with electron-deficient heterocycles.[10] It occurs when the oxidative addition intermediate undergoes reductive elimination with a hydride source instead of the desired amine.

  • Underlying Issue - Competing Hydride Sources: The hydride can originate from several sources in your reaction mixture, including the amine coupling partner (especially primary amines with α-hydrogens), the solvent (e.g., alcohols, THF), or even the base.

  • Troubleshooting Steps:

    • Scrutinize Your Amine and Base: If you are using a primary amine, consider if a β-hydride elimination from the amine itself could be a contributing factor. The choice of base is critical. While strong bases like NaOtBu are common, they can sometimes promote dehalogenation. Consider switching to a non-nucleophilic, sterically hindered base like LiHMDS or K₂CO₃.[11]

    • Solvent Choice is Key: Ethereal solvents like dioxane and THF can be hydride sources. Switching to an aprotic, non-coordinating solvent like toluene or CPME (cyclopentyl methyl ether) can significantly reduce dehalogenation.

    • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of reductive elimination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig portfolio, are designed to promote the desired C-N bond formation and can suppress dehalogenation.[12][13] For pyrimidines, ligands like Xantphos have also shown good performance.[14]

    • Ensure Anhydrous Conditions: Water can be a proton source leading to protodeboronation in Suzuki couplings and can also facilitate dehalogenation pathways. Ensure all reagents and solvents are rigorously dried.

Q3: I am trying to perform a site-selective Sonogashira coupling on a 3,5-dibromo-2-pyrone, but I am getting a mixture of isomers. How can I control the regioselectivity?

Answer:

Controlling regioselectivity in polyhalogenated systems with identical halogens is a nuanced challenge that hinges on subtle electronic and steric differences between the reaction sites.[2][3]

  • Underlying Issue - Intrinsic Electronic Bias: In many heterocycles, the positions are not electronically equivalent. For 2-pyrones, for example, the C6 position is often more reactive than C4 due to the influence of the adjacent oxygen atom, which can stabilize the transition state of oxidative addition.[1] Similarly, for polyhalogenated pyridines, the C2 and C4 positions are generally more electrophilic and thus more reactive towards oxidative addition than the C3 or C5 positions.[1]

  • Troubleshooting and Predictive Tools:

    • Consult Precedent and Predictive Models: The regioselectivity of many polyhalogenated heterocycles is well-documented. A literature search is your first and most powerful tool. Additionally, computational models looking at the Lowest Unoccupied Molecular Orbital (LUMO) coefficients can predict the most electrophilic carbon, which is often the site of initial oxidative addition.[4][15] In the absence of computational tools, ¹³C NMR chemical shifts can provide a clue, with the more downfield carbon often being more electrophilic.[1]

    • Ligand-Controlled Selectivity: In some cases, the inherent selectivity can be overridden by the choice of ligand. While less common for identical halogens, certain ligands can sterically block the more reactive site, forcing the catalyst to react at the less hindered position. This is a more advanced strategy that often requires screening a panel of ligands.

    • Reaction Conditions Optimization: As with other selectivity issues, temperature and reaction time can be crucial. A lower temperature may favor the kinetically preferred product.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for different halogens in cross-coupling reactions?

The general reactivity trend follows the carbon-halogen bond dissociation energy (BDE): C-I > C-OTf > C-Br >> C-Cl >> C-F.[1] This means that an iodine atom will typically react preferentially over a bromine, and a bromine over a chlorine. This predictable selectivity is often exploited in sequential cross-coupling strategies.

Q2: How do I choose between a Pd(0) and a Pd(II) precatalyst?

Both Pd(0) (e.g., Pd₂(dba)₃) and Pd(II) (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) sources are commonly used. Pd(II) sources must be reduced in situ to the active Pd(0) species.[11][16] This reduction is often accomplished by a phosphine ligand, an amine, or another component in the reaction mixture.[17]

  • Pd(0) precatalysts: Are used when a clean, rapid initiation of the catalytic cycle is desired, as no pre-reduction step is needed. However, they can be more sensitive to air and moisture.

Modern, well-defined precatalysts, such as the Buchwald G3 and G4 palladacycles, are often Pd(II) complexes that are designed for rapid and clean activation to Pd(0) under the reaction conditions.[18]

Q3: My reaction is not working. What are the first things I should check?

Before embarking on extensive optimization, always verify the fundamentals:

  • Reagent Purity: Impurities in your starting materials, particularly the organometallic reagent or the amine, can kill the catalyst.[18][19] Recrystallize solids and distill liquids if in doubt.

  • Solvent Quality: Ensure your solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst through oxidation.[18]

  • Base Quality: Many bases (e.g., K₃PO₄, NaOtBu) are hygroscopic. Use freshly opened bottles or dry the base in an oven before use. The particle size of solid bases can also impact reactivity.[18]

  • Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas.[19]

Q4: What is catalyst deactivation and how can I prevent it?

Catalyst deactivation occurs when the active Pd(0) species is converted into an inactive form. Common causes include:

  • Oxidation: Exposure to air can oxidize Pd(0) to inactive Pd(II) species.[18]

  • Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture.

  • Formation of Palladium Black: At high temperatures or concentrations, Pd(0) can aggregate into inactive palladium nanoparticles or bulk metal (palladium black).[9][16] This is often a sign that the ligand is not effectively stabilizing the catalytic species. Using a more robust, sterically hindered ligand can often prevent this.

  • Substrate/Product Inhibition: The nitrogen atoms in heterocyclic substrates or products can coordinate to the palladium center and inhibit catalysis.[7][16] Using a ligand that binds strongly to palladium can help mitigate this.

Data & Protocols

Table 1: General Catalyst/Ligand Recommendations for Site-Selectivity
Heterocycle TypeHalogen PositionsTypical Site of First ReactionRecommended Ligand ClassRationale
Pyridine2,6-dichloroC2Bulky Monodentate Phosphine (e.g., RuPhos)Electronic activation at C2/C6.[1]
Pyrimidine2,4-dichloroC4Buchwald Biaryl Phosphines (e.g., SPhos)C4 is generally more reactive than C2.[1][3]
Pyridazine3,5-dichloroC3Electron-rich PhosphinesC3 is α to a nitrogen, activating it.[1]
Thiophene2,5-dibromoC2Standard Phosphines (e.g., PPh₃) or NHCsThe position α to the heteroatom is most reactive.[1]
Experimental Protocol: Site-Selective Mono-Arylation of 2,6-Dichloropyridine

This protocol is a general starting point and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,6-dichloropyridine (1.0 mmol), the arylboronic acid (1.1 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the chosen ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Add degassed solvent (e.g., dioxane or toluene, 0.2 M) followed by the base (e.g., K₃PO₄, 2.0 mmol).

  • Reaction: Place the vial in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

G cluster_cycle Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition (Rate-Determining Step) A->B Ar-X C Ar-Pd(II)L(X) Intermediate B->C D Transmetalation C->D R-B(OR)₂ E Ar-Pd(II)L(R) Intermediate D->E F Reductive Elimination E->F F->A Pd(0)L Regenerated G Ar-R Product F->G

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Catalyst Selection

G start Start: Polyhalogenated Heterocycle diff_halogens Different Halogens? start->diff_halogens reactivity Couple at Most Reactive Halogen (I > Br > Cl) diff_halogens->reactivity Yes same_halogens Identical Halogens? diff_halogens->same_halogens No electronic_bias Predict Site-Selectivity (LUMO, NMR, Literature) same_halogens->electronic_bias steric_hindrance Consider Steric Hindrance electronic_bias->steric_hindrance ligand_selection Select Ligand: Bulky for Steric Control Electron-rich for fast OA steric_hindrance->ligand_selection optimization Optimize Conditions: Temp, Base, Solvent ligand_selection->optimization

Caption: A decision-making workflow for catalyst selection.

References

  • Palani, V., Perea, M. A., & Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10834–10915. [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Wai, J. S. (n.d.). Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles. WuXi Biology. Retrieved January 20, 2026, from [Link]

  • Brückner, R. (2009). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 2009(10), 1661-1683. [Link]

  • Palani, V., Perea, M. A., & Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters, 19(21), 5876–5879. [Link]

  • Palani, V., Perea, M. A., & Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

  • Gensch, T., et al. (2019). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]

  • Brückner, R. (2009). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Thieme. [Link]

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. PubMed. [Link]

  • Schoenebeck, F., & Houk, K. N. (2009). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 131(9), 3384–3393. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 20, 2026, from [Link]

  • Various Authors. (2024). Organic Letters Ahead of Print. ACS Publications. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 55(34), 9939–9942. [Link]

  • Leitch, D. C., et al. (2021). Predicted and reported selectivities for multihalogenated heterocycles... ResearchGate. [Link]

  • Stanchev, S., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 8279–8290. [Link]

  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 13(4), 697–705. [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 20, 2026, from [Link]

  • Reddit user. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1913–1924. [Link]

  • Request PDF. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(28), 9115–9128. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]

  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4332–4335. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Buchwald–Hartwig Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved January 20, 2026, from [Link]

  • Knochel, P., & Gommermann, N. (2017, February 10). The Hitchhiker's Guide to RAE Cross-Coupling. Open Flask. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Request PDF. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer. [Link]

  • Request PDF. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kumar, A., et al. (2012). Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines. Organic & Biomolecular Chemistry, 10(47), 9466–9476. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 20, 2026, from [Link]

  • Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10145–10156. [Link]

Sources

solvent effects on the reactivity of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile, polyhalogenated heterocyclic scaffold. We will delve into the critical role of solvent effects on its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and provide actionable troubleshooting advice to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and reactivity of this compound.

Q1: What are the expected reactivity differences between the 3-chloro, 6-bromo, and 8-bromo positions in cross-coupling reactions?

The reactivity of the three halogen sites towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is primarily governed by the carbon-halogen bond dissociation energy. The general reactivity trend is C-I > C-Br > C-Cl. Therefore, you should expect the following:

  • C-Br vs. C-Cl: The C-Br bonds at the 6- and 8-positions are significantly more reactive than the C-Cl bond at the 3-position. Oxidative addition to a Pd(0) catalyst will occur preferentially at the C-Br bonds. This inherent difference allows for selective, stepwise functionalization.

  • 6-Bromo vs. 8-Bromo: The electronic environment of the imidazo[1,2-a]pyrazine core influences the two C-Br bonds. While their reactivity is often comparable, subtle differences can arise due to steric hindrance or electronic effects from nearby nitrogen atoms. In many imidazopyridine systems, the position analogous to C8 is more electron-deficient and can be slightly more reactive. However, empirical optimization is always recommended to determine selectivity for your specific reaction conditions.

Q2: How does the solubility of this compound behave in common organic solvents, and why is this critical?

Like many polyhalogenated aromatic compounds, this compound is a solid with limited solubility in many common solvents.[1]

  • Solubility Profile: It is generally poorly soluble in water and nonpolar aliphatic solvents (e.g., hexanes).[1][2] It exhibits moderate to good solubility in more polar aprotic solvents like THF, 1,4-dioxane, DMF, DMAc, NMP, and chlorinated solvents like DCM and chloroform.[1]

  • Why It Matters: Inadequate solubility of a starting material is a primary cause of failed or low-yielding reactions.[3] If the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to slow kinetics, irreproducible results, and potential catalyst decomposition. As the reaction proceeds, the mono- or di-substituted products may also have different solubility profiles, potentially precipitating out of solution and halting the reaction prematurely.[3]

Q3: What is the fundamental role of the solvent in a palladium-catalyzed cross-coupling reaction?

The solvent is not merely an inert medium; it is an active participant that profoundly influences nearly every step of the catalytic cycle.[4] Key roles include:

  • Solubilization: Dissolving the substrate, reagents, catalyst, and base.

  • Catalyst Activation & Stabilization: Assisting in the reduction of Pd(II) precatalysts to the active Pd(0) state and stabilizing the active catalyst and intermediates.[5]

  • Modulating Reactivity and Selectivity: The solvent's polarity and coordinating ability can stabilize or destabilize key transition states.[5][6][7] For example, polar solvents can stabilize charged intermediates or transition states, potentially altering the rate-determining step or even changing the reaction pathway to favor one product over another.[5][7]

Q4: How should I select a starting solvent system for a Suzuki-Miyaura or Buchwald-Hartwig reaction with this substrate?

A rational starting point involves considering both solubility and the desired selectivity.

  • For Suzuki-Miyaura Couplings: A common and effective starting point is a mixture of an ethereal solvent or an aromatic hydrocarbon with water, such as 1,4-Dioxane/Water or Toluene/Water .[8][9] The organic phase dissolves the substrate and catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • For Buchwald-Hartwig Aminations: These reactions are typically run under anhydrous conditions. Good starting choices include Toluene , THF , or 1,4-Dioxane .[10][11][12] The choice of base (e.g., NaOt-Bu, LHMDS) is critical and is often paired with these aprotic solvents.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Your reaction stalls, with TLC or LC-MS analysis showing primarily unreacted this compound.

Possible Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Poor Solubility The substrate is not fully dissolved at the reaction temperature, preventing it from entering the catalytic cycle. This is common with rigid, polyhalogenated heterocycles.[3]1. Switch to a more effective solvent: Move from THF or Toluene to higher-boiling, more polar aprotic solvents like 1,4-Dioxane , DMF , or DMAc . 2. Increase Temperature: Ensure the reaction temperature is sufficient to maintain a homogeneous solution. 3. Use a Co-solvent: For Suzuki reactions, ensure the aqueous portion is minimal (e.g., 10:1 organic:water) to avoid precipitating the organic components.
Catalyst Inactivity The active Pd(0) species is not forming or is being poisoned. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands. Some functional groups on reagents can also inhibit the catalyst.[8]1. Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture using a freeze-pump-thaw technique (3 cycles) or by bubbling argon through the solution for at least 30 minutes.[13] Maintain a positive pressure of inert gas (N₂ or Ar). 2. Use a Pre-catalyst: Employ a modern, air-stable Pd(II) pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle) which reliably forms the active Pd(0) species in situ. 3. Verify Reagent Purity: Ensure boronic acids are free of boronic anhydrides (boroxines) and that amines and bases are pure.
Incorrect Base The base may be too weak to facilitate the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step, or it may be insoluble in the reaction medium.1. For Suzuki: If using Na₂CO₃ or K₂CO₃ with poor results, switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ .[8][9] 2. For Buchwald-Hartwig: NaOt-Bu is a standard, but if substrate functionality is an issue, consider a soluble organic base like DBU or a different inorganic base like LHMDS or K₃PO₄, though this may require higher temperatures.[10][14]
Issue 2: Poor Selectivity - Reaction at Multiple Halogen Sites

You observe a mixture of products, including mono- and di-substituted isomers, when targeting a single C-Br position.

Possible Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Solvent-Mediated Reactivity Switch The solvent's polarity and coordinating ability directly impact the oxidative addition step, which governs selectivity. Nonpolar solvents often favor a neutral [Pd(L)] pathway, while certain polar, coordinating solvents (like DMF, MeCN, DMSO) can stabilize anionic palladium complexes, altering the transition state and changing selectivity.[5][6][7]1. Favor C-Br over C-Cl: This is the inherent selectivity. To enhance it, use milder conditions (lower temperature, shorter reaction time). 2. Control Selectivity between C-6 and C-8 Bromides: This is where solvent choice is paramount.    • For high selectivity at one C-Br site: Start with nonpolar solvents like Toluene or 1,4-Dioxane .[5] These solvents minimize the formation of highly active, less selective catalyst species.    • If struggling with reactivity: A switch to a polar aprotic solvent like DMF or MeCN can increase the reaction rate, but may decrease selectivity.[5][6] This is a trade-off that must be optimized.
Issue 3: Successful Mono-substitution, but Second Coupling Fails

You have successfully synthesized the 6- or 8-substituted product, but subsequent attempts to functionalize the remaining C-Br or C-Cl bond fail.

Possible Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Product Insolubility The mono-substituted product is often less soluble than the starting material, especially if a large, nonpolar group has been added. It may precipitate from the solvent, effectively halting the second reaction.[3]1. Isolate and Re-dissolve: Isolate and purify the mono-substituted intermediate. 2. Select a Stronger Solvent: For the second coupling step, use a high-boiling, highly-solubilizing solvent like DMAc , NMP , or DMSO . 3. Increase Temperature: Run the second coupling at a higher temperature to maintain homogeneity.
Electronic Deactivation The newly introduced group may electronically deactivate the remaining halogen sites, making the second oxidative addition much more difficult.1. Use a More Active Catalyst System: For the second step, switch to a more electron-rich and bulky ligand (e.g., a Buchwald ligand like SPhos or XPhos) to promote the challenging oxidative addition.[8] 2. More Forcing Conditions: Increase the reaction temperature and/or catalyst loading for the second step.
Experimental Protocols & Visual Guides
General Protocol for Solvent Screening in Suzuki-Miyaura Coupling
  • Preparation: To four separate, oven-dried reaction vials, add this compound (1.0 eq), the desired boronic acid (1.1 eq), and a base such as K₃PO₄ (2.0 eq).

  • Solvent Addition: To each vial, add a different degassed solvent system (e.g., Vial 1: Toluene/H₂O 10:1; Vial 2: 1,4-Dioxane/H₂O 10:1; Vial 3: DMF; Vial 4: MeCN).

  • Degassing: Seal the vials and purge with argon for 15 minutes.

  • Catalyst Addition: Under an argon atmosphere, add the Pd catalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂) to each vial.

  • Reaction: Place all vials in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 90 °C).

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to compare conversion and product distribution.

Diagrams

Troubleshooting_Workflow start Low Yield or No Reaction check_sm Is Starting Material (SM) Consumed? start->check_sm no_sm_consumed No check_sm->no_sm_consumed No yes_sm_consumed Yes check_sm->yes_sm_consumed Yes check_sol Is reaction mixture homogeneous? no_sm_consumed->check_sol sol_issue Improve Solubility: - Switch to Dioxane, DMF, DMAc - Increase Temperature check_sol->sol_issue No cat_issue Address Catalyst Activity: - Rigorously degas solvents - Use a pre-catalyst - Check reagent purity check_sol->cat_issue Yes check_byproducts What is the product profile? yes_sm_consumed->check_byproducts dehalogenation Dehalogenation Byproduct? (Hydrodehalogenation) check_byproducts->dehalogenation mono_sub Mono-substitution Only? check_byproducts->mono_sub fix_dehalogenation Optimize Base/Solvent: - Use K3PO4 instead of alkoxides - Use aprotic, non-hydridic solvent dehalogenation->fix_dehalogenation fix_mono_sub Drive Second Coupling: - Isolate intermediate - Use stronger solvent (DMAc, NMP) - Use more active catalyst/ligand mono_sub->fix_mono_sub

Caption: Troubleshooting workflow for low yield.

Solvent_Influence sub 6,8-Dibromo-3-chloro-IP C6-Br C8-Br C3-Cl pd_br Oxidative Addition at C-Br (Favored) pd_cl Oxidative Addition at C-Cl (Disfavored) path_selectivity Selectivity between C6-Br and C8-Br pd_br->path_selectivity nonpolar Nonpolar Solvents (Toluene, Dioxane) • Neutral Pd(0) Pathway • Steric/electronics dominate path_selectivity->nonpolar High Selectivity polar Coordinating Polar Solvents (DMF, MeCN, DMSO) • Anionic Pd(0) Pathway Possible • Higher reactivity, may lower selectivity path_selectivity->polar Rate > Selectivity

Caption: Influence of solvent class on selectivity.

References
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. (Note: While not directly on this topic, this reference discusses principles applicable to solvent effects in Suzuki-Miyaura couplings.) Available from various academic sources. A related open-access article discussing solvent effects is: Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Vautravers, N. S., & Carrow, B. P. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Request PDF. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes. [Link]

  • Quora. (2017). Why do haloalkanes dissolve in organic solvents?[Link]

Sources

preventing decomposition of boronic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a critical, often overlooked, cause of reaction failure: the decomposition of boronic acids. As your partner in the lab, we aim to provide not just protocols, but a deep, mechanistic understanding to empower your synthetic chemistry.

Introduction: The Fragile Heart of the Suzuki Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, its success hinges on the stability of the organoboron reagent. Boronic acids, while being the most common coupling partners, are susceptible to several decomposition pathways that can lead to low yields, inconsistent results, and purification challenges.[2] Understanding these pathways is the first step toward mastering this powerful reaction.

Below, we address the most common issues encountered in the lab through a series of troubleshooting guides and frequently asked questions.

Visualizing the Enemy: Major Decomposition Pathways of Boronic Acids

Before troubleshooting, it's crucial to understand the primary ways a boronic acid can degrade under reaction or storage conditions.

DecompositionPathways BA Aryl/Vinyl Boronic Acid (R-B(OH)₂) Proto Protodeboronation (C-B Cleavage) BA->Proto H₂O, Base, Heat Ox Oxidation / Homocoupling BA->Ox O₂, Pd(II) Boro Boroxine Formation (Dehydration) BA->Boro Heat, Anhydrous (-3 H₂O) Product_Proto Arene/Alkene (R-H) + B(OH)₃ Proto->Product_Proto Product_Ox Biphenyl (R-R) + Phenol (R-OH) Ox->Product_Ox Product_Boro Boroxine (RBO)₃ Boro->Product_Boro

Caption: Major degradation routes for boronic acids in Suzuki reactions.

Troubleshooting Guide: From Failed Reaction to Rational Solution

This section provides a systematic approach to diagnosing and solving common problems related to boronic acid instability.

Q1: My reaction has very low or no yield. I suspect my boronic acid is the problem. What should I do?

A1: This is the most common issue and often points directly to reagent decomposition either before or during the reaction.[3] A logical workflow can help pinpoint the cause.

TroubleshootingWorkflow Start Low / No Yield CheckPurity 1. Verify Boronic Acid Purity (NMR, LC-MS) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Degraded Result: Degraded Source new reagent. IsPure->Degraded No CheckConditions 2. Assess Reaction Conditions IsPure->CheckConditions Yes IsDegassing Thoroughly Degassed? CheckConditions->IsDegassing NoDegas Issue: Oxygen Present Leads to oxidation & homocoupling. Solution: Degas solvent via sparging or freeze-pump-thaw cycles. IsDegassing->NoDegas No CheckBoronicAcid 3. Evaluate Boronic Acid Stability IsDegassing->CheckBoronicAcid Yes IsUnstable Is it an unstable type? (e.g., 2-pyridyl, vinyl) CheckBoronicAcid->IsUnstable Stable Continue optimizing (Base, Solvent, Temp) IsUnstable->Stable No Unstable Issue: Inherently Unstable Decomposes under reaction conditions. Solution: Switch to a stabilized form. IsUnstable->Unstable Yes Derivatives Use Pinacol Ester, MIDA Boronate, or Trifluoroborate Unstable->Derivatives

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

In-Depth Explanation:

  • Verify Purity: Never assume a commercial or previously synthesized boronic acid is pristine. They can degrade during storage.[3] Check the purity by NMR. The presence of boroxine (a cyclic trimer) is common and may not be detrimental, but the corresponding protodeboronated arene (R-H) is a clear sign of decomposition.[4][5]

  • Assess Conditions: Oxygen is a poison to many Suzuki reactions. It can lead to the oxidative homocoupling of your boronic acid (forming R-R) and decomposition of the Pd(0) catalyst.[2][6][7] Ensure your solvents are rigorously degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).

  • Evaluate Inherent Stability: Some boronic acids are notoriously unstable, especially 2-heterocyclic (like 2-pyridyl), vinyl, and cyclopropyl variants.[5] If you are working with one of these, standard conditions may be too harsh, causing decomposition to outpace the desired cross-coupling. The most robust solution is to switch to a more stable derivative.[3][5]

Q2: I'm seeing a lot of protodeboronation (R-H byproduct). How can I stop it?

A2: Protodeboronation is the protonolysis of the carbon-boron bond and is a very common side reaction, especially under the basic, aqueous conditions typical of Suzuki couplings.[8]

Causality: The reaction is often catalyzed by both acid and base.[8] In Suzuki conditions, the base-catalyzed pathway is most relevant. The base activates the boronic acid to form a more nucleophilic boronate species [R-B(OH)₃]⁻, which is necessary for transmetalation.[9] However, this species is also more susceptible to reacting with a proton source (like water) to give the undesired R-H product.

Preventative Strategies:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF, which can still facilitate the reaction but with a lower rate of decomposition.[7]

  • Anhydrous Conditions: Since water is the primary proton source, switching to anhydrous conditions can significantly suppress protodeboronation.[7] Note that for anhydrous conditions to be effective, a base that does not generate water (e.g., K₃PO₄) and a boronic acid derivative that does not require hydrolysis (like a boronic ester) may be necessary.[10]

  • Employ a "Slow-Release" Strategy: This is one of the most effective modern strategies.[11] Instead of using the free boronic acid, you use a highly stable derivative (like a MIDA boronate or an organotrifluoroborate) that slowly hydrolyzes in situ to provide a low, steady concentration of the active boronic acid. This keeps the concentration of the unstable intermediate low at any given moment, minimizing side reactions while allowing the desired cross-coupling to proceed.[3][8][12]

SlowRelease Precursor Stable Precursor (e.g., MIDA Boronate, Trifluoroborate) BA Free Boronic Acid (Low Concentration) Precursor->BA Slow Hydrolysis (in situ release) Cycle Suzuki Catalytic Cycle BA->Cycle Productive Coupling Decomp Decomposition (Minimized) BA->Decomp Unproductive Degradation

Caption: The "slow-release" strategy minimizes decomposition.

Frequently Asked Questions (FAQs)

Q3: How should I properly store my boronic acids to ensure their longevity?

A3: Proper storage is critical and simple to implement. Boronic acids are sensitive to moisture, heat, and sometimes light.[13][14]

  • Temperature: Store at room temperature (15–25°C / 59–77°F) away from heat sources.[13]

  • Humidity: Boronic acids are often hygroscopic (attract moisture).[14] Store them in tightly sealed, airtight containers. For particularly sensitive compounds or long-term storage, using a desiccator or storing under an inert atmosphere is recommended.

  • Light: Store in opaque containers or in a dark cabinet to prevent potential photochemical degradation.[14]

  • Segregation: Store boronic acids with other organic acids, away from bases and strong oxidizing agents.[15]

Q4: What is a boroxine, and is its presence in my bottle a problem?

A4: A boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules.[16] This is an equilibrium process, and it is very common to find boronic acids existing partially or wholly as their boroxine form, especially after being stored for some time.[4]

  • Is it a problem? Usually not. The formation is reversible, and under the aqueous conditions of many Suzuki reactions, the boroxine can hydrolyze back to the active boronic acid monomer.[4][17] In fact, some studies have shown boroxines can transmetalate even faster than the corresponding boronic acid.[18] The main complication is stoichiometry . Since three molecules of boronic acid form one molecule of boroxine, using the reagent by weight without accounting for this equilibrium can lead to using less active boron species than intended. If precise stoichiometry is critical, it is best to use a fresh, pure sample of the boronic acid.

Q5: When should I choose a boronic ester or trifluoroborate over a boronic acid?

A5: Choosing a derivative is a strategic decision based on the stability of your substrate and the desired reaction conditions.

DerivativeKey Features & StabilityWhen to Use
Boronic Acid The default. Often cheapest and readily available. Stability varies greatly.[2]For simple, stable aryl boronic acids in well-established protocols.
Pinacol Ester Much more stable to storage, handling, and chromatography than most boronic acids.[5][6] Less Lewis acidic.[1]When the corresponding boronic acid is unstable (e.g., heteroaryls).[6] Useful in anhydrous conditions.
Organotrifluoroborate Highly stable, crystalline, monomeric salts. Not Lewis acidic.[12] Act as a "slow-release" source of boronic acid.[8]For notoriously unstable boronic acids where protodeboronation is a major issue. Excellent for achieving consistent results.
MIDA Boronate Exceptionally bench-stable, crystalline solids that can be handled in air.[3] The premier choice for "slow-release" strategies.[8]For precious or highly unstable substrates. Ideal for iterative cross-couplings where one boron site needs to be masked.

Experimental Protocol: On-Demand Stabilization of an Unstable Boronic Acid

For cases where an unstable boronic acid must be used and a commercial derivative is unavailable, it can be converted to a stable complex immediately before use. Diethanolamine adducts are air and water-stable crystalline solids that can often be used directly in Suzuki couplings.[7][19]

Protocol: Preparation of a Diethanolamine Boronate Adduct [7]

  • Dissolution: In a clean vial equipped with a magnetic stir bar, dissolve the unstable boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methylene chloride or ethyl acetate).

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.

  • Precipitation: A white precipitate of the diethanolamine adduct will typically form. Continue stirring the resulting slurry for 15-20 minutes to ensure complete reaction.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold solvent and dry thoroughly under vacuum.

  • Usage: This stable, crystalline adduct can now be weighed and used directly in your Suzuki coupling reaction, often with protic solvents to facilitate the release of the active boronic acid.

References

  • Boroxine - Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Protodeboronation - Wikipedia. [Link]

  • How to Store Boric Acid | Lab Alley. [Link]

  • Yamanoi, Y., & Nishihara, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 989. [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). [Link]

  • Hall, D. G. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC, 115(31), 15262–15275. [Link]

  • Ono, K. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • What are the storage conditions for Boric acid - 10B? - Yuanli Bio. [Link]

  • Butters, M., & Tredwell, M. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Boron Suzuki Coupling - Borates Today. (2021). [Link]

  • Borate handling and storage - borax.com. [Link]

  • Mossine, A. V., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7382–7394. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Accounts of Chemical Research. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Hall, D. G. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Sci-Hub. [Link]

  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Watson, D. A., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1912–1915. [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024). [Link]

  • Corrosive Storage Guidelines. [Link]

  • Effects of temperature and solvent in Suzuki reactions of phenylboronic... - ResearchGate. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. [Link]

  • The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. [Link]

Sources

ligand choice for efficient Buchwald-Hartwig amination of electron-deficient heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Buchwald-Hartwig Amination. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers, with in-depth technical guidance and field-proven insights for one of the most powerful C-N bond-forming reactions in modern organic synthesis: the Buchwald-Hartwig amination of electron-deficient heterocycles.

The amination of electron-deficient heterocycles, while synthetically invaluable, is often fraught with challenges. The inherent electronic properties of these substrates and their tendency to interact with the palladium catalyst can lead to low yields, catalyst deactivation, and a host of side reactions. This guide is structured to address these specific issues head-on, providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

The following table summarizes common problems encountered during the Buchwald-Hartwig amination of electron-deficient heterocycles, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inhibition: The nitrogen atom(s) in the electron-deficient heterocycle can coordinate to the palladium center, inhibiting catalytic activity.[1] 2. Inefficient Oxidative Addition: Aryl chlorides, in particular, can be challenging substrates due to the strength of the C-Cl bond.[2] 3. Poor Ligand Choice: The ligand may not be sufficiently electron-rich or sterically bulky to promote the key steps of the catalytic cycle.[1][3]1. Switch to a more sterically hindered ligand: Bulky ligands like those from the Buchwald (e.g., RuPhos, BrettPhos) or Hartwig research groups, or N-heterocyclic carbenes (NHCs), can prevent catalyst deactivation by sterically disfavoring coordination of the heterocycle.[3][4] 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome low reactivity. 3. Use a pre-catalyst: Pre-catalysts often provide more consistent results by ensuring the formation of the active catalytic species.[2][5]
Hydrodehalogenation 1. β-Hydride Elimination: This is a common side reaction, especially with amines bearing β-hydrogens. It competes with the desired reductive elimination step.[6] 2. Slow Reductive Elimination: If the final product-forming step is slow, competing pathways like β-hydride elimination can dominate.1. Choose a ligand that promotes rapid reductive elimination: Sterically hindered, electron-rich ligands are known to accelerate this step.[3][7] 2. Use a stronger, non-nucleophilic base: A stronger base can facilitate the deprotonation of the amine and subsequent steps, potentially outcompeting β-hydride elimination. 3. Lower the reaction temperature: In some cases, side reactions have a higher activation energy than the desired reaction, so lowering the temperature can improve selectivity.[1]
Decomposition of Starting Materials 1. Base-Sensitive Functional Groups: Strong bases like sodium tert-butoxide can be incompatible with certain functional groups on the substrates.[8][9] 2. High Reaction Temperatures: Prolonged heating can lead to the degradation of sensitive substrates.1. Screen weaker bases: Consider using bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures or longer reaction times.[6][8] 2. Use a soluble organic base: Emerging methods utilize soluble organic bases like DBU, which can be milder and more compatible with sensitive functional groups.[10] 3. Optimize the reaction temperature: Determine the lowest effective temperature for the transformation.
Inconsistent Results 1. Atmospheric Contamination: Buchwald-Hartwig reactions are sensitive to oxygen, which can deactivate the palladium catalyst.[1] 2. Solvent/Reagent Purity: Water and other impurities in the solvent or reagents can poison the catalyst.[1][6] 3. Incomplete Dissolution of Base: Insoluble inorganic bases can lead to reproducibility issues due to their heterogeneous nature.[8]1. Ensure an inert atmosphere: Properly degas the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1] 2. Use anhydrous solvents and pure reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are of high purity. 3. Stir the reaction vigorously: Adequate agitation is crucial when using insoluble bases to ensure proper mixing.[8]

Frequently Asked Questions (FAQs)

Ligand Selection

Q1: What are the best general classes of ligands for the amination of electron-deficient heterocycles like pyridines and pyrimidines?

A1: For these challenging substrates, the most effective ligands are typically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).[3][11][12]

  • Bulky Biarylphosphine Ligands: Ligands developed by the Buchwald group, such as RuPhos, BrettPhos, and XPhos, are excellent choices.[4][5] Their steric bulk helps to favor the formation of the monoligated palladium species, which is crucial for efficient catalysis, and accelerates the rate-limiting reductive elimination step.[3][7]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, making them highly active catalysts.[11][13][14] They have shown particular promise in the coupling of sterically hindered substrates and in reactions involving aryl chlorides.[15]

Q2: I'm trying to couple a primary amine with a chloropyridine. Which ligand should I start with?

A2: For the coupling of primary amines with challenging aryl chlorides, BrettPhos is an excellent starting point.[9] It is specifically designed to facilitate the monoarylation of primary amines and has demonstrated high efficacy in these types of transformations. Alternatively, certain NHC-based catalyst systems have also shown unprecedented ability to arylate primary alkylamines at room temperature.[4]

Reaction Conditions

Q3: What is the role of the base in the Buchwald-Hartwig amination, and how do I choose the right one?

A3: The base plays a critical role in deprotonating the amine to form the palladium-amido complex, which is a key intermediate in the catalytic cycle.[16][17] The choice of base is highly dependent on the solvent and the substrates.

  • In nonpolar solvents (e.g., toluene, dioxane): Strong, anionic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to facilitate the deprotonation of the neutral palladium-amine complex.[18][19]

  • For base-sensitive substrates: If your starting materials contain functional groups that are not compatible with strong alkoxides, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be used, often with success.[8] However, be prepared to use higher reaction temperatures or accept longer reaction times.

Q4: Which solvent is most appropriate for these reactions?

A4: The most commonly used solvents for Buchwald-Hartwig aminations are anhydrous, non-polar aprotic solvents like toluene and 1,4-dioxane .[1][6] Tetrahydrofuran (THF) is also a viable option.[20] The choice of solvent can influence the solubility of the reagents, particularly the base, and the stability of the catalytic species. It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.[1]

Mechanistic Considerations

Q5: Why are electron-deficient heterocycles so challenging for Buchwald-Hartwig amination?

A5: The primary challenge arises from the ability of the lone pair of electrons on the heteroatom (e.g., the nitrogen in pyridine) to coordinate with the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst.[1][21] The use of sterically bulky ligands is a key strategy to mitigate this issue by physically blocking the approach of the heterocyclic substrate to the metal center.[3]

Catalytic_Cycle cluster_io Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR'R'' Amido Palladium Amido Complex AmineCoord->Amido + Base - [H-Base]+X- Amido->Pd0 Product Ar-NR'R'' Amido->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration ArX Ar-X Amine HNR'R'' Base Base Troubleshooting_Workflow Start Low Conversion or Yield Check_Catalyst Evaluate Catalyst System (Ligand, Pre-catalyst) Start->Check_Catalyst Check_Base Re-evaluate Base (Strength, Solubility) Check_Catalyst->Check_Base No Improvement Success Reaction Optimized Check_Catalyst->Success Improved Check_Conditions Assess Reaction Conditions (Temp, Solvent, Atmosphere) Check_Base->Check_Conditions No Improvement Check_Base->Success Improved Check_Conditions->Check_Catalyst Iterate Check_Conditions->Success Improved

Sources

Validation & Comparative

The 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine Scaffold: A Comparative Guide to Derivatization and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent kinase inhibition and anticancer properties.[1][2] This guide provides a comparative analysis of the 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine framework as a strategic starting point for the development of novel, highly functionalized derivatives. While direct comparative studies on a series of derivatives from this specific scaffold are not extensively documented in publicly available literature, this guide will leverage data from closely related analogs to provide a predictive framework for structure-activity relationships (SAR) and to detail robust experimental methodologies for their synthesis and evaluation.

The core structure, this compound, offers multiple reactive sites for diversification. The bromine atoms at the C6 and C8 positions are particularly amenable to transition metal-catalyzed cross-coupling reactions, while the chlorine at the C3 position can also be targeted for nucleophilic substitution, allowing for a three-dimensional exploration of the chemical space.[3][4]

Strategic Derivatization: A Comparative Outlook

The true potential of the this compound scaffold lies in its capacity for selective functionalization. The bromine atoms at positions 6 and 8 are prime handles for introducing molecular diversity through well-established cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. In the context of our scaffold, this reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the C6 and C8 positions, which is crucial for modulating kinase selectivity and overall pharmacological properties.

A general workflow for a Suzuki-Miyaura coupling reaction on the 6,8-dibromoimidazo[1,2-a]pyrazine core is as follows:

Suzuki_Coupling_Workflow start Reactants (Scaffold, Boronic Acid, Pd Catalyst, Base) reaction_setup Reaction Setup (Inert atmosphere, Solvent) start->reaction_setup heating Heating (e.g., 80-100 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification product Coupled Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, base, and solvent is critical and can influence the regioselectivity and yield of the reaction. For instance, the use of bulky phosphine ligands on the palladium catalyst can facilitate coupling with sterically hindered boronic acids.

Comparative Biological Activity of Imidazo[1,2-a]pyrazine Analogs

While specific data for derivatives of this compound is sparse, the broader imidazo[1,2-a]pyrazine class has been extensively studied, particularly as kinase inhibitors. The following data from related compounds can inform the design of novel derivatives from our target scaffold.

Kinase Inhibitory Activity

Many imidazo[1,2-a]pyrazine derivatives have shown potent inhibitory activity against a range of kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, and tyrosine kinases.[2][5][6]

Compound ScaffoldTarget KinaseIC50 (µM)Reference
2-(pyridin-4-yl)-3-(benzylamino)imidazo[1,2-a]pyrazineCDK90.16[6]
2-(phenyl)-3-(benzylamino)imidazo[1,2-a]pyrazineCDK90.31[6]
2-(thiophen-2-yl)-3-(benzylamino)imidazo[1,2-a]pyrazineCDK90.71[6]
Imidazo[1,2-a]pyrazine Derivative (unspecified)Tyrosine Kinase EphB4-[5]
2,3,6,8-tetra substituted imidazo [1,2-a] pyrazinePI3K-[7]

This data suggests that substitution at the C2 and C3 positions significantly impacts kinase inhibitory activity. For the 6,8-dibromo-3-chloro scaffold, derivatization at the C3 position with various amines, and at the C6 and C8 positions with aryl groups via Suzuki coupling, could yield potent and selective kinase inhibitors.

Anticancer Activity

The kinase inhibitory activity of these compounds often translates to potent anticancer effects in cell-based assays.

Compound ScaffoldCell LineIC50 (µM)Reference
2-(pyridin-4-yl)-3-(benzylamino)imidazo[1,2-a]pyrazineMCF7 (Breast Cancer)6.66 (average of 3 cell lines)[6]
Imidazo[1,2-a]pyrazine derivative 10aHep-2 (Laryngeal Carcinoma)>100[5]
Imidazo[1,2-a]pyridine derivative 12bHep-2 (Laryngeal Carcinoma)11[5]

The data highlights the importance of the specific heterocyclic core and its substitution pattern in determining anticancer potency. The imidazo[1,2-a]pyridine derivative 12b, for example, shows significantly higher potency than the imidazo[1,2-a]pyrazine derivative 10a in the same assay.[5] This underscores the need for careful selection of substituents when designing new derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

General Procedure for Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a C6- or C8-arylated derivative of the scaffold.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • Na2CO3 (2 M aqueous solution, 3 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a microwave vial, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), and Pd(PPh3)4 (0.05 equivalents).

  • Evacuate and backfill the vial with argon three times.

  • Add the 1,4-dioxane/water solvent mixture and the aqueous Na2CO3 solution.

  • Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • Monitor the reaction by thin-layer chromatography or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of a synthesized derivative against a target kinase.

Kinase_Assay_Workflow start Prepare Reagents (Kinase, Substrate, ATP, Compound) incubation Incubate (Kinase, Compound) start->incubation reaction_init Initiate Reaction (Add ATP/Substrate) incubation->reaction_init incubation_2 Incubate at 37°C reaction_init->incubation_2 detection Detect Kinase Activity (e.g., Luminescence) incubation_2->detection analysis Data Analysis (Calculate IC50) detection->analysis result IC50 Value analysis->result

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic effect of a synthesized derivative on cancer cell lines.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

Based on the available data for related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine systems, we can infer a preliminary SAR for the this compound scaffold:

  • C2 Position: Introduction of aryl groups, particularly those capable of hydrogen bonding (e.g., pyridyl), appears to be beneficial for kinase inhibitory activity.[6]

  • C3 Position: Small, flexible amine substituents, such as benzylamine, seem to enhance potency.[6]

  • C6 and C8 Positions: These positions are crucial for modulating selectivity and physicochemical properties. The introduction of diverse aryl and heteroaryl groups via Suzuki coupling is a promising strategy to improve target engagement and cell permeability.

Future research should focus on the systematic derivatization of the this compound scaffold at the C3, C6, and C8 positions. A library of compounds should be synthesized and screened against a panel of cancer-relevant kinases to establish a clear SAR. Promising candidates should then be evaluated in cell-based assays and subsequently in in vivo models of cancer. This systematic approach will unlock the full potential of this versatile scaffold in the development of next-generation targeted therapies.

References

  • 6,8-Dibromoimidazo[1,2-a]pyrazine: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4284-4289.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (Year not available). TSI Journals.
  • 6,8-Dibromoimidazo[1,2-a]pyrazine | C6H3Br2N3 | CID 15025843. PubChem. Available at: [Link].

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (Year not available). Organic & Biomolecular Chemistry.
  • This compound. (Year not available). Ruichu Bio.
  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2018). ACS Medicinal Chemistry Letters.
  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). Molecules, 27(14), 4509.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024).
  • Synthesis and Biological Evaluation of aryl amide derivatives of pyridine-imidazo[1,2-a]pyrazine-oxazole as Anticancer Agents. (2024).

Sources

A Comparative Guide to the Validation of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine as a Chemical Probe for IRAK4

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine as a novel chemical probe for Interleukin-1 receptor-associated kinase 4 (IRAK4). As a key mediator in inflammatory signaling pathways, IRAK4 is a high-value target for drug discovery and chemical biology.[1][2] The imidazo[1,2-a]pyrazine scaffold is a recognized motif in kinase inhibitor design, making this compound a promising starting point for developing a potent and selective IRAK4 probe.[3][4] This guide will objectively compare the hypothetical performance of a probe derived from this scaffold against established IRAK4 inhibitors, providing the necessary experimental context and data for its validation.

Introduction to IRAK4 and the Role of Chemical Probes

IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response.[5] It functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), initiating a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines.[1][2] Dysregulation of IRAK4 signaling is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.[6][7]

Chemical probes are essential tools for dissecting the biological functions of proteins like IRAK4 in both normal and disease states. A high-quality chemical probe should exhibit high potency, selectivity, and cellular activity, allowing researchers to confidently link its phenotypic effects to the modulation of its intended target. The development of both inhibitors and degraders targeting IRAK4 has provided valuable tools to probe its kinase-dependent and scaffolding functions.[8][9]

The compound this compound is commercially available as a "Protein Degrader Building Block," suggesting its potential for elaboration into a proteolysis-targeting chimera (PROTAC) against IRAK4.[10] For the purpose of this guide, we will consider a hypothetical IRAK4-targeting chemical probe derived from this scaffold, which we will refer to as "Hypothetical Probe 1" .

Comparative Analysis of IRAK4 Chemical Probes

A thorough validation of a new chemical probe requires comparison with existing, well-characterized tools. For IRAK4, several high-quality inhibitors have been developed. We will compare our "Hypothetical Probe 1" to the following established IRAK4 inhibitors:

  • IRAK4-IN-28: A known potent and selective IRAK4 inhibitor.[11]

  • Emavusertib (CA-4948): An IRAK4 inhibitor that has entered clinical trials, demonstrating its potential for therapeutic development.[2][6]

Table 1: Physicochemical and In Vitro Potency Comparison
PropertyThis compoundHypothetical Probe 1 (Projected)IRAK4-IN-28Emavusertib (CA-4948)
Molecular Formula C₆H₂Br₂ClN₃[10]-C₂₃H₂₄N₆O₂C₂₂H₂₄N₆O₂
Molecular Weight 311.36 g/mol [10]~500-700 g/mol 428.48 g/mol 416.48 g/mol
IRAK4 IC₅₀ (Biochemical) N/A<10 nM5 nM[11]~10 nM
IRAK1 IC₅₀ (Biochemical) N/A>1 µM>1000 nM>1000 nM
Cellular Potency (e.g., pIRAK1 IC₅₀) N/A<50 nM~50 nM~30 nM

Note: The properties for "Hypothetical Probe 1" are projected based on the characteristics of a high-quality chemical probe derived from the starting scaffold.

Experimental Validation Workflow

The validation of a chemical probe is a multi-step process that involves biochemical characterization, assessment of cellular activity, and evaluation of selectivity.

Figure 1: A generalized workflow for the validation of a new chemical probe.

Detailed Experimental Protocols

IRAK4 Kinase Activity Assay (Biochemical)

This assay determines the direct inhibitory effect of the probe on the enzymatic activity of IRAK4.

Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5] A decrease in ADP production in the presence of the inhibitor indicates its potency.

Protocol:

  • Prepare a reaction mixture containing recombinant IRAK4 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase assay buffer.

  • Add serial dilutions of the "Hypothetical Probe 1," IRAK4-IN-28, and Emavusertib to the reaction mixture in a 96-well plate.

  • Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Target Engagement Assay (NanoBRET™)

This assay confirms that the probe can enter cells and bind to its intended target.

Principle: The NanoBRET™ Target Engagement Assay measures the binding of a small molecule to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.

Protocol:

  • Transfect cells (e.g., HEK293) with a plasmid encoding for NanoLuc®-IRAK4 fusion protein.

  • Plate the transfected cells in a 96-well plate.

  • Add the NanoBRET™ tracer and serial dilutions of the "Hypothetical Probe 1," IRAK4-IN-28, or Emavusertib.

  • Incubate the plate for 2 hours at 37°C.

  • Add the Nano-Glo® Substrate and measure the BRET signal using a plate reader.

  • Calculate the IC₅₀ values, which represent the concentration of the compound required to displace 50% of the tracer from the target protein.

Downstream Signaling Pathway Analysis (Western Blot)

This assay confirms that target engagement by the probe leads to the modulation of the downstream signaling pathway.

Principle: Western blotting is used to detect changes in the phosphorylation status of downstream signaling proteins, such as IRAK1, upon treatment with the IRAK4 inhibitor.

Protocol:

  • Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) and stimulate with an IRAK4 pathway agonist (e.g., LPS or R848).

  • Treat the cells with varying concentrations of the "Hypothetical Probe 1," IRAK4-IN-28, or Emavusertib for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated IRAK1 (p-IRAK1) and total IRAK1.

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the effect of the inhibitor on IRAK1 phosphorylation.

IRAK4 Signaling Pathway

TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Transcription

Figure 2: A simplified diagram of the IRAK4 signaling pathway.

Conclusion and Future Directions

The validation of this compound as a chemical probe for IRAK4 requires a rigorous and multi-faceted experimental approach. By systematically evaluating its biochemical potency, cellular target engagement, and effects on downstream signaling, and comparing these parameters to well-established probes like IRAK4-IN-28 and Emavusertib, researchers can build a strong case for its utility. The commercial availability of this compound as a "Protein Degrader Building Block" also opens up the exciting possibility of developing a potent and selective IRAK4 degrader, which would be a valuable tool for studying the non-catalytic scaffolding functions of IRAK4.[8][12] Further studies should also include comprehensive kinome-wide selectivity profiling to ensure its specificity and minimize the risk of off-target effects. A well-validated probe derived from this scaffold would be a significant contribution to the toolbox of chemical probes available to the research community for interrogating IRAK4 biology and its role in disease.

References

  • Discovery of Highly Potent and Selective IRAK1 Degraders to Probe Scaffolding Functions of IRAK1 in ABC DLBCL. Journal of Medicinal Chemistry. [Link]

  • IRAK4-IN-28. The Chemical Probes Portal. [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]

  • Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology. [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]

  • Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. [Link]

  • IRAK4 Kinase Assay Kit. BPS Bioscience. [Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. National Institutes of Health. [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Europe PMC. [Link]

  • Assessing IRAK4 Functions in ABC DLBCL by IRAK4 Kinase Inhibition and Protein Degradation. PubMed. [Link]

  • The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways. PubMed Central. [Link]

  • 6,8-Dibromoimidazo[1,2-a]pyrazine. PubChem. [Link]

  • IRAK 4 Inhibitor (PF-06650833) in Hospitalized Patients With COVID-19 Pneumonia and Exuberant Inflammation. ClinicalTrials.gov. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • What are IRAK4 inhibitors and how do you quickly get the latest development progress?. Synapse. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. ResearchGate. [Link]

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. [Link]

  • Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. PubMed. [Link]

  • Design, synthesis, and evaluation of peptide‐imidazo[1,2‐a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525. National Institutes of Health. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. ResearchGate. [Link]

  • 6, 8-dibromo-3-chloroimidazo[1, 2-a]pyrazine, min 97%, 1 gram. CP Lab Safety. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

Sources

Navigating the Structure-Activity Landscape of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyrazine scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. Its derivatives have shown promise as potent inhibitors of various kinases, as well as demonstrating significant anticancer and antiviral properties.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific, highly functionalized subclass: 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine analogs. By understanding how subtle molecular modifications influence biological outcomes, we can accelerate the development of novel therapeutics.

The strategic placement of bromine atoms at the C6 and C8 positions, along with a chlorine atom at the C3 position, offers a unique chemical space for targeted modifications. These halogen atoms not only influence the electronic properties of the core structure but also serve as versatile synthetic handles for introducing a diverse array of functional groups. This guide will dissect the available data on related analogs to project a comprehensive SAR profile, present detailed experimental protocols for their synthesis and evaluation, and explore the underlying mechanisms of action.

The Strategic Importance of the 6,8-Dibromo-3-chloro Imidazo[1,2-a]pyrazine Core

The this compound scaffold is a promising starting point for the design of targeted therapeutics, particularly kinase inhibitors. The rationale behind focusing on this specific substitution pattern lies in the ability to systematically and selectively modify three key positions, allowing for a fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • C3-Position: The chloro substituent at this position is a key site for nucleophilic substitution, enabling the introduction of various amine, ether, and other functionalities. Modifications at this position often directly interact with the hinge region of kinase ATP-binding pockets.

  • C6 and C8-Positions: The dibromo substitution provides two distinct points for modification, typically through cross-coupling reactions. These positions are often solvent-exposed in kinase binding sites, and introducing larger, more complex moieties can significantly enhance potency and selectivity. The differential reactivity of the two bromine atoms can also be exploited for sequential, site-specific modifications.

The following sections will delve into the known SAR of related imidazo[1,2-a]pyrazine analogs to build a predictive framework for this specific scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

While comprehensive SAR studies on the exact this compound core are limited in the public domain, we can extrapolate key trends from closely related analogs. The following analysis synthesizes findings from various studies on substituted imidazo[1,2-a]pyrazines, focusing on their activity as kinase inhibitors and anticancer agents.

Key SAR Insights for Imidazo[1,2-a]pyrazine Analogs:
Position of SubstitutionModificationImpact on Biological ActivityRationale and Mechanistic Insights
C2-Position Phenyl or substituted phenyl groupsGenerally enhances anticancer and kinase inhibitory activity.[3]The C2-phenyl group can engage in hydrophobic interactions within the ATP-binding pocket of kinases. Substituents on the phenyl ring can further modulate this interaction and influence solubility.
Pyridinyl groupPotent CDK9 inhibitory activity has been observed.[3]The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with key residues in the kinase hinge region.
C3-Position Benzyl groupDisplayed potent CDK9 inhibitory activity.[3]The benzyl group can occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to overall binding affinity.
Amino-phenyl groups (e.g., N-(4-morpholinophenyl)amine)Potent Aurora kinase inhibition.[4]The amino-phenyl moiety can form hydrogen bonds and van der Waals interactions with the kinase, while the morpholino group often enhances solubility and cell permeability.
C6-Position Pyridinyl groupPotent Aurora kinase inhibition.[4]This modification can lead to interactions with the solvent-exposed region of the kinase, potentially increasing selectivity.
Indazole groupImproved pharmacokinetic profile in SKY inhibitors.[5]Replacing an aminopyrazine with an indazole at this position has been shown to enhance metabolic stability.
C8-Position Amino groups (e.g., morpholine, piperazine)Often crucial for potent activity and favorable pharmacokinetic properties.[5][6]Substitutions at the C8 position can significantly impact solubility, cell permeability, and target engagement. The choice of the cyclic amine can fine-tune these properties.

Table 1: Summary of Structure-Activity Relationships for Substituted Imidazo[1,2-a]pyrazine Analogs.

The collective data suggests that a successful strategy for developing potent this compound-based inhibitors would involve:

  • Maintaining a key aromatic or heteroaromatic substituent at the C2-position to anchor the molecule in the hydrophobic region of the target kinase.

  • Systematically exploring a variety of substituted amines at the C3-position to optimize interactions with the hinge region.

  • Utilizing the C6 and C8 bromo-positions for the introduction of larger, solubility-enhancing, or selectivity-determining groups via cross-coupling reactions.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

Reproducibility and methodological rigor are paramount in drug discovery. This section provides detailed, step-by-step protocols for the synthesis of a generic 3,6,8-trisubstituted imidazo[1,2-a]pyrazine and for key biological assays to evaluate its anticancer and kinase inhibitory potential.

Synthesis of 3,6,8-Trisubstituted Imidazo[1,2-a]pyrazine Analogs

This protocol outlines a general synthetic route, which can be adapted for specific target molecules.

Step 1: Synthesis of the this compound Core

A common route to the imidazo[1,2-a]pyrazine core involves the condensation of an aminopyrazine with an α-haloketone, followed by halogenation.

  • Reaction: Condensation of 2-aminopyrazine with a suitable α-halocarbonyl compound, followed by bromination using N-bromosuccinimide (NBS) and chlorination.

  • Rationale: This establishes the core heterocyclic scaffold with the desired halogenation pattern for subsequent functionalization.

Step 2: Suzuki Coupling at the C6-Position

  • Reactants: this compound, a desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Solvent: A mixture of toluene, ethanol, and water.

  • Procedure:

    • To a solution of the dibromo-chloro-imidazo[1,2-a]pyrazine in the solvent mixture, add the boronic acid, palladium catalyst, and base.

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and perform an aqueous workup.

    • Purify the product by column chromatography.

  • Rationale: The Suzuki cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of substituents at the C6 position.

Step 3: Nucleophilic Aromatic Substitution at the C3-Position

  • Reactants: The product from Step 2 and a desired amine.

  • Solvent: A polar aprotic solvent such as DMF or DMSO.

  • Procedure:

    • Dissolve the 6-substituted-8-bromo-3-chloroimidazo[1,2-a]pyrazine in the chosen solvent.

    • Add the amine and heat the reaction mixture until completion.

    • Cool the reaction and perform an appropriate workup.

    • Purify the product by crystallization or column chromatography.

  • Rationale: The chlorine at the C3 position is activated towards nucleophilic substitution, providing a straightforward method for introducing diverse amino functionalities.

Step 4: Further Functionalization at the C8-Position (Optional)

The remaining bromine at the C8 position can be further modified using another cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to introduce a third point of diversity.

Synthesis_Workflow

Biological Evaluation Protocols

1. In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Materials: Recombinant human Aurora Kinase A, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-phospho-substrate antibody, and the test compounds.

  • Procedure:

    • Prepare a serial dilution of the test compounds.

    • In a 384-well plate, add the kinase, peptide substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the Eu-anti-phospho-substrate antibody.

    • Read the plate on a fluorescence plate reader and calculate the IC₅₀ values.

  • Rationale: This biochemical assay provides a direct measure of the compound's potency against the target kinase.

2. Cell-Based Antiproliferative Assay (MTT Assay)

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials: Cancer cell line (e.g., HCT-116), cell culture medium, MTT reagent, and solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ values.

  • Rationale: This cell-based assay provides information on the compound's ability to inhibit cancer cell growth and proliferation.[7][8]

Biological_Evaluation_Workflow

Unraveling the Mechanism of Action: Signaling Pathways

Many imidazo[1,2-a]pyrazine analogs exert their anticancer effects by inhibiting key kinases involved in cell proliferation and survival pathways. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[9]

PI3K_Akt_mTOR_Pathway

By targeting kinases such as PI3K, Akt, or mTOR, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells. Further mechanistic studies, such as Western blotting to assess the phosphorylation status of key pathway proteins, are essential to confirm the precise molecular target.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel, potent, and selective kinase inhibitors. The strategic positioning of three distinct halogen atoms provides a versatile platform for medicinal chemists to explore a vast chemical space and optimize for desired biological activities and pharmacokinetic profiles.

Future research in this area should focus on:

  • Systematic SAR studies on the 6,8-dibromo-3-chloro core to build a comprehensive understanding of the impact of substitutions at each position.

  • Exploration of a wider range of cross-coupling reactions at the C6 and C8 positions to introduce novel and diverse functionalities.

  • In-depth mechanistic studies to identify the specific kinase targets and elucidate the downstream signaling effects of promising analogs.

  • Optimization of pharmacokinetic properties to develop candidates with favorable in vivo efficacy and safety profiles.

By leveraging the insights presented in this guide, researchers can more effectively navigate the complex SAR landscape of imidazo[1,2-a]pyrazine analogs and accelerate the discovery of next-generation therapeutics.

References

  • Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174. [Link]

  • Bouloc, N., Large, J. M., Kosmopoulou, M., Sun, C., Faisal, A., Matteucci, M., Reynisson, J., Brown, N., Atrash, B., Blagg, J., McDonald, E., Linardopoulos, S., Bayliss, R., & Bavetsias, V. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988–5993. [Link]

  • El-Adl, K., Al-Dhfyan, A., Al-Omair, M. A., Al-Tamimi, A. M., Al-Massarani, S. M., & Al-Said, M. S. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4503. [Link]

  • Gogoi, K., Sarma, B., & Talukdar, A. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195758. [Link]

  • Hartz, R. A., Ahuja, V. T., Sivaprakasam, P., Xiao, H., Krause, C. M., Clarke, W. J., Kish, K., Lewis, H., Szapiel, N., Ravirala, R., Mutalik, S., Nakmode, D., Shah, D., Burton, C. R., Macor, J. E., & Dubowchik, G. M. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231–4252. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37041–37053. [Link]

  • Li, Y., Zhang, H., Fan, J., Cai, Y., Yang, B., & Hu, W. (2019). Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. European Journal of Medicinal Chemistry, 180, 208–220. [Link]

  • Liu, Y., Zhang, Y., Xu, Y., Zhang, Y., & Liu, H. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic Chemistry, 132, 106349. [Link]

  • Norman, M. H., Ah-Kye, S., Bourdet, D., Chen, A., Chen, J., De-Dios, A., Devereaux, E., Di-Vittorio, K., Dodge, J. A., Edwards, J. P., Fensome, A., Hipskind, P. A., Kjell, D. P., Lobb, K. L., Lopez, J. E., Lopez-Tapia, F., Lucas, M. C., Ma, V. V., Mitchell, I. S., … Zhang, Q. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1024–1029. [Link]

  • Sridevi, C., S, P., & K, S. (2017). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Sun, J., Wang, Y., Wang, Y., Zhang, J., & Wang, Q. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Archiv der Pharmazie, 355(12), e2200371. [Link]

  • Wallace, E. M., Lyssikatos, J. P., Buser, C. A., Chapman, K. T., Deskus, J. A., Dinsmore, C. J., Doyle, L. V., Fandozzi, C. M., Fucini, R. V., Geng, W., Gu, X., Harris, J., He, W., Henze, D. A., Hruza, A., Kelly, M. J., Kim, J. L., Lai, Z., Lapointe, B. T., … Zartler, E. R. (2010). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3632–3636. [Link]

  • Wang, X., Wei, B.-B., Guo, X.-Y., Lan, Y., Shang, P.-P., Wang, Y.-X., Zhou, X.-W., Wang, X.-K., & Ma, Z.-Y. (2024). Design, synthesis and evaluation of imidazo[1,2-a]pyrazin-8(7H)-one derivatives as acetylcholinesterase inhibitors and antioxidants. Medicinal Chemistry Research, 33(10), 1938–1953. [Link]

  • Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., & Liu, H. (2018). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 16(44), 8509–8513. [Link]

  • Zych, A., Trzcińska-Wencel, J., Świtalska, M., Głowacka, I. E., & Wietrzyk, J. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. [Link]

Sources

The Halogen Dance on Imidazo[1,2-a]pyrazine: A Comparative Guide to Bromo vs. Chloro Substituent Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged core in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its value is significantly enhanced by the strategic introduction of functional groups, often accomplished through the versatile chemistry of halogenated precursors. Among these, bromo- and chloro-substituted imidazo[1,2-a]pyrazines are the most common starting materials for late-stage diversification. The choice between a bromo or a chloro substituent is a critical decision in synthesis design, directly impacting reaction efficiency, cost, and the overall synthetic route.

This guide provides an in-depth comparison of the reactivity of bromo- versus chloro-substituted imidazo[1,2-a]pyrazines, with a focus on the most prevalent and impactful transformations in drug discovery: transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By synthesizing mechanistic principles with experimental data, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

At a Glance: Key Reactivity Differences

Reaction TypeBromo-Imidazo[1,2-a]pyrazineChloro-Imidazo[1,2-a]pyrazineMechanistic Rationale
Palladium-Catalyzed Cross-Coupling Generally higher reactivity, milder conditions, shorter reaction times.Lower reactivity, often requiring more forcing conditions, specialized ligands, and higher catalyst loadings.The C-Br bond is weaker than the C-Cl bond, facilitating a faster rate-determining oxidative addition step.[3]
Nucleophilic Aromatic Substitution (SNAr) Better leaving group, leading to faster reaction rates.Poorer leaving group, often requiring higher temperatures or stronger nucleophiles.Bromide is a more stable anion than chloride, making it a better leaving group in the addition-elimination mechanism.[4]

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Medicinal Chemistry

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds. The reactivity of the halide on the imidazo[1,2-a]pyrazine ring is paramount to the success of these transformations.

Mechanistic Underpinnings: The Oxidative Addition Step

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, begins with the oxidative addition of the halo-heterocycle to a low-valent palladium(0) complex.[5] This step involves the cleavage of the carbon-halogen bond and is often the rate-determining step of the overall reaction.

The bond dissociation energy of a C(sp²)-Br bond is significantly lower than that of a C(sp²)-Cl bond. This fundamental difference in bond strength dictates that bromo-substituted imidazo[1,2-a]pyrazines will undergo oxidative addition more readily than their chloro-analogues.[3] Consequently, reactions with bromo-substrates typically proceed under milder conditions, with lower catalyst loadings and shorter reaction times.

G cluster_0 Catalytic Cycle cluster_1 Reactivity Comparison (Oxidative Addition) Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition + R-X Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Bromo Bromo-Imidazo[1,2-a]pyrazine (R-Br) Faster Rate Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + R'-M Pd(II)_Intermediate R-Pd(II)-R'(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product Chloro Chloro-Imidazo[1,2-a]pyrazine (R-Cl) Slower Rate

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds. While direct comparative studies on imidazo[1,2-a]pyrazines are scarce, data from related heterocyclic systems and general principles consistently show the superior reactivity of bromides. For instance, a study on the synthesis of pyrazolo[1,5-a]pyrimidin-5-ones highlighted the challenge of debromination as a side reaction with bromo-substrates, indicating their high reactivity.[6] In contrast, chloro-substituted heterocycles often require more specialized and electron-rich phosphine ligands (e.g., XPhos, SPhos) and stronger bases to achieve comparable yields.[7]

Illustrative Data from Literature (Note: Conditions are not identical)

SubstrateCoupling PartnerCatalyst/LigandConditionsYieldReference
5-Bromoimidazo[1,2-a]pyrazineImidazoleboronic acidPd(dppf)Cl₂K₂CO₃, DMF/H₂O, 80°C75%[8]
3-Bromo pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosCs₂CO₃, Dioxane, 110°C, MWHigh (undesired debromination also observed)[6]
ChloropyrazineArylboronic acidsPd(dppb)Cl₂Na₂CO₃, DME/H₂O, RefluxGood to Excellent[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoimidazo[1,2-a]pyrazine

  • To a microwave vial, add 6-bromoimidazo[1,2-a]pyrazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), cesium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the halide).

  • Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

For the corresponding 6-chloroimidazo[1,2-a]pyrazine, a more active catalyst system such as Pd₂(dba)₃ with a ligand like SPhos or XPhos, and potentially a higher temperature and longer reaction time, would likely be required for efficient conversion.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-arylated compounds. The reactivity trend of halo-imidazo[1,2-a]pyrazines in this reaction mirrors that of Suzuki-Miyaura coupling. Bromo derivatives are generally more reactive and can be coupled with a broader range of amines under milder conditions.[2]

Interestingly, for highly electron-deficient systems like pyrazine, some studies have shown that chloropyrazines can be coupled with very low catalyst loadings, although this is often with specific, highly active catalyst systems.[8] A study on the amination of 4-halo-1H-1-tritylpyrazoles found that the 4-bromo substrate was more effective than the 4-iodo or 4-chloro analogues.[9]

Experimental Protocol: Buchwald-Hartwig Amination of 8-Chloroimidazo[1,2-a]pyrazine

  • To an oven-dried Schlenk tube, add 8-chloroimidazo[1,2-a]pyrazine (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (to achieve a 0.2 M concentration of the halide).

  • Seal the tube and heat in an oil bath at 110°C for 16-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

For the corresponding 8-bromoimidazo[1,2-a]pyrazine, a less sterically hindered and electron-rich ligand such as BINAP might be sufficient, and the reaction may proceed to completion at a lower temperature (e.g., 90-100°C) and in a shorter timeframe.

G cluster_0 Buchwald-Hartwig Amination Workflow Start Start Reagents Combine Halo-Imidazopyrazine, Amine, Base, Pd Catalyst, Ligand Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Reagents->Inert_Atmosphere Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Inert_Atmosphere->Solvent Heating Heat Reaction Mixture Solvent->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purify by Chromatography Workup->Purification Product Isolated Aryl-Amine Product Purification->Product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

II. Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the electron-deficient nature of the imidazo[1,2-a]pyrazine ring system facilitates the attack of nucleophiles, leading to the displacement of a halide. The generally accepted mechanism proceeds via a two-step addition-elimination sequence through a Meisenheimer complex, although concerted mechanisms have also been proposed for similar heterocyclic systems.[4]

In this mechanism, the ability of the halogen to depart as a stable anion (i.e., its leaving group ability) is a key factor influencing the reaction rate. Bromide is a better leaving group than chloride due to its larger size and lower charge density, which allows it to better stabilize the negative charge. Therefore, bromo-imidazo[1,2-a]pyrazines are expected to undergo SNAr reactions more readily than their chloro counterparts. This often translates to the need for higher temperatures or more reactive nucleophiles to achieve efficient substitution on chloro-imidazo[1,2-a]pyrazines.

A study on the synthesis of 8-morpholino-imidazo[1,2-a]pyrazine derivatives involved the displacement of a bromo substituent with morpholine, a common SNAr transformation.[10]

Experimental Protocol: SNAr with an Amine Nucleophile

  • In a sealed tube, dissolve the halo-imidazo[1,2-a]pyrazine (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the amine nucleophile (2.0-3.0 equiv) and a base such as potassium carbonate or diisopropylethylamine (2.0 equiv).

  • Seal the tube and heat the reaction mixture at a temperature ranging from 100 to 150°C for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

For a chloro-substituted substrate, it is anticipated that a higher reaction temperature and/or a longer reaction time would be necessary to achieve a comparable yield to the bromo-analogue.

Conclusion and Strategic Recommendations

The choice between a bromo- and a chloro-substituent on an imidazo[1,2-a]pyrazine core is a trade-off between reactivity and the cost and availability of starting materials.

  • For Versatility and Reactivity: Bromo-imidazo[1,2-a]pyrazines are the reagents of choice when a wide range of transformations are planned, particularly those requiring milder conditions to preserve sensitive functional groups. Their higher reactivity in both cross-coupling and SNAr reactions often leads to higher yields and shorter reaction times.

  • For Cost-Effectiveness and Certain Applications: Chloro-imidazo[1,2-a]pyrazines are often more economical starting materials. While they are less reactive, the development of highly active catalyst systems has significantly broadened their utility in cross-coupling reactions. For SNAr, their lower reactivity can sometimes be advantageous for achieving regioselectivity in polyhalogenated systems.

Ultimately, the optimal choice depends on the specific synthetic target, the desired reaction sequence, and economic considerations. A thorough understanding of the fundamental reactivity differences outlined in this guide will empower researchers to design more efficient and robust synthetic routes towards novel imidazo[1,2-a]pyrazine-based molecules.

References

  • Guchhait, S. K., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed.
  • Black, D. S. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange.
  • Hartwig, J. F., et al. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine palladium(0) Complex With Hindered Ligands. PubMed.
  • Reddy, J. S., et al. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. NIH.
  • Engle, K. M., et al. (2015). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. NIH.
  • Wikipedia. (n.d.).
  • Caddick, S., et al. (2003). Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene)
  • Stanislav, K. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Salih, K. S. M., & Baqi, Y. (2019).
  • Laconde, G., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. ScienceDirect.
  • Houk, K. N., & Singleton, D. A. (2015).
  • Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Ananikov, V. P., et al. (2021). Computational analysis of R–X oxidative addition to Pd nanoparticles. PubMed Central.
  • Dolzhenko, A. V. (2021). Suzuki‐Miyaura cross‐coupling reaction of 3‐bromoimidazo[1,2‐b]pyridazine 40.
  • Thomas, J. C., & Voktuba, K. C. (2019). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH.
  • Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][3][11][12]thiadiazole Series. Semantic Scholar.

  • Jarroux, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Kumar, A., et al. (2015).
  • Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI.
  • Jarroux, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Fejér, K., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
  • Berhault, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • PubChem. (n.d.). 8-Bromo-6-chloroimidazo[1,2-a]pyrazine. PubChem.
  • Kim, Y., et al. (2014). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. RSC Publishing.

Sources

A Researcher's Guide to the Biological Evaluation of Novel Imidazo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth comparison of novel imidazo[1,2-a]pyrazine derivatives, focusing on their anticancer and antimicrobial properties. We will delve into the experimental data supporting these findings and provide detailed protocols for the biological evaluation of these promising compounds, ensuring scientific integrity and reproducibility.

The Versatility of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine nucleus is a key pharmacophore found in numerous biologically active molecules. Its derivatives have been reported to exhibit a wide array of pharmacological effects, including anti-inflammatory, antiviral, antiulcer, and analgesic properties.[1] More recently, significant research has focused on their potential as anticancer and antimicrobial agents, with several derivatives showing potent activity against various cancer cell lines and microbial strains.[2][3]

Comparative Analysis of Anticancer Activity

A significant body of research has been dedicated to exploring the anticancer potential of imidazo[1,2-a]pyrazine derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases like CDK9 and tubulin polymerization.[4][5]

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic effects of a compound. The following table summarizes the in vitro cytotoxicity of several novel imidazo[1,2-a]pyrazine derivatives against a panel of human cancer cell lines.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
TB-25 HCT-116Colon Carcinoma0.023[4]
HepG-2Hepatocellular CarcinomaNot specified[4]
A549Lung CarcinomaNot specified[4]
MDA-MB-231Breast AdenocarcinomaNot specified[4]
12b Hep-2Laryngeal Carcinoma11[6][7]
HepG2Hepatocellular Carcinoma13[3][6][7]
MCF-7Breast Adenocarcinoma11[3][6][7]
A375Melanoma11[3][6][7]
15d A375PMelanoma< 0.06
17e A375PMelanoma< 0.06[8]
18c A375PMelanoma< 0.06[8]
18h A375PMelanoma< 0.06[8]
18i A375PMelanoma< 0.06[8]
16 HT-29Colorectal Adenocarcinoma12.98[9]
B16F10Melanoma27.54[9]
18 MCF-7Breast Adenocarcinoma9.60[9]
3c MCF7Breast Adenocarcinoma6.66 (average)[5]
HCT116Colorectal Carcinoma6.66 (average)[5]
K562Chronic Myelogenous Leukemia6.66 (average)[5]

Note: The data presented is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanistic Insights: Tubulin Polymerization Inhibition

Several potent imidazo[1,2-a]pyrazine derivatives, such as TB-25, have been identified as inhibitors of tubulin polymerization.[4] This mechanism disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

cluster_0 Mechanism of Action of Tubulin Inhibitors Imidazo[1,2-a]pyrazine\n(e.g., TB-25) Imidazo[1,2-a]pyrazine (e.g., TB-25) Tubulin Dimers Tubulin Dimers Imidazo[1,2-a]pyrazine\n(e.g., TB-25)->Tubulin Dimers Binds to colchicine site Microtubule Dynamics Microtubule Dynamics Tubulin Dimers->Microtubule Dynamics Inhibits polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Disrupts G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Proposed mechanism of action for imidazo[1,2-a]pyrazine-based tubulin polymerization inhibitors.

Comparative Analysis of Antimicrobial Activity

Imidazo[1,2-a]pyrazine derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[1][2]

In Vitro Antimicrobial Susceptibility Data

The antimicrobial efficacy is often determined by measuring the zone of inhibition in agar diffusion assays. The following table summarizes the activity of selected imidazo[1,2-a]pyrazine compounds.

Compound IDBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
3a Bacillus subtilis> StandardAspergillus flavus> Standard[1]
Staphylococcus aureusExcellent[1]
E. coliExcellent[1]
3h Bacillus subtilis> StandardAspergillus flavus> Standard[1]
Staphylococcus aureusExcellent[1]
E. coliExcellent[1]
Pseudomonas aeruginosa> Standard[1]
3i Bacillus subtilis> StandardAspergillus flavus> Standard[1]
Staphylococcus aureusExcellent[1]
E. coliExcellent[1]
Pseudomonas aeruginosa> Standard[1]
4f Staphylococcus aureus21-24Candida albicansExcellent[2][10]
E. coli21-24Aspergillus nigerExcellent[2][10]
6b Staphylococcus aureus21-24Candida albicansExcellent[2][10]
E. coli21-24Aspergillus nigerExcellent[2][10]
6c Staphylococcus aureus21-24Candida albicansExcellent[2][10]
E. coli21-24Aspergillus nigerExcellent[2][10]

Note: "Excellent" and "> Standard" are qualitative descriptions from the source and highlight significant activity. For quantitative comparisons, specific zone of inhibition measurements are preferred.

Experimental Protocols for Biological Evaluation

To ensure the generation of reliable and reproducible data, standardized protocols are essential. The following sections provide detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][11]

cluster_1 MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with test compounds A->B C 3. Incubate for 48 hours B->C D 4. Add MTT solution C->D E 5. Incubate for 3-4 hours D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 G->H

Caption: A stepwise workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-a]pyrazine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3][6]

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical substances.

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test imidazo[1,2-a]pyrazine compound at a specific concentration into the wells. Include a negative control (solvent) and a positive control (standard antibiotic or antifungal).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as both anticancer and antimicrobial drugs. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers in the field to build upon. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on in vivo studies to validate their therapeutic efficacy and safety profiles. The exploration of combination therapies and the elucidation of novel mechanisms of action will be crucial in translating the promise of these compounds into clinical applications.

References

  • Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity. Journal of Chemical and Pharmaceutical Research.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed.
  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed.
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
  • Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents.
  • Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. PubMed.
  • Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. PubMed.
  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evalu
  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research.
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Research Square.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candid
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Informa UK Limited.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †.

Sources

A Senior Application Scientist's Guide to In Vitro Kinase Assays for Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust evaluation of kinase inhibitors is a cornerstone of preclinical research. The imidazo[1,2-a]pyrazine scaffold has emerged as a promising framework for the development of potent kinase inhibitors, particularly targeting the Aurora kinase family, which are key regulators of mitosis and frequently overexpressed in various cancers.[1] This guide provides an in-depth comparison of common in vitro kinase assay protocols for evaluating imidazo[1,2-a]pyrazine inhibitors, with a focus on Aurora kinases. We will delve into the technical details of luminescence, fluorescence, and radiometric-based assays, and compare the performance of imidazo[1,2-a]pyrazine compounds with alternative Aurora kinase inhibitor scaffolds.

The Central Role of In Vitro Kinase Assays in Drug Discovery

In vitro kinase assays are fundamental tools for determining the potency and selectivity of small molecule inhibitors.[1] These assays measure the enzymatic activity of a purified kinase in a cell-free system, allowing for a direct assessment of an inhibitor's ability to block substrate phosphorylation. The data generated, typically in the form of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), is critical for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds.

The choice of assay format can significantly impact the interpretation of results. Therefore, a thorough understanding of the principles, advantages, and limitations of each method is paramount for generating reliable and reproducible data.

Visualizing the Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are serine/threonine kinases that play critical roles in cell division.[2][3] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[2][3] Their central role in mitosis makes them attractive targets for cancer therapy.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome_Maturation Spindle_Assembly Spindle_Assembly Centrosome_Maturation->Spindle_Assembly Mitotic_Entry Mitotic_Entry Chromosome_Alignment Chromosome_Alignment Spindle_Assembly->Chromosome_Alignment Chromosome_Segregation Chromosome_Segregation Chromosome_Alignment->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Mitotic_Exit Mitotic_Exit Cytokinesis->Mitotic_Exit Aurora_A Aurora_A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora_B Aurora_B->Chromosome_Alignment Regulates Aurora_B->Chromosome_Segregation Regulates Aurora_B->Cytokinesis Regulates Histone_H3 Histone_H3 Aurora_B->Histone_H3 Phosphorylates (Ser10) TPX2 TPX2 TPX2->Aurora_A Activates INCENP INCENP INCENP->Aurora_B Activates Imidazo_1_2_a_pyrazine_Inhibitors Imidazo_1_2_a_pyrazine_Inhibitors Imidazo_1_2_a_pyrazine_Inhibitors->Aurora_A Inhibit Imidazo_1_2_a_pyrazine_Inhibitors->Aurora_B Inhibit Alternative_Inhibitors Alternative_Inhibitors Alternative_Inhibitors->Aurora_A Inhibit Alternative_Inhibitors->Aurora_B Inhibit

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

A Comparative Guide to In Vitro Kinase Assay Formats

The following sections detail the protocols for three widely used in vitro kinase assay formats. Each protocol is presented as a self-validating system, with explanations for key experimental choices to ensure data integrity.

Luminescence-Based Assays (e.g., ADP-Glo™)

Principle: These assays quantify kinase activity by measuring the amount of ADP produced, which is a universal product of the kinase reaction. In the ADP-Glo™ assay, the remaining ATP from the kinase reaction is first depleted. Then, the ADP is converted to ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[4][5] This method is highly sensitive and has a broad dynamic range.

Experimental Workflow:

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction Incubation (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Add_ADP_Glo_Reagent 2. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Kinase_Reaction->Add_ADP_Glo_Reagent Incubate_1 3. Incubate (40 min, RT) Add_ADP_Glo_Reagent->Incubate_1 Add_Detection_Reagent 4. Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) Incubate_1->Add_Detection_Reagent Incubate_2 5. Incubate (30 min, RT) Add_Detection_Reagent->Incubate_2 Read_Luminescence 6. Read Luminescence Incubate_2->Read_Luminescence End End Read_Luminescence->End

Caption: ADP-Glo™ Kinase Assay Workflow.

Detailed Protocol for ADP-Glo™ Aurora Kinase Assay: [4][5][6]

  • Reagent Preparation:

    • Prepare 1x Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute the Aurora kinase (e.g., Aurora A or B) to the desired concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.

    • Prepare a solution of the peptide substrate (e.g., Kemptide for Aurora A) and ATP in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare serial dilutions of the imidazo[1,2-a]pyrazine inhibitor in DMSO, and then further dilute in Kinase Reaction Buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.

  • Kinase Reaction:

    • Add 1 µL of the diluted inhibitor or DMSO (for controls) to the wells of a 384-well plate.

    • Add 2 µL of the diluted Aurora kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Fluorescence-Based Assays (e.g., Z'-LYTE™)

Principle: The Z'-LYTE™ assay is a Fluorescence Resonance Energy Transfer (FRET)-based method that measures the extent of substrate phosphorylation.[7] A FRET-based peptide substrate is used, which contains a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. In the absence of phosphorylation, a development reagent containing a site-specific protease cleaves the non-phosphorylated peptide, disrupting FRET. Phosphorylation protects the peptide from cleavage, maintaining the FRET signal. The ratio of donor to acceptor emission is used to calculate the percentage of phosphorylation.

Detailed Protocol for Z'-LYTE™ Aurora Kinase Assay: [7][8]

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer.

    • Dilute the Aurora kinase to the desired concentration.

    • Prepare a 4x solution of the test inhibitor.

    • Prepare a 2x solution of the Z'-LYTE™ peptide substrate and a 4x solution of ATP in Kinase Buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the 4x inhibitor solution or buffer to the wells of a 384-well plate.

    • Add 5 µL of the 2x kinase/peptide substrate mixture.

    • Initiate the reaction by adding 2.5 µL of the 4x ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of the Development Reagent to each well.

    • Incubate at room temperature for 60 minutes.

    • Measure the fluorescence of both Coumarin (excitation ~400 nm, emission ~445 nm) and Fluorescein (excitation ~400 nm, emission ~520 nm).

    • The emission ratio (Coumarin/Fluorescein) is used to determine the percentage of phosphorylation and subsequently, the inhibitor's potency.

Radiometric Assays (e.g., [γ-³²P]ATP Filter Binding Assay)

Principle: This traditional "gold standard" method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate.[9] The reaction mixture is spotted onto a phosphocellulose paper, which binds the phosphorylated substrate while the unincorporated [γ-³²P]ATP is washed away. The amount of radioactivity remaining on the paper is then quantified using a scintillation counter or phosphorimager and is directly proportional to the kinase activity.

Detailed Protocol for Radiometric Aurora Kinase Assay: [9][10]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare a stock solution of [γ-³²P]ATP.

    • Prepare a solution of the substrate peptide and "cold" (non-radiolabeled) ATP. The final ATP concentration should be optimized for the specific kinase.

    • Dilute the Aurora kinase and the inhibitor to their working concentrations.

  • Kinase Reaction:

    • Combine the kinase, inhibitor, substrate, and cold ATP in a reaction tube.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an acid (e.g., phosphoric acid).

  • Signal Detection:

    • Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).

    • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity on the paper using a scintillation counter or phosphorimager.

Performance Comparison: Imidazo[1,2-a]pyrazines vs. Alternative Scaffolds

To provide a practical comparison, we have compiled publicly available in vitro biochemical data for imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors and two well-characterized alternative scaffolds: the pyrrolo-pyrazole Danusertib (PHA-739358) and the aminopyrazole Tozasertib (VX-680/MK-0457).

Inhibitor ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
Imidazo[1,2-a]pyrazine Compound 10iAurora A7[1]
Aurora B19[1]
Pyrrolo-pyrazole Danusertib (PHA-739358)Aurora A13[11][12][13]
Aurora B79[11][12][13]
Aurora C61[11][12][13]
Aminopyrazole Tozasertib (VX-680/MK-0457)Aurora AKᵢapp = 0.6[14][15]
Aurora BKᵢapp = 18[15]
Aurora CKᵢapp = 4.6[15]

Analysis of Performance:

  • Imidazo[1,2-a]pyrazine (Compound 10i): This compound demonstrates potent, low nanomolar inhibition of both Aurora A and Aurora B, indicating a dual inhibitory profile.[1]

  • Danusertib (Pyrrolo-pyrazole): Danusertib is a pan-Aurora inhibitor with potent activity against all three isoforms.[11][12][13] Its IC50 values are in the low to mid-nanomolar range.

  • Tozasertib (Aminopyrazole): Tozasertib is a highly potent pan-Aurora inhibitor, with a particularly strong affinity for Aurora A.[14][15] It also exhibits activity against other kinases such as Abl and FLT3.[16]

This comparative data highlights that the imidazo[1,2-a]pyrazine scaffold can yield highly potent Aurora kinase inhibitors with efficacy comparable to other well-established clinical candidates. The specific substitution patterns on the imidazo[1,2-a]pyrazine core can be further optimized to modulate potency and selectivity.

Selectivity and Off-Target Effects

A critical aspect of kinase inhibitor development is understanding their selectivity profile. While potent on-target activity is desired, off-target inhibition can lead to unforeseen toxicities.

  • Imidazo[4,5-b]pyridine Derivatives: A related scaffold, imidazo[4,5-b]pyridine, has been shown to produce highly selective Aurora-A inhibitors by exploiting differences in the ATP-binding pocket between Aurora A and B.[17] For example, compound 40f from this series showed an IC50 of 15 nM for Aurora-A and 3,050 nM for Aurora-B in biochemical assays, demonstrating significant selectivity.[17]

  • Danusertib: Besides Aurora kinases, Danusertib also inhibits other tyrosine kinases such as Abl, Ret, and FGFR-1 at nanomolar concentrations.[18] This multi-targeted profile could contribute to its overall anti-cancer activity but also needs to be considered for potential off-target effects.

  • Tozasertib: Tozasertib is known to inhibit BCR-Abl, including the T315I mutant, and FLT3, which are important targets in certain leukemias.[19] This broader activity profile can be advantageous in specific cancer contexts but also underscores the importance of comprehensive selectivity screening.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold represents a valuable starting point for the development of potent and selective Aurora kinase inhibitors. This guide provides a framework for the in vitro evaluation of these compounds using established and reliable assay formats.

Key Takeaways for the Researcher:

  • Assay Choice Matters: The selection of the in vitro kinase assay format (luminescence, fluorescence, or radiometric) should be based on the specific research question, available instrumentation, and throughput requirements. While all three methods can provide accurate IC50 values, it is crucial to maintain consistency in the assay format when comparing the potency of different inhibitors.

  • Data Integrity is Paramount: Adherence to detailed, validated protocols is essential for generating trustworthy and reproducible data. This includes careful optimization of enzyme and substrate concentrations, as well as controlling for potential artifacts such as DMSO effects.

  • Beyond Potency: The Importance of Selectivity: While on-target potency is a primary goal, a comprehensive understanding of an inhibitor's selectivity profile is critical for predicting its therapeutic window and potential off-target liabilities.

Future research in this area will likely focus on leveraging structural biology insights to design next-generation imidazo[1,2-a]pyrazine derivatives with improved isoform selectivity and optimized pharmacokinetic properties. The robust in vitro characterization, as outlined in this guide, will remain an indispensable component of these drug discovery efforts.

References

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • The discovery of the potent Aurora inhibitor MK-0457 (VX-680). ResearchGate. Available from: [Link]

  • Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. MDPI. Available from: [Link]

  • The pan-inhibitor of Aurora kinases danusertib induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells. NIH. Available from: [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. MDPI. Available from: [Link]

  • Aurora kinases: pathways and functions. Functional interaction map of... ResearchGate. Available from: [Link]

  • Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. ResearchGate. Available from: [Link]

  • Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. Available from: [Link]

  • Schematic diagram representing the Aurora A, B, & C kinases domains. N... ResearchGate. Available from: [Link]

  • Update on Aurora Kinase Targeted Therapeutics in Oncology. PMC - PubMed Central. Available from: [Link]

  • Aurora kinases: structure, functions and their association with cancer. SciSpace. Available from: [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. NIH. Available from: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. Available from: [Link]

  • Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. Available from: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available from: [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. Available from: [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC - PubMed Central. Available from: [Link]

  • Chemical structures, IC 50 and pIC 50 values of Aurora B Kinase... ResearchGate. Available from: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Available from: [Link]

  • Danusertib, an aurora kinase inhibitor. PubMed. Available from: [Link]

  • Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? PMC - PubMed Central. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available from: [Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis. PMC - PubMed Central. Available from: [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure that has given rise to a multitude of potent kinase inhibitors, some of which have progressed into clinical trials.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to assess the selectivity of novel 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine-based inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare with existing alternatives to offer a holistic perspective on selectivity profiling.

The Imidazo[1,2-a]pyrazine Scaffold: A Versatile Kinase Binding Moiety

The imidazo[1,2-a]pyrazine core is a bioisostere of purine and has proven to be a versatile template for the design of inhibitors targeting a diverse range of kinases.[3] Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions on this scaffold can significantly influence potency and selectivity. For instance, derivatives of imidazo[1,2-a]pyrazine have been developed as inhibitors of Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), and Spleen Tyrosine Kinase (SYK).[1][4][5]

The subject of this guide, a hypothetical this compound-based inhibitor, possesses key substitutions that warrant a thorough investigation of its kinase selectivity profile. The presence of halogens at multiple positions can modulate binding affinities and introduce specific interactions within the ATP-binding pocket of kinases.

Strategic Approach to Selectivity Profiling

A robust assessment of inhibitor selectivity is paramount to anticipate potential therapeutic efficacy and off-target toxicities. A tiered approach is recommended, starting with broad screening and progressing to more focused cellular and functional assays.

G cluster_0 Tier 1: Initial Broad Screening cluster_1 Tier 2: Cellular Target Engagement & Off-Target Validation cluster_2 Tier 3: Functional & Phenotypic Assays Biochemical Assays Biochemical Assays Large Kinase Panel Large Kinase Panel (e.g., >400 kinases) Biochemical Assays->Large Kinase Panel Determine IC50/Ki values Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Prioritize hits and interesting off-targets Target Phosphorylation Western Blot / Immunoassays (e.g., p-Target) Cell-Based Assays->Target Phosphorylation Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement Cell-Based Assays->Cellular Thermal Shift Assay (CETSA) Proteome-wide Profiling Chemoproteomics (e.g., KiNativ, kinobeads) Cell-Based Assays->Proteome-wide Profiling Functional Assays Functional Assays Cell-Based Assays->Functional Assays Validate functional consequences Cell Proliferation/Viability Cancer Cell Line Panel Functional Assays->Cell Proliferation/Viability Downstream Signaling Pathway Analysis Functional Assays->Downstream Signaling

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Comparative Landscape: Imidazo[1,2-a]pyrazine Derivatives and Other Kinase Inhibitors

To contextualize the selectivity of a novel this compound-based inhibitor, it is crucial to compare its profile against other inhibitors targeting similar kinases. Key therapeutic targets for which imidazo[1,2-a]pyrazine-based inhibitors have been developed include Aurora kinases, SYK, and CDK9.[1][4][5] For comparison, we will also consider prominent inhibitors against therapeutically relevant kinases like ALK, c-Met, and ROS1.

Inhibitor ClassPrimary Target(s)Reported Selectivity ProfileKey Off-Targets (if known)
Imidazo[1,2-a]pyrazine Derivatives
SCH 1473759Aurora A/BPicomolar inhibitor of Aurora kinases.[4]Not extensively reported in the provided literature.
Entospletinib (GS-9973)SYKSelective SYK inhibitor with an IC50 of 16.5 nM.[1]Not extensively reported in the provided literature.
Compound 3c (from study)CDK9IC50 of 0.16 µM for CDK9.[5]Not extensively reported in the provided literature.
Comparative Kinase Inhibitors
CrizotinibALK, ROS1, c-MetMulti-kinase inhibitor.[6][7]VEGFR.[6]
CeritinibALKAlso inhibits insulin receptor and insulin growth factor receptor.[8]Not extensively reported in the provided literature.
Cabozantinibc-Met, VEGFR2Multi-kinase inhibitor.[9]RET, KIT, AXL, FLT3.
TaletrectinibROS1Next-generation ROS1 inhibitor, also effective against resistance mutations.[10]ALK.[8]

Experimental Protocols

Large-Scale Kinase Panel Screening (Biochemical Assay)

Rationale: This initial screen provides a broad overview of the inhibitor's potency and selectivity across the human kinome. It is a critical first step to identify primary targets and potential off-targets.

Methodology:

  • Inhibitor Preparation: Prepare a stock solution of the this compound-based inhibitor in 100% DMSO. Generate a series of dilutions to be used in the assay.

  • Kinase Reaction: The assay is typically performed in a multi-well plate format. Each well contains a specific purified kinase, its corresponding substrate, and ATP.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction wells.

  • Incubation: Incubate the plates at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Measure the extent of substrate phosphorylation. Common detection methods include radiometric assays (³³P-ATP) or fluorescence-based assays.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each kinase by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to validate target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with the this compound-based inhibitor or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins.

  • Protein Detection: Analyze the amount of the target protein remaining in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Chemoproteomic Profiling using Kinobeads

Rationale: This affinity chromatography-based method allows for the unbiased identification of kinase targets in a complex biological sample. It provides a more physiologically relevant assessment of selectivity than biochemical assays.

Methodology:

  • Lysate Preparation: Prepare a cell lysate from the cell line of interest.

  • Inhibitor Competition: Incubate the lysate with the this compound-based inhibitor at various concentrations.

  • Kinobead Incubation: Add a mixture of broad-spectrum kinase inhibitors immobilized on beads (kinobeads) to the lysate. These beads will bind to kinases that are not occupied by the test inhibitor.

  • Affinity Capture: Allow the kinases to bind to the beads.

  • Wash and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound kinases.

  • Mass Spectrometry: Identify and quantify the eluted kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: A decrease in the amount of a specific kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.

Illustrative Signaling Pathways

Understanding the signaling context of the primary target(s) is crucial for interpreting the functional consequences of inhibition.

G cluster_0 c-Met Signaling HGF HGF c-Met c-Met HGF->c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Caption: The HGF/c-Met signaling pathway.[11]

G cluster_1 ALK Signaling ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) JAK JAK ALK_Fusion->JAK PI3K_ALK PI3K ALK_Fusion->PI3K_ALK RAS_ALK RAS ALK_Fusion->RAS_ALK STAT3 STAT3 JAK->STAT3 Gene_Transcription Gene Transcription & Cell Proliferation STAT3->Gene_Transcription AKT_ALK AKT PI3K_ALK->AKT_ALK AKT_ALK->Gene_Transcription RAF_ALK RAF RAS_ALK->RAF_ALK MEK_ALK MEK RAF_ALK->MEK_ALK ERK_ALK ERK MEK_ALK->ERK_ALK ERK_ALK->Gene_Transcription

Sources

A-Comparative-Guide-to-Imidazo[1,2-a]pyridine-and-Imidazo[1,2-a]pyrazine-Scaffolds-in-Drug-Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Scaffold Selection for Modern Medicinal Chemistry

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds are paramount due to their ability to form key interactions with biological targets. Among these, imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine stand out as "privileged" structures.[1][2][3] Both are bicyclic 5,6-fused ring systems that serve as versatile frameworks in the design of novel therapeutics, spanning a wide array of diseases from cancer to infectious agents.[1][4][5][6][7]

This guide provides a detailed comparison of these two critical scaffolds. It delves into their distinct physicochemical properties, synthetic accessibility, and pharmacological profiles, supported by experimental data and case studies. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting between these two potent scaffolds for their drug discovery programs.

Core Structural and Physicochemical Differences

The fundamental difference between the two scaffolds lies in the six-membered ring: a pyridine ring in the former and a pyrazine ring in the latter. This seemingly small change—the substitution of a carbon-hydrogen (CH) group at position 7 with a nitrogen atom—has profound implications for the molecule's electronic properties, hydrogen bonding capacity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The imidazo[1,2-a]pyrazine scaffold is considered a structural analogue of deazapurines, which contributes to its diverse biological potential.[4]

Key Physicochemical Parameters

The introduction of the second nitrogen atom in the pyrazine ring makes the imidazo[1,2-a]pyrazine scaffold more polar and generally less basic than its pyridine counterpart. This directly influences solubility, permeability, and interactions with metabolic enzymes.

PropertyImidazo[1,2-a]pyridine (Parent)Imidazo[1,2-a]pyrazine (Parent)Rationale for Difference
Molecular Weight 118.14 g/mol [8]119.12 g/mol [9][10]The replacement of a CH group with a nitrogen atom.
pKa ~6.8Lower than pyridine analogThe additional nitrogen in the pyrazine ring is electron-withdrawing, reducing the basicity of the other nitrogen atoms.[11]
Hydrogen Bond Acceptors 1 (N1)2 (N1, N7)The N7 in the pyrazine ring introduces an additional hydrogen bond acceptor site, which can be critical for target engagement.
LogP (Lipophilicity) HigherLowerIncreased nitrogen content leads to higher polarity and reduced lipophilicity.
Aqueous Solubility LowerHigherThe increased polarity of the pyrazine ring generally enhances aqueous solubility.
Metabolic Stability Generally stable, but susceptible to oxidation on the pyridine ring.The pyrazine ring can be a site for metabolism, but this is highly dependent on substituents.The electronic properties and potential sites of metabolism differ between the two rings.

Note: These are general trends for the parent scaffolds. Substituents will significantly modulate these properties.

Synthesis and Chemical Accessibility

Both scaffolds are readily accessible through well-established synthetic routes, making them attractive for library synthesis and medicinal chemistry campaigns.

Common Synthetic Strategies
  • Condensation Reactions: The classical synthesis for both scaffolds involves the condensation of an α-haloketone with a 2-aminopyridine or 2-aminopyrazine, respectively.[12]

  • Multicomponent Reactions (MCRs): One-pot, three-component reactions, such as the Groebke-Blackburn-Bienaymé reaction, provide a facile and efficient route to 3-amino-substituted derivatives of both scaffolds.[12] These methods are particularly amenable to creating large, diverse compound libraries for high-throughput screening.[12]

  • Iodine-Catalyzed Synthesis: Efficient methods using iodine as a catalyst for three-component condensations have been developed for both scaffolds, offering a cost-effective and environmentally benign approach.[13][14]

  • Green Chemistry Approaches: Recent advancements have focused on developing greener synthetic protocols, utilizing environmentally friendly solvents like water or ethanol and catalyst-free conditions.[5][15]

The choice of synthetic route often depends on the desired substitution pattern and the scale of the synthesis. For library generation, multicomponent reactions are highly advantageous due to their convergent nature.[12]

Pharmacological Profiles and Therapeutic Applications

Both scaffolds have been successfully employed to generate inhibitors for a wide range of biological targets, demonstrating their versatility in drug design.

Imidazo[1,2-a]pyridine

This scaffold is a cornerstone in medicinal chemistry, with several marketed drugs to its name, including zolpidem (insomnia), alpidem (anxiolytic), and saripidem (anxiolytic).[1][5] Its broad biological activity profile includes:

  • Oncology: A significant number of imidazo[1,2-a]pyridine derivatives have been developed as anticancer agents.[6] They have shown potent inhibitory activity against various kinases, including PI3K/Akt/mTOR pathway components, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like IGF-1R.[16][17][18][19][20]

  • Infectious Diseases: This scaffold has yielded promising candidates for treating tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[7][21] It has also been explored for its antibacterial and antiprotozoal properties.[1][22]

  • Neuroscience: Beyond the well-known GABA-A receptor modulators like zolpidem, this scaffold is being investigated for other CNS targets.

Imidazo[1,2-a]pyrazine

While not as prevalent in marketed drugs as its pyridine counterpart, the imidazo[1,2-a]pyrazine scaffold is gaining significant attention, particularly in oncology. The additional nitrogen atom can be leveraged to achieve unique binding interactions and improved physicochemical properties.

  • Oncology: This scaffold has been successfully used to develop potent inhibitors of key cancer targets, including PI3K, Aurora kinases, and tubulin polymerization.[23][24][25] Recent work has also identified imidazo[1,2-a]pyrazine derivatives as highly potent inhibitors of ENPP1, a promising target for cancer immunotherapy.[26]

  • Anti-inflammatory and Antiviral Activity: Derivatives have shown potential as anti-inflammatory, antibacterial, and antiviral agents.[4]

  • Other Applications: The scaffold has been investigated for a multitude of other activities, including as proton pump inhibitors, antioxidants, and phosphodiesterase inhibitors.[4][27][28]

Head-to-Head Comparison: A Case Study in Kinase Inhibition

The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling node frequently deregulated in cancer, making it a prime target for drug development. Both scaffolds have been successfully utilized to create potent PI3K inhibitors.

  • Imidazo[1,2-a]pyridine-based PI3K inhibitors: Researchers have developed potent and selective pan-PI3K inhibitors based on this scaffold that have demonstrated in vivo efficacy in mouse xenograft models.[18]

  • Imidazo[1,2-a]pyrazine-based PI3K inhibitors: A novel series of PI3K inhibitors based on the imidazo[1,2-a]pyrazine scaffold has also been reported, highlighting its potential in this therapeutic area.[24]

In a direct comparison, a study evaluating anticancer activity found that imidazo[1,2-a]pyridine compounds exhibited more significant anticancer effects than their imidazo[1,2-a]pyrazine counterparts, suggesting that the removal of the nitrogen at the 7th position was beneficial in that specific chemical series.[29] However, in another study targeting melanoma cells, derivatives of both scaffolds demonstrated high potency, with some of the most active compounds having IC50 values below 0.06 μM.[30]

This underscores a critical principle in drug design: the choice of scaffold is context-dependent. The "better" scaffold depends on the specific target, the desired mode of action, and the required ADME properties. The additional nitrogen in the imidazo[1,2-a]pyrazine can be a key hydrogen bond acceptor for one target, while for another, the increased lipophilicity of the imidazo[1,2-a]pyridine might be necessary to access a hydrophobic binding pocket.

ADME and Pharmacokinetic Considerations

A favorable pharmacokinetic profile is essential for a successful drug candidate. The choice between these two scaffolds can significantly impact ADME properties.

  • Solubility and Permeability: The higher polarity of the imidazo[1,2-a]pyrazine scaffold can lead to better aqueous solubility, which is often a challenge in drug development. However, this can sometimes come at the cost of reduced membrane permeability. Conversely, the more lipophilic imidazo[1,2-a]pyridines may have better permeability but poorer solubility.[31]

  • Metabolic Stability: Both scaffolds can be subject to metabolic modifications. The specific sites of metabolism are highly influenced by the substituents on the core. It is crucial to assess the metabolic stability of any new derivative in human liver microsomes early in the discovery process.

  • Oral Bioavailability: Achieving good oral bioavailability is a key goal. While some imidazo[1,2-a]pyrazine inhibitors have shown poor oral bioavailability, medicinal chemists have successfully optimized this property through structural modifications, leading to compounds with good exposure across species and in vivo efficacy upon oral dosing.[25] Similarly, imidazo[1,2-a]pyridine-based compounds have been optimized for improved pharmacokinetic properties.[21]

Experimental Protocols

To provide practical context, here are representative experimental protocols for the synthesis and biological evaluation of these scaffolds.

Protocol 1: Three-Component Synthesis of an Imidazo[1,2-a]pyridine Derivative

This protocol is adapted from established multicomponent reaction methodologies.[12][14]

Objective: To synthesize a 3-amino-imidazo[1,2-a]pyridine derivative via a one-pot reaction.

Materials:

  • 2-aminopyridine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

  • Iodine (catalyst)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1 mmol), benzaldehyde (1 mmol), and tert-butyl isocyanide (1 mmol) in methanol (5 mL).

  • Add a catalytic amount of iodine (10 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants 2-Aminopyridine Benzaldehyde tert-Butyl Isocyanide Mix Mix Reactants->Mix 1 mmol each Solvent Methanol Solvent->Mix Catalyst Iodine Catalyst->Mix 10 mol% Stir Stir at Room Temp (12-24h) Mix->Stir Monitor Monitor by TLC Stir->Monitor Evaporate Evaporate Solvent Monitor->Evaporate Reaction Complete Purify Column Chromatography Evaporate->Purify Characterize NMR, MS Analysis Purify->Characterize Final_Product Pure Product Characterize->Final_Product Yields

Caption: Workflow for the three-component synthesis of an imidazo[1,2-a]pyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

Objective: To determine the IC50 value of a test compound against the PI3Kα enzyme.

Materials:

  • Test compounds (solubilized in DMSO)

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add the test compound, recombinant PI3Kα enzyme, and the PIP2 substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which involves two steps: a. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. b. Add Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls (0% inhibition) and no enzyme controls (100% inhibition).

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G Start Start Assay Compound_Prep Prepare Compound Serial Dilutions in DMSO Start->Compound_Prep Reaction_Mix Add Compound, PI3Kα Enzyme, and PIP2 Substrate to Plate Compound_Prep->Reaction_Mix Initiate Initiate Reaction with ATP Reaction_Mix->Initiate Incubate Incubate at RT (e.g., 60 min) Initiate->Incubate Stop_Deplete Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->Stop_Deplete Detect Add Kinase Detection Reagent (Convert ADP to ATP) Stop_Deplete->Detect Read Measure Luminescence (Plate Reader) Detect->Read Analyze Calculate % Inhibition and Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for an in vitro PI3Kα kinase inhibition assay.

Conclusion and Expert Recommendations

Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine are exceptionally valuable scaffolds in drug design, each with a distinct profile of properties. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the drug discovery program.

Choose Imidazo[1,2-a]pyridine when:

  • A higher degree of lipophilicity is desired to access hydrophobic pockets in the target protein.

  • The project builds upon the extensive historical success and well-documented structure-activity relationships of this scaffold.

  • A higher pKa is acceptable or even beneficial for the desired target interaction.

Choose Imidazo[1,2-a]pyrazine when:

  • An additional hydrogen bond acceptor is needed to enhance potency or selectivity.

  • Improved aqueous solubility is a primary objective.

  • A lower pKa is required to improve pharmacokinetic properties, such as reducing off-target effects related to basicity.

  • You are exploring novel chemical space or seeking to design bioisosteres of existing imidazo[1,2-a]pyridine leads.

Ultimately, a modern drug discovery approach should consider both scaffolds. Often, the most insightful data comes from synthesizing and testing matched molecular pairs, where the only difference is the CH versus N at position 7. This direct comparison provides unambiguous data on how this single atom change affects target potency, selectivity, and the all-important ADME profile, enabling a data-driven optimization of the lead series.

References

  • Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett, 1998(06), 661-663. [Link]

  • Bunnage, M. E., et al. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. [Link]

  • Bunnage, M. E., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-701. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Kumar, A. A., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Reddy, T. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38243-38253. [Link]

  • Reddy, T. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Singh, P., et al. (2024). Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]

  • Mallesh, B., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 915-920. [Link]

  • Venkatesan, A. M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1931-1935. [Link]

  • Patil, S. A., et al. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A, 1(34), 9830-9839. [Link]

  • Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]

  • Sharma, R., et al. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(3), 490-518. [Link]

  • Sharma, A., & Kumar, R. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 629-649. [Link]

  • El-Gamal, M. I., et al. (2018). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 16(5), 6545-6552. [Link]

  • Sović, I., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3169. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

  • Li, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Moraski, G. C., et al. (2014). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 5(7), 801-805. [Link]

  • Patil, S. A., et al. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A. [Link]

  • ResearchGate. (2025). (PDF) Imidazo[1,2-a]pyrazines. [Link]

  • Reddy, T. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(13), 5183. [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyrazine. [Link]

  • Orfi, L., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 108, 623-643. [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. [Link]

  • Sharma, A., et al. (2014). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Medicinal Chemistry, 21(27), 3164-3190. [Link]

  • Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(4), 142-146. [Link]

  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Simon, W. A., et al. (2008). Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase. Bioorganic & Medicinal Chemistry Letters, 18(1), 229-233. [Link]

  • Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(8), 1368-1372. [Link]

  • Kumar, A. A., et al. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. Trade Science Inc.[Link]

Sources

A Comparative Guide to the Therapeutic Potential of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with various biological targets, making it a focal point in the quest for novel therapeutics. This guide provides an in-depth assessment of the therapeutic potential of a specific, halogenated derivative, 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine, by comparing it with other well-studied analogs and outlining the experimental methodologies crucial for its evaluation.

The Imidazo[1,2-a]pyrazine Core: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyrazine system is a fused bicyclic heteroaromatic ring system that has garnered significant attention from medicinal chemists. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including their roles as kinase inhibitors, anticancer agents, and modulators of key signaling pathways.[2][3][4] The versatility of this core lies in its synthetic tractability, allowing for substitutions at various positions to fine-tune its pharmacological profile.

The subject of this guide, this compound (Molecular Formula: C₆H₂Br₂ClN₃, Molecular Weight: 311.36 g/mol ), is a heavily halogenated derivative.[5] While specific biological data for this exact compound is not extensively published, the presence of halogens, particularly bromine and chlorine, is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability. The electron-withdrawing nature of these halogens can significantly modulate the electronic properties of the heterocyclic core, potentially leading to novel target interactions and improved therapeutic efficacy.

Comparative Analysis: Performance Against Alternative Derivatives

To contextualize the potential of this compound, it is essential to compare it with other derivatives of the same scaffold that have been evaluated for various therapeutic purposes. The following table summarizes the performance of several key imidazo[1,2-a]pyrazine derivatives, providing a benchmark for future studies.

Derivative/CompoundTarget(s)Therapeutic AreaReported Potency (IC₅₀)Reference
Compound 3c CDK9Anticancer0.16 µM[4]
Entospletinib (GS-9973) Spleen Tyrosine Kinase (SYK)Hematological Malignancies16.5 nM[2]
Lanraplenib (GS-9876) Spleen Tyrosine Kinase (SYK)Autoimmune Diseases9.2 nM[2]
Compound 7 ENPP1Cancer Immunotherapy5.70 - 9.68 nM[3][6]
GQ352 Gαq/11Uveal Melanoma8.9 µM[7]
Imidazopyrazine 6 AMPAR/TARP γ-8Epilepsy>10-fold more potent than initial hit[8]

This comparative data underscores the broad therapeutic window of the imidazo[1,2-a]pyrazine scaffold. Derivatives have shown potent activity in the nanomolar to low micromolar range against a variety of targets, from well-established kinases like CDK9 and SYK to novel targets in cancer immunotherapy like ENPP1.[2][3][4] The success of these analogs provides a strong rationale for investigating the therapeutic potential of this compound, which may exhibit unique properties due to its distinct halogenation pattern.

Experimental Protocols for Therapeutic Assessment

A rigorous and systematic experimental workflow is paramount to accurately assess the therapeutic potential of a novel compound. The following protocols are foundational for characterizing this compound derivatives.

Synthesis of Imidazo[1,2-a]pyrazine Derivatives

The synthesis of the imidazo[1,2-a]pyrazine core can be achieved through various methods, with multicomponent reactions being particularly efficient. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a well-established method for this purpose.[9]

Protocol: Iodine-Catalyzed Three-Component Condensation [10]

This protocol describes a cost-effective and environmentally friendly method for synthesizing imidazo[1,2-a]pyrazines.

  • Reactant Preparation: In a round-bottom flask, dissolve an appropriate aryl aldehyde (1 mmol) and 2-aminopyrazine (1 mmol) in ethanol.

  • Addition of Isocyanide: Add tert-butyl isocyanide (1.2 mmol) to the mixture.

  • Catalysis: Introduce a catalytic amount of iodine (0.5 mol%).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Product Formation: An orange-yellowish precipitate will form upon completion of the reaction.

  • Isolation: Filter the precipitate, wash it with excess ethanol, and dry it under a vacuum.

Causality: Iodine acts as a mild Lewis acid catalyst, activating the carbonyl group of the aldehyde and facilitating the initial condensation with 2-aminopyrazine to form an in-situ imine. This is followed by a [4+1] cycloaddition with the isocyanide, leading to the formation of the imidazo[1,2-a]pyrazine ring system.[10][11] This one-pot procedure is highly efficient and minimizes waste.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[10]

Protocol: MTT Assay for Anticancer Activity

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Trustworthiness: This protocol is self-validating through the inclusion of both negative (vehicle) and positive (a known cytotoxic drug) controls. This ensures that the observed effects are due to the test compound and not other factors. The use of multiple cell lines provides a broader understanding of the compound's spectrum of activity.

Kinase Inhibition Assay

Given that many imidazo[1,2-a]pyrazine derivatives are kinase inhibitors, a direct enzymatic assay is crucial.[2][4]

Protocol: In Vitro Kinase Assay

  • Reaction Mixture: Prepare a reaction buffer containing the kinase of interest (e.g., CDK9, SYK), a suitable substrate (e.g., a generic peptide substrate), and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

Expertise: The choice of kinase, substrate, and ATP concentration is critical. The ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately evaluated.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental processes.

G cluster_0 Drug Discovery Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., MTT, Kinase Assays) Purification->InVitro Hit_ID Hit Identification (Potency & Selectivity) InVitro->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->InVitro Iterative Cycles InVivo In Vivo Efficacy (Animal Models) Lead_Opt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: A typical workflow for drug discovery and development, from initial synthesis to preclinical studies.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Kinase Inhibitor Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for therapeutic innovation. Based on the potent and diverse biological activities of its chemical relatives, this derivative warrants a thorough investigation. Its unique halogenation pattern may confer advantages in terms of target affinity, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing this compound and its analogs, followed by a comprehensive screening against a panel of disease-relevant targets, particularly kinases involved in oncology and immunology. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. By systematically exploring its biological activities, the scientific community can unlock the full therapeutic potential of this and other novel imidazo[1,2-a]pyrazine derivatives.

References

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35698–35711. [Link]

  • Gardinier, K. M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(12), 1233–1238. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35698-35711. [Link]

  • PubChem. (n.d.). 6,8-Dibromoimidazo[1,2-a]pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 6, 8-dibromo-3-chloroimidazo[1, 2-a]pyrazine, min 97%, 1 gram. Retrieved from [Link]

  • Abdel-Magid, A. F. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 45-67. [Link]

  • Li, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry, 67(21), 17551-17570. [Link]

  • Xiong, X., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry, 240, 114520. [Link]

  • Li, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116279. [Link]

  • Kuzu, B., et al. (2020). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-836. [Link]

  • Al-Qaisi, Z. A., et al. (2021). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]

  • Kaur, R., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(29), 5536-5573. [Link]

  • Sestito, S., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(22), 16453. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492. [Link]

  • Corona-Dzul, J. I., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 4(4), 1361-1372. [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The compound 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine (CAS No. 1255097-94-9) is a halogenated heterocyclic molecule utilized in drug discovery and chemical synthesis.[1][2] Its structure, containing bromine and chlorine atoms, places it in a specific category of chemical waste that requires rigorous and informed disposal procedures to ensure laboratory safety and environmental protection.

This guide moves beyond a simple checklist. It provides a procedural framework grounded in the chemical principles of the compound, ensuring that every step is understood, validated, and executed with the highest degree of safety and compliance.

Hazard Identification: The "Why" Behind the Protocol

Table 1: GHS Hazard Profile (Based on 6,8-Dibromoimidazo[1,2-a]pyrazine) | Hazard Class & Category | GHS Pictogram | Hazard Statement | | :--- | :---: | :--- | | Skin Corrosion/Irritation, Cat. 2 |


| H315 : Causes skin irritation.[3] |
| Serious Eye Damage/Irritation, Cat. 2 |

| H319 : Causes serious eye irritation.[3] |
| Acute Toxicity, Oral, Cat. 4 |

| H302 : Harmful if swallowed.[4] |
| Acute Toxicity, Inhalation, Cat. 4 |

| H332 : Harmful if inhaled.[4] |
| STOT - Single Exposure, Cat. 3 |

| H335 : May cause respiratory irritation.[3][4] |

Causality : The irritant nature of this compound necessitates the use of Personal Protective Equipment (PPE) at all times and dictates that it must never be disposed of in common waste streams where it could expose unsuspecting personnel to harm. Its classification as a halogenated organic compound is the single most critical factor for its disposal pathway.

The Core Principle: Segregation of Halogenated Waste

The foundational rule for disposing of this compound is its strict segregation as halogenated organic waste .[5][6]

Why is this critical?

  • Incineration Requirements : Halogenated compounds produce acidic gases (like HBr and HCl) upon combustion, which requires specialized scrubbers in incinerators to prevent environmental pollution and equipment corrosion.[7] Mixing them with non-halogenated waste complicates and increases the cost of disposal. High-temperature incineration (around 1200 K) is considered a safe method for these compounds.[8]

  • Regulatory Compliance : Environmental agencies like the EPA strictly regulate the disposal of hazardous waste, with specific protocols for halogenated substances.[9][10] Improper segregation can lead to significant legal and financial penalties for the institution.

  • Safety : Mixing halogenated waste with other chemical classes, such as strong acids or oxidizers, can lead to dangerous and unpredictable reactions.[11]

Therefore, all waste streams containing this compound—whether solid, liquid, or rinsing from a container—must be placed in a container explicitly designated for "Halogenated Organic Waste." [5]

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of the waste within the laboratory, from its generation to its final hand-off to safety professionals.

Phase 1: At the Point of Generation

This phase concerns the immediate actions taken as waste is produced.

  • Designate a Satellite Accumulation Area (SAA) : Establish a designated area in your lab, at or near the point of waste generation (e.g., inside a fume hood), for your halogenated waste container.[10][11][12] This area must be under the control of the laboratory personnel.[10]

  • Select the Correct Container :

    • Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.[9][13]

    • The container must be in good condition, free of leaks or cracks, and have a secure, leak-proof screw cap.[9][10][14]

  • Proper Labeling (Before First Use) : Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) office.[14][15] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound". Avoid formulas or abbreviations.[10]

    • An accurate list of all other constituents and their percentages (e.g., solvents like Dichloromethane, Acetonitrile).[10][15]

    • The start date of accumulation.[15]

    • The relevant hazard classifications (e.g., Irritant, Toxic).[15]

Phase 2: Waste Accumulation and Storage
  • Keep Containers Closed : The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[10][11][14] Do not leave a funnel in the container, as this is a common violation and safety hazard.[10] This practice minimizes the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Segregate Incompatibles : Store your halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[11][16] Use secondary containment bins as a physical barrier.[9][14]

  • Do Not Overfill : Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills during transport.[13]

  • Weekly Inspections : The SAA and its containers must be inspected weekly for any signs of leakage, deterioration, or improper labeling.[9][11]

Phase 3: Preparing for Final Disposal
  • Request Pickup : Once the container is full (or within the time limit specified by your institution, often 6-12 months), seal it securely and request a pickup from your EHS office.[14][17]

  • Documentation : Ensure all information on the waste label is complete and accurate. Your EHS department will use this to manage the final disposal process correctly.

Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct responses.

Spill Cleanup Protocol
  • For Small Spills (<100 mL, contained) :

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE: chemical-resistant gloves (nitrile is often insufficient for halogenated solvents; check compatibility charts), safety goggles, and a lab coat.

    • Contain the spill using an absorbent material from a chemical spill kit (e.g., vermiculite or special absorbent pads).

    • Gently sweep the absorbed material into a designated bag or container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), then with soap and water.

    • Crucially , all contaminated materials (absorbent, gloves, cloths) must be placed in the Halogenated Organic Waste container.

  • For Large Spills (>100 mL or uncontained) :

    • Evacuate the immediate area.

    • Notify your supervisor and contact your institution's EHS or emergency response team immediately.[14][18]

    • Prevent others from entering the area.

Personnel Exposure Protocol
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[19][20] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[18][20]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18][20]

Protocol for Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Initial Rinse (The "First Rinseate") :

    • Rinse the empty container with a small amount of a suitable solvent (one that can dissolve the compound, like acetone or dichloromethane).

    • This first rinseate is considered hazardous waste. Pour it directly into your designated Halogenated Organic Waste container.[14]

  • Subsequent Rinses :

    • Perform two additional rinses with the solvent. These subsequent rinses can typically be collected in the same halogenated waste container. This process is often referred to as "triple rinsing".[17][21]

  • Final Preparation for Disposal :

    • Allow the container to air-dry completely in a fume hood.

    • Thoroughly deface or remove the original chemical label to prevent any confusion.[14][21]

    • Dispose of the clean, dry, and unlabeled container in the appropriate receptacle (e.g., broken glass box).[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste streams associated with this compound.

Caption: Decision workflow for proper disposal of this compound waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chemical Waste Management Reference Guide.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Chemical Waste. MIT EHS.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Chemical Waste. Western Washington University EHS.
  • Properly Managing Chemical Waste in Labor
  • 6, 8-dibromo-3-chloroimidazo[1, 2-a]pyrazine, min 97%, 1 gram. CP Lab Safety.
  • 6,8-Dibromoimidazo[1,2-a]pyrazine | C6H3Br2N3 | CID 15025843. PubChem.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Bromin
  • Standard Operating Procedure: Bromine Safety. Unknown Source.
  • SAFETY DATA SHEET for 2-Amino-5-bromopyrazine. Thermo Fisher Scientific.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • 6,8-Dibromoimidazo[1,2-a]pyrazine Safety Inform
  • This compound. ChemShuttle.
  • Halogen
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • 1255097-94-9|this compound. BLDpharm.
  • SAFETY DATA SHEET for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. Fisher Scientific.

Sources

Comprehensive Safety and Handling Guide for 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine (CAS No. 1255097-94-9).[1][2] As a halogenated heterocyclic compound, this chemical warrants a cautious and well-defined approach to personal protection to mitigate potential health risks in a research and development setting. The following procedures are based on established safety principles and data from structurally similar compounds, ensuring a proactive and protective stance in the laboratory.

Hazard Analysis: Understanding the Risks

  • Skin Irritation (H315): Expected to cause skin irritation upon contact.[3]

  • Serious Eye Irritation (H319): Poses a risk of serious irritation if it comes into contact with the eyes.[3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[3]

Given the presence of multiple halogen substituents (Bromo and Chloro) on an aromatic imidazole-pyrazine fused ring system, it is prudent to treat this compound with a high degree of caution. Halogenated aromatic hydrocarbons can be readily absorbed through the skin and may exhibit systemic toxicity.

Personal Protective Equipment (PPE): A Multi-layered Defense

A risk-based approach to PPE selection is mandatory. The following table outlines the minimum required PPE for handling this compound, with recommendations for escalating protection based on the nature of the experimental work.

Level of Protection Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Standard Handling (Weighing, solution preparation in a fume hood)Flame-resistant lab coat, fully buttoned.Double-gloving: Nitrile inner gloves with thicker, chemical-resistant outer gloves (e.g., Butyl rubber or Neoprene).Chemical splash goggles.Not generally required when handled in a certified chemical fume hood.
High-Risk Operations (Large quantities, potential for aerosolization)Chemical-resistant apron over a flame-resistant lab coat.Heavy-duty Butyl rubber or Neoprene gloves.Face shield worn over chemical splash goggles.A NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter may be necessary based on a risk assessment.
Rationale for PPE Selection:
  • Body Protection: A flame-resistant lab coat is a baseline requirement in any chemical laboratory.[4] For handling larger quantities or when there is a splash risk, a chemical-resistant apron provides an additional barrier.[5]

  • Hand Protection: Due to the presence of halogenated aromatic hydrocarbon structures, standard nitrile gloves may not provide sufficient protection for prolonged contact.[6][7][8] A double-gloving strategy is recommended. Nitrile gloves offer good dexterity for fine tasks, while an outer glove of Butyl rubber or Neoprene provides superior resistance to a broader range of chemicals, including halogenated compounds.[9][10]

  • Eye and Face Protection: Chemical splash goggles are essential to protect against accidental splashes to the eyes.[11] When handling larger volumes or during procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles to protect the entire face.[4]

  • Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient or in the event of a spill, appropriate respiratory protection is critical.[5]

Procedural Guidance: Step-by-Step Safety

Donning PPE Workflow

A systematic approach to putting on PPE is crucial to ensure complete protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage WashHands Wash and dry hands Inspect->WashHands Coat Don Lab Coat InnerGloves Don Inner Nitrile Gloves Coat->InnerGloves OuterGloves Don Outer Chemical-Resistant Gloves InnerGloves->OuterGloves Goggles Don Chemical Splash Goggles OuterGloves->Goggles FaceShield Don Face Shield (if required) Goggles->FaceShield Respirator Perform Respirator Fit Check (if required) FaceShield->Respirator

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.